molecular formula C7H7NO3 B137177 3-Methyl-5-nitrophenol CAS No. 127818-58-0

3-Methyl-5-nitrophenol

Cat. No.: B137177
CAS No.: 127818-58-0
M. Wt: 153.14 g/mol
InChI Key: KDKCEPVMXOUFJD-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrophenol (CAS 127818-58-0) is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.135 g/mol . This research chemical is of significant interest in environmental and microbiological studies, particularly in investigating the microbial degradation pathways of nitrophenols . Structurally similar to para-nitrophenol (PNP), a priority environmental pollutant, this compound serves as a valuable analog for studying the biochemical processes that bacteria, such as various Burkholderia species, use to break down toxic compounds . Research indicates that its degradation may proceed through intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ), providing insights into the enzymatic mechanisms and genetic flexibility of catabolic pathways in microorganisms . This makes it a crucial reagent for researchers aiming to develop novel bioremediation strategies for sites contaminated with nitrophenolic pesticides and other toxicants. The compound should be handled with care. It is classified with the signal word "Danger" and has hazard statements including H301 (Toxic if swallowed) . Researchers should refer to the Safety Data Sheet for detailed handling and personal protective equipment requirements. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCEPVMXOUFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285256
Record name 3-Methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127818-58-0
Record name 3-Methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-5-nitrophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127818-58-0

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-5-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a consolidated resource for laboratory and research applications.

PropertyValueSource(s)
CAS Number 127818-58-0[1][2][3][4][5][6]
Molecular Formula C7H7NO3[1][2][3][5]
Molecular Weight 153.14 g/mol [2][3]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 295.7 ± 28.0 °C at 760 mmHg[1][4]
Flash Point 135.4 ± 12.5 °C[1]
LogP 2.39[1]
Index of Refraction 1.597[1]
Storage Sealed in dry, room temperature[3][4]

Safety and Hazard Information

Based on available data, this compound is classified with the following GHS hazard statements. Appropriate personal protective equipment and handling procedures should be employed when working with this compound.

Hazard Statement CodeDescription
H301Toxic if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H412Harmful to aquatic life with long lasting effects

Precautionary Statements: P270, P273, P264, P280, P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501.[3]

Experimental Data and Biological Activity

As of the current date, there is a notable lack of publicly available scientific literature detailing specific experimental protocols for the synthesis of this compound. The available synthesis procedures predominantly describe its isomers, such as 2-methyl-5-nitrophenol and 3-methyl-4-nitrophenol.

Furthermore, no information could be retrieved regarding the biological activity of this compound. Consequently, there are no documented signaling pathways or experimental workflows associated with this specific compound in the context of drug development or other biological research.

This absence of data presents an opportunity for novel research into the synthesis, characterization, and potential biological effects of this compound.

Logical Relationship for Compound Characterization

The following diagram illustrates a general logical workflow for the characterization of a chemical compound like this compound, from initial synthesis to potential application.

G General Workflow for Compound Characterization A Synthesis of This compound B Purification and Structural Elucidation (NMR, MS, etc.) A->B C Physicochemical Property Determination (m.p., b.p., solubility) B->C D Biological Screening (in vitro assays) B->D E Hit Identification and Lead Optimization D->E F In Vivo Studies (Animal Models) E->F G Preclinical and Clinical Development F->G

A generalized workflow for chemical compound characterization.

References

Synthesis of Nitrated m-Cresol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of nitrated derivatives of m-cresol is of significant interest in the chemical and pharmaceutical industries, as these compounds serve as crucial intermediates in the production of various agrochemicals, pharmaceuticals, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the synthesis of nitrophenols derived from m-cresol, with a particular focus on the challenges and alternative strategies for obtaining specific isomers. While the direct synthesis of 3-Methyl-5-nitrophenol from m-cresol is not a primary outcome of standard nitration reactions, this guide will elucidate the underlying principles of electrophilic aromatic substitution in cresols and provide detailed protocols for the synthesis of commercially relevant isomers, such as 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol.

Regioselectivity in the Nitration of m-Cresol

The direct nitration of m-cresol with common nitrating agents, such as a mixture of nitric acid and sulfuric acid, results in a mixture of isomeric products.[1][2] The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both ortho-, para-directing activators for electrophilic aromatic substitution. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions 2, 4, and 6.

Direct nitration of m-cresol typically yields a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1][2] The formation of this compound is not favored due to the directing effects of the existing substituents.

Strategic Approaches to Isomer-Specific Synthesis

To achieve regioselective synthesis of a specific nitrated m-cresol isomer, various strategies can be employed. These often involve the use of protecting groups or alternative reaction pathways to control the position of nitration.

Synthesis of 3-Methyl-4-nitrophenol

A common strategy to selectively synthesize 3-methyl-4-nitrophenol is to first protect the hydroxyl group of m-cresol, for example, by forming a phosphate ester (tri-m-tolyl phosphate). This protecting group directs the nitration primarily to the 4-position. Subsequent hydrolysis of the ester yields the desired 3-methyl-4-nitrophenol.[1][2]

Synthesis of 3-Methyl-6-nitrophenol

The selective synthesis of 3-methyl-6-nitrophenol can be achieved through a "one-pot" procedure involving sulfonation, nitration, hydrolysis, and desulfonation of a protected m-cresol derivative like tri-m-tolyl phosphate.[1][2]

Experimental Protocols

The following protocols are generalized methods and should be optimized for specific laboratory conditions and scales.

Protocol 1: General Procedure for Direct Nitration of m-Cresol

This procedure yields a mixture of isomers and is presented for illustrative purposes.

1. Preparation of Nitrating Mixture:

  • In a flask placed in an ice-salt bath, add concentrated sulfuric acid.

  • While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents).

  • Maintain the temperature below 5 °C throughout the addition.[2]

2. Reaction Setup:

  • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat.

  • Cool the flask to -5 °C in an ice-salt bath.[2]

3. Nitration:

  • Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution.

  • Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C.[2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.[2]

4. Quenching and Workup:

  • Slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[2]

  • The nitro-cresol products will precipitate and can be collected by filtration.

  • The crude product will be a mixture of isomers and will require further purification, typically by column chromatography or fractional crystallization.[3]

Protocol 2: Synthesis of 3-Methyl-4-nitrophenol via Nitrosation-Oxidation

This method provides a more selective route to 3-methyl-4-nitrophenol.

1. Nitrosation:

  • Prepare a solution of m-cresol in a cold aqueous acid.

  • Simultaneously introduce separate streams of m-cresol and a nitrosating agent (e.g., sodium nitrite) into the acid solution while maintaining the temperature between -5 to +5 °C to form 4-nitroso-m-cresol.[4]

2. Oxidation:

  • Warm the mixture containing the 4-nitroso-m-cresol intermediate.

  • Add sodium nitrate and nitric acid to effect the oxidation of the nitroso group to a nitro group, yielding 3-methyl-4-nitrophenol.[4]

Data Presentation

Table 1: Comparison of Nitration Strategies for m-Cresol

SubstrateNitration ConditionsMajor Mononitro Product(s)Approximate Yield of Mononitro IsomersReference
m-CresolMixed Acid, -5 to 0 °CMixture of 2-, 4-, and 6-nitro isomers~50%[1][2]
Tri-m-tolyl phosphateMixed Acid, -5 to 0 °C3-Methyl-4-nitrophenol>70%[1][2]
Sulfonated Tri-m-tolyl phosphateMixed Acid, -5 to 0 °C3-Methyl-6-nitrophenolHigh (isomer ratio 1:1:28 for 2:4:6)[1][2]

Visualizations

Synthesis Pathway for 3-Methyl-4-nitrophenol

Synthesis_Pathway m_cresol m-Cresol protection Protection (e.g., (C6H4CH3O)3PO) m_cresol->protection tri_m_tolyl_phosphate Tri-m-tolyl phosphate protection->tri_m_tolyl_phosphate nitration Nitration (HNO3, H2SO4) tri_m_tolyl_phosphate->nitration nitrated_intermediate Nitrated Intermediate nitration->nitrated_intermediate hydrolysis Hydrolysis nitrated_intermediate->hydrolysis product 3-Methyl-4-nitrophenol hydrolysis->product Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix cool_m_cresol Cool m-Cresol Solution (-5 to 0 °C) start->cool_m_cresol add_nitrating_mix Add Nitrating Mixture (dropwise) prep_nitrating_mix->add_nitrating_mix cool_m_cresol->add_nitrating_mix stir_reaction Stir at 0 °C (30-60 min) add_nitrating_mix->stir_reaction quench Quench on Ice stir_reaction->quench filter Filter Precipitate quench->filter purify Purify Isomers (Chromatography) filter->purify end End purify->end

References

3-Methyl-5-nitrophenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Methyl-5-nitrophenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. The structure consists of a phenol ring substituted with a methyl group and a nitro group.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₇H₇NO₃[1][2]

  • CAS Number: 127818-58-0[1][2]

  • Canonical SMILES: CC1=CC(=CC(=C1)O)--INVALID-LINK--[O-][1]

The molecule features a benzene ring with a hydroxyl (-OH) group, a methyl (-CH₃) group at the third position, and a nitro (-NO₂) group at the fifth position relative to the hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 153.14 g/mol [1]
Monoisotopic Mass 153.042593085 Da[1]
XLogP3-AA 1.8[1]
Polar Surface Area 66.1 Ų[1]
Rotatable Bond Count 1[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Heavy Atom Count 11

Synthesis Pathway

The synthesis of this compound can be conceptualized through a logical workflow starting from a common precursor. A potential synthetic route involves the nitration of m-cresol.

G m-Cresol m-Cresol Nitration Nitration m-Cresol->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration Isomer_Mixture Mixture of Nitrocresol Isomers Nitration->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation 3_Methyl_5_nitrophenol This compound Separation->3_Methyl_5_nitrophenol

References

physical and chemical properties of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Methyl-5-nitrophenol (CAS No: 127818-58-0), a substituted aromatic compound belonging to the nitrophenol class. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its use in research and development.

Core Properties of this compound

This compound is a derivative of phenol characterized by a methyl group and a nitro group attached to the benzene ring at positions 3 and 5, respectively. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenolic hydroxyl group, particularly its acidity.

Physicochemical and Identifier Data

The following tables summarize the key identifiers and computed physicochemical properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 127818-58-0[1][2]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Canonical SMILES CC1=CC(=CC(=C1)O)--INVALID-LINK--[O-][1]
InChI Key KDKCEPVMXOUFJD-UHFFFAOYSA-N[1]
Synonyms Phenol, 3-methyl-5-nitro-[1]

Table 2: Computed Physical and Chemical Properties

PropertyValueSource
Density 1.3±0.1 g/cm³[2]
Boiling Point 295.7±28.0 °C at 760 mmHg[2]
Flash Point 135.4±12.5 °C[2]
LogP (XLogP3-AA) 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[3]
Polar Surface Area 66.1 Ų[1]
Refractive Index 1.597[2]
pKa (Predicted) Not explicitly found, but expected to be lower (more acidic) than phenol (pKa ≈ 10) and m-cresol (pKa ≈ 10.1) due to the electron-withdrawing nitro group. For comparison, the pKa of m-nitrophenol is 8.39.[4]

Solubility Profile Nitrophenols are generally slightly soluble in water and exhibit good solubility in organic solvents such as ethanol, ether, and benzene.[5][6][7] The solubility in water is influenced by the potential for hydrogen bonding, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents.[8]

Spectral and Analytical Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Table 3: Predicted and Known Spectral Data

TechniqueData / Predicted FeaturesSource
¹H NMR Phenolic -OH: Broad singlet, chemical shift variable. Aromatic protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). Methyl -CH₃: Singlet around 2.3-2.5 ppm.N/A (Predicted)
¹³C NMR C-OH: ~155-160 ppm. C-NO₂: ~145-150 ppm. C-CH₃: ~138-142 ppm. Aromatic C-H: Multiple signals between ~110-130 ppm. Methyl C: ~20-22 ppm.N/A (Predicted)
IR Spectroscopy O-H stretch (phenol): Broad band, ~3200-3600 cm⁻¹. N-O stretch (nitro): Strong, asymmetric and symmetric bands at ~1530-1560 cm⁻¹ and ~1345-1385 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-H stretch (methyl): ~2850-2960 cm⁻¹.[1] (Vapor Phase IR available)
Mass Spectrometry Molecular Ion (M⁺): m/z = 153. Key Fragments: Loss of NO₂ (m/z = 107), loss of NO (m/z = 123).[1] (GC-MS data available)

Reactivity and Stability

The chemical behavior of this compound is governed by its three functional groups:

  • Phenolic Hydroxyl Group: The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol or cresol, making it more likely to react with bases.[4]

  • Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., H₂/Pd, Sn/HCl), which is a common transformation in the synthesis of more complex molecules.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the nitro group. However, the hydroxyl group is a strong activating, ortho-, para-director, which can influence the regioselectivity of further substitutions.

Nitrophenols are generally stable but can be combustible. Aromatic nitro compounds may react violently or explosively in the presence of strong bases or upon heating to decomposition, emitting toxic oxides of nitrogen.[5][9]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and effective method for the synthesis of meta-substituted nitrophenols is the diazotization of the corresponding nitroaniline, followed by hydrolysis of the diazonium salt.[10] This protocol is adapted from the general procedure for preparing m-nitrophenols.

Materials:

  • 3-Methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Preparation of Amine Salt: In a beaker, slowly add concentrated sulfuric acid to water with cooling. To this cold, diluted acid, add finely powdered 3-methyl-5-nitroaniline with stirring to form a homogeneous suspension of the amine salt.

  • Diazotization: Cool the suspension to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a concentrated aqueous solution of sodium nitrite. The addition should be controlled to prevent the temperature from rising and to manage any potential foaming. The reaction is complete when a positive test for excess nitrous acid is observed with starch-iodide paper.

  • Hydrolysis of Diazonium Salt: In a separate large, round-bottomed flask equipped for heating, prepare a boiling solution of dilute sulfuric acid (e.g., 1 part concentrated H₂SO₄ to 1 part water by volume).

  • Addition and Reaction: Add the cold diazonium salt solution from step 2 to the vigorously boiling sulfuric acid solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming.

  • Isolation: After the addition is complete, continue boiling until the evolution of nitrogen ceases. The this compound product may separate as an oil or solid. Cool the reaction mixture to room temperature.

  • Purification: Filter the crude product and wash it with several portions of cold water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., dilute acid or an organic solvent mixture) or by vacuum distillation.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.

SynthesisWorkflow Synthesis Workflow for this compound Start 3-Methyl-5-nitroaniline Diazotization Diazotization Start->Diazotization Reagents1 H₂SO₄, H₂O, Ice (0-5 °C) Reagents1->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Hydrolysis Hydrolysis (N₂ Evolution) Intermediate->Hydrolysis Reagents2 H₂SO₄, H₂O (Boiling) Reagents2->Hydrolysis Product Crude this compound Hydrolysis->Product Purification Purification (Filtration, Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis of this compound via Diazotization.

References

A Comprehensive Technical Guide to the Solubility of 3-Methyl-5-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-methyl-5-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for its solubility determination, including detailed experimental protocols and qualitative solubility information for structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide outlines the expected solubility behavior based on related compounds and provides detailed methodologies for its empirical determination.

Predicted and Qualitative Solubility

Table 1: Qualitative Solubility of Structurally Related Nitrophenols

CompoundSolventQualitative Solubility
3-NitrophenolAcetoneVery Soluble[1][2]
BenzeneVery Soluble[1][2]
EthanolVery Soluble[1][2]
EtherVery Soluble[1][2]
2-Methyl-5-nitrophenolChloroformGood Solubility, Slight Solubility[3]
EthanolGood Solubility[3]
Ethyl AcetateGood Solubility[3]
MethanolSlight Solubility[3]
4-NitrophenolAcetoneMore Soluble[4]
EthanolMore Soluble[4]

Based on these data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and esters such as ethyl acetate, as well as in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be lower.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The following sections detail two common and reliable protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[5][6][7][8] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

    • Ensure there is undissolved solid material present to confirm saturation.

  • Equilibration:

    • Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. A rotary evaporator can also be used.

    • Once the solvent is removed, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the container in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • The solubility (S) can be calculated in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

      S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

      S (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / (Volume of filtrate (L))

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that allows for its quantification using UV-Visible spectroscopy.[9][10][11][12]

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. The solvent used for dilution should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution at a constant temperature.

  • Phase Separation and Dilution:

    • Follow step 3 of the gravimetric method to obtain a clear, filtered supernatant.

    • Carefully and accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted filtrate at the λmax.

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the solubility (S) in the original saturated solution by accounting for the dilution factor:

      S = Concentration of diluted sample × Dilution factor

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method prep_solute Weigh excess This compound mix Combine in a sealed container prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle filtrate Filter supernatant settle->filtrate grav_pipette Pipette known volume of filtrate filtrate->grav_pipette spectro_dilute Dilute filtrate to known concentration filtrate->spectro_dilute grav_evaporate Evaporate solvent grav_pipette->grav_evaporate grav_weigh Weigh residue grav_evaporate->grav_weigh grav_calc Calculate solubility grav_weigh->grav_calc spectro_measure Measure absorbance at λmax spectro_dilute->spectro_measure spectro_calc Calculate concentration using calibration curve spectro_measure->spectro_calc spectro_final_calc Calculate solubility (with dilution factor) spectro_calc->spectro_final_calc

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. While quantitative solubility data is currently sparse, the provided qualitative information for related compounds and detailed experimental protocols for the gravimetric and UV-Visible spectrophotometry methods offer a robust framework for determining its solubility in various organic solvents. Accurate solubility data is fundamental for the successful design and execution of experiments and processes involving this compound.

References

Spectroscopic Profile of 3-Methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-5-nitrophenol (C₇H₇NO₃), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5 - 7.7Singlet1HAr-H (H-6)
~7.2 - 7.4Singlet1HAr-H (H-4)
~6.9 - 7.1Singlet1HAr-H (H-2)
~5.0 - 6.0Broad Singlet1H-OH
~2.4Singlet3H-CH₃

Table 2: ¹³C NMR Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~156C-OH (C-1)
~149C-NO₂ (C-5)
~141C-CH₃ (C-3)
~125Ar-CH (C-6)
~118Ar-CH (C-4)
~112Ar-CH (C-2)
~21-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2975-2850MediumAliphatic C-H stretch (-CH₃)
1600-1585, 1500-1400Medium to StrongAromatic C=C bending
1530-1500, 1350-1300StrongAsymmetric and Symmetric N=O stretch (nitro group)
1260-1000StrongC-O stretch (phenol)
900-675StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
153High[M]⁺ (Molecular Ion)
123Medium[M - NO]⁺
107Medium[M - NO₂]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a vapor phase spectrum, the sample is gently heated under vacuum.

  • Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a method known as Electron Ionization (EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq IR Spectrometer Sample->IR_acq MS_acq Mass Spectrometer Sample->MS_acq NMR_data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicity) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Bands) IR_acq->IR_data MS_data Mass Spectrum (m/z values, Fragmentation) MS_acq->MS_data Structure Molecular Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A flowchart illustrating the process of spectroscopic analysis for structural determination.

A Theoretical and Experimental Guide to the Stability of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the stability of 3-Methyl-5-nitrophenol. Drawing upon established computational chemistry techniques and analytical protocols for related nitroaromatic compounds, this document outlines a robust framework for characterizing the molecule's intrinsic stability, potential degradation pathways, and reactivity. This information is critical for applications in drug development, chemical synthesis, and material science where the molecule's shelf-life and degradation profile are of paramount importance.

Theoretical Stability Analysis: A Computational Approach

The intrinsic stability of this compound can be effectively investigated using quantum chemical methods, primarily Density Functional Theory (DFT). These computational studies provide insights into the molecule's electronic structure, which is a key determinant of its reactivity and stability.

Computational Methodology

A common and reliable approach involves geometry optimization and frequency calculations using a functional such as B3LYP or PBEPBE with a basis set like 6-311G(d,p).[1][2] All computations should be performed using a validated quantum chemistry software package, such as Gaussian.[1] The optimized molecular geometry provides the most stable conformation of the molecule, while frequency calculations confirm that it is a true minimum on the potential energy surface.

Key Stability Descriptors

Several quantum chemical descriptors can be calculated to predict the stability of this compound. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of the molecule's reactivity.[1][2]

ParameterFormulaSignificance
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMOA larger energy gap indicates higher kinetic stability and lower chemical reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Hard molecules have a large energy gap and are more stable and less reactive.[1]
Chemical Softness (S) 1 / ηSoft molecules have a small energy gap and are more reactive.[1]
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω) χ2 / 2ηA higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.[1]
Bond Dissociation Energy (BDE) Analysis

To understand potential degradation pathways, BDE calculations are crucial. By calculating the energy required to homolytically cleave each bond in the molecule, the weakest bonds can be identified. These are the most likely sites for the initiation of degradation. The C-NO2 and O-H bonds are often of particular interest in nitroaromatic compounds.

Experimental Protocols for Stability Assessment

Theoretical predictions should be validated through rigorous experimental testing. The following protocols are standard for assessing the stability of phenolic and nitroaromatic compounds.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

  • The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[3]

  • The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.[3]

Spectroscopic Analysis for Structural Integrity

Objective: To confirm the molecular structure and detect any changes after stability testing using FT-IR, FT-Raman, and NMR spectroscopy.

Methodology:

  • FT-IR/FT-Raman: The vibrational modes of the molecule are recorded. Characteristic peaks for the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups should be identified and monitored for any changes in position or intensity, which could indicate degradation.[4]

  • NMR (1H and 13C): The chemical shifts of the protons and carbon atoms in the molecule provide a detailed fingerprint of its structure. The appearance of new signals or disappearance of existing signals after stability studies would indicate the formation of degradation products.[4]

Forced Degradation Studies

Objective: To identify potential degradation pathways and the susceptibility of the molecule to various stress conditions.

Methodology:

  • A solution of this compound is subjected to various stress conditions, including:

    • Acidic hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative stress: 3% H2O2 at room temperature.

    • Photolytic stress: Exposure to UV light (e.g., 254 nm).

    • Thermal stress: Heating the solid material or a solution.

  • Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing Theoretical Workflows and Potential Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical stability study and a hypothetical degradation pathway for this compound.

Theoretical_Workflow cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Output & Interpretation mol_structure This compound Structure geom_opt Geometry Optimization & Frequency Calculation mol_structure->geom_opt electronic_props Electronic Properties (HOMO, LUMO) geom_opt->electronic_props bde_calc Bond Dissociation Energy (BDE) Calculation geom_opt->bde_calc stability_descriptors Stability Descriptors (Hardness, Softness, etc.) electronic_props->stability_descriptors weakest_bonds Identification of Weakest Bonds bde_calc->weakest_bonds degradation_prediction Prediction of Potential Degradation Pathways stability_descriptors->degradation_prediction weakest_bonds->degradation_prediction Degradation_Pathway parent This compound intermediate1 Phenoxy Radical parent->intermediate1 -H• (from OH) intermediate2 Nitro Radical parent->intermediate2 C-NO2 cleavage product1 Polymerized Products intermediate1->product1 product3 Ring-Opened Products intermediate1->product3 Oxidation product2 Nitrogen Oxides (NOx) intermediate2->product2

References

The Discovery and Enduring Legacy of Nitrophenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrophenol compounds, organic molecules characterized by a phenol group functionalized with one or more nitro groups, hold a significant place in the history of synthetic chemistry and continue to be of paramount importance in modern research and industry. From their early discovery as vibrant dyes to their contemporary roles as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and indicators, the journey of nitrophenols is a story of scientific curiosity and expanding application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, key experimental protocols, and physicochemical properties of these versatile compounds.

Historical Milestones in the Discovery of Nitrophenols

The story of nitrophenols begins not with the simple mononitrated phenols, but with a more complex derivative. In 1771, the Anglo-Irish chemist and mineralogist Peter Woulfe was experimenting with the action of nitric acid on the natural dye indigo.[1][2] He observed the formation of a bitter-tasting yellow substance that could dye wool and silk.[3][4] This substance was later identified as 2,4,6-trinitrophenol, more commonly known as picric acid.[1][2] Woulfe's work marked the first synthesis of a nitrophenol derivative and laid the groundwork for the development of synthetic dyes.[1]

The synthesis of the simpler, mono-nitrated phenols followed, primarily through the direct nitration of phenol using nitric acid. This reaction typically yields a mixture of ortho-nitrophenol (o-nitrophenol) and para-nitrophenol (p-nitrophenol), a direct consequence of the hydroxyl group being a strongly activating, ortho, para-directing substituent in electrophilic aromatic substitution. The synthesis of meta-nitrophenol (m-nitrophenol) is less direct and can be achieved through methods such as the diazotization of m-nitroaniline followed by hydrolysis.[5][6]

Over time, the industrial importance of nitrophenols grew, leading to the development of more efficient and selective manufacturing processes. For instance, a common commercial method for producing p-nitrophenol involves the hydrolysis of 4-nitrochlorobenzene.[7][8] These compounds are now foundational materials in numerous sectors, serving as precursors to analgesics like paracetamol, herbicides, pesticides such as parathion, and various dyes and rubber chemicals.[6][9][10][11][12]

Physicochemical Properties of Mononitrophenols

The position of the nitro group on the phenol ring significantly influences the physical and chemical properties of the three mononitrophenol isomers. These differences are critical for their separation and their specific applications.

Propertyortho-Nitrophenol (2-Nitrophenol)meta-Nitrophenol (3-Nitrophenol)para-Nitrophenol (4-Nitrophenol)
CAS Number 88-75-5554-84-7100-02-7
Molar Mass 139.11 g/mol 139.11 g/mol 139.11 g/mol
Appearance Light yellow crystalline solidYellowish solidColorless to light yellow solid
Melting Point 44.2 °C97 °C114 °C
Boiling Point 216 °C194 °C (at 70 mmHg)279 °C (decomposes)
Acidity (pKa) 7.238.357.15
Solubility in Water 2.1 g/L (20 °C)13.5 g/L (25 °C)16 g/L (25 °C)
Key Feature Volatile in steam due to intramolecular hydrogen bondingPrecursor to mesalazinePrecursor to paracetamol and parathion[6]

Data compiled from references[6][11].

Key Experimental Protocols

The synthesis and application of nitrophenols involve a range of fundamental organic chemistry techniques. Below are detailed methodologies for key experiments.

Synthesis of ortho- and para-Nitrophenol by Direct Nitration of Phenol

This protocol is a classic example of electrophilic aromatic substitution and is adapted from various established laboratory procedures.[13][14][15] It demonstrates the synthesis of a mixture of o- and p-nitrophenols and their subsequent separation.

Materials and Equipment:

  • Phenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Distilled Water

  • Ice Bath

  • Beakers, Erlenmeyer flasks

  • Separatory Funnel

  • Stirring apparatus (magnetic stirrer)

  • Steam distillation apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

  • Dissolution of Phenol: In a separate beaker, dissolve phenol in a small amount of water. Gentle warming may be necessary.[15]

  • Nitration Reaction: Cool the phenol solution in an ice bath. Slowly add the chilled nitrating mixture dropwise to the phenol solution using a separatory funnel.[14] The temperature of the reaction mixture should be carefully maintained between 20-25 °C to minimize the formation of dinitrated byproducts. A reddish-brown, viscous product will form.[13]

  • Quenching: Once the addition is complete, allow the mixture to stand for approximately one hour. Then, pour the reaction mixture into a large volume of cold water to precipitate the crude product mixture.

  • Separation by Steam Distillation: Transfer the precipitate and water to a distillation flask and perform steam distillation. The ortho-isomer, being steam volatile due to intramolecular hydrogen bonding, will co-distill with the water and can be collected as a yellow solid in the receiving flask.[16]

  • Isolation of para-Nitrophenol: The non-volatile para-isomer will remain in the distillation flask as a dark, resinous material. Isolate the crude p-nitrophenol by hot filtration of the remaining mixture.

  • Purification: Both isomers can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or ethanol/water mixtures.[15]

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification phenol Phenol reaction Nitration Reaction (20-25 °C) phenol->reaction nitrating_mixture Nitrating Mixture (HNO3 + H2SO4) nitrating_mixture->reaction quench Quench in Cold Water reaction->quench steam_distillation Steam Distillation quench->steam_distillation o_isomer ortho-Nitrophenol (Volatile) steam_distillation->o_isomer p_isomer_crude para-Nitrophenol (Non-volatile Residue) steam_distillation->p_isomer_crude recrystallization_o Recrystallization o_isomer->recrystallization_o recrystallization_p Recrystallization p_isomer_crude->recrystallization_p o_isomer_pure Pure o-Nitrophenol recrystallization_o->o_isomer_pure p_isomer_pure Pure p-Nitrophenol recrystallization_p->p_isomer_pure

Caption: Workflow for the synthesis and separation of nitrophenol isomers.
Synthesis of m-Nitrophenol via Diazotization

This protocol outlines a common laboratory method for the synthesis of m-nitrophenol, which cannot be efficiently prepared by direct nitration of phenol.[5]

Materials and Equipment:

  • m-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Water, Ice

  • Heating mantle, Large beakers

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Preparation of Diazonium Salt: Suspend finely powdered m-nitroaniline in a mixture of sulfuric acid and water. Cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a cold, concentrated aqueous solution of sodium nitrite to the stirred suspension. Maintain the temperature between 0-5 °C. The completion of the diazotization is indicated by a positive test with starch-iodide paper. This forms the m-nitrobenzenediazonium sulfate.[5]

  • Hydrolysis: In a separate large flask, bring a dilute solution of sulfuric acid to a vigorous boil (approx. 160 °C).

  • Addition and Decomposition: Slowly add the cold diazonium salt solution to the boiling sulfuric acid. The diazonium salt decomposes upon heating, releasing nitrogen gas and forming m-nitrophenol.[5]

  • Isolation: Pour the hot reaction mixture into a beaker of cold water and stir vigorously to induce crystallization.

  • Purification: Collect the crude m-nitrophenol by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[5]

Applications in Research and Drug Development

Nitrophenols are not only end-products but also vital intermediates in the synthesis of a wide array of valuable compounds.

Synthesis of Paracetamol

p-Nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][11][17] The process involves the reduction of the nitro group to an amine, followed by acetylation.

The overall transformation pathway is as follows:

paracetamol_synthesis phenol Phenol pnp 4-Nitrophenol phenol->pnp Nitration (HNO3/H2SO4) pap 4-Aminophenol pnp->pap Reduction (e.g., NaBH4 or H2/Catalyst) paracetamol Paracetamol pap->paracetamol Acetylation (Acetic Anhydride)

Caption: Synthetic pathway from phenol to paracetamol via 4-nitrophenol.

The reduction of 4-nitrophenol to 4-aminophenol is a critical step and an area of active research, particularly using catalytic methods to improve efficiency and environmental friendliness.[18]

Chromogenic Substrates in Enzyme Assays

In biochemistry and clinical diagnostics, nitrophenol derivatives are indispensable. 4-Nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for assaying phosphatase enzymes, particularly alkaline phosphatase (AP).[19]

The principle of the assay is straightforward: the phosphatase enzyme catalyzes the hydrolysis of the colorless pNPP to produce inorganic phosphate and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.[19] This allows for a simple and sensitive measurement of enzyme activity.[11]

enzyme_assay_pathway pNPP 4-Nitrophenyl Phosphate (pNPP) (Colorless) products 4-Nitrophenolate (Yellow) + Inorganic Phosphate pNPP->products Hydrolysis spectro Spectrophotometer (Measure Absorbance at 405 nm) products->spectro Quantify enzyme Alkaline Phosphatase enzyme->pNPP Catalyzes

Caption: Signaling pathway for the detection of phosphatase activity using pNPP.

Safety and Environmental Considerations

Nitrophenols are classified as toxic compounds.[6] They can be absorbed through the skin and via inhalation. Exposure can lead to various health effects, including skin and eye irritation and, at higher levels, blood disorders.[9] Due to their widespread use as intermediates in the manufacturing of pesticides and other chemicals, nitrophenols can be environmental contaminants in soil and water near industrial sites.[6][9] Consequently, research into the bioremediation and catalytic reduction of nitrophenols in industrial wastewater is an active and important field of environmental chemistry.[20]

From the serendipitous discovery of picric acid by Peter Woulfe to the highly controlled industrial production of specific isomers, nitrophenol compounds have had a profound impact on science and technology. Their rich chemistry, governed by the interplay between the hydroxyl and nitro functional groups, has enabled the synthesis of countless valuable materials. A thorough understanding of their history, properties, and reaction protocols remains essential for professionals in chemistry and drug development, ensuring that the legacy of these foundational compounds continues to drive innovation.

References

A Technical Guide to the Research Applications of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. Their versatile chemical nature, stemming from the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, makes them pivotal in a wide array of research and industrial applications.[1] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, and as model compounds in environmental and toxicological studies.[1][2][3] This technical guide provides an in-depth overview of the core research applications of substituted nitrophenols, focusing on their roles in drug development, environmental analysis, and biochemical assays, complete with quantitative data, detailed experimental protocols, and process visualizations.

Applications in Pharmaceutical Research and Drug Development

Substituted nitrophenols are fundamental building blocks in the pharmaceutical industry, valued both as precursors to active pharmaceutical ingredients (APIs) and as molecules with inherent biological activity.[3][4]

Intermediates in API Synthesis

The chemical reactivity of nitrophenols allows for their conversion into various pharmaceuticals. A prominent example is the synthesis of paracetamol (acetaminophen), where 4-nitrophenol is reduced to 4-aminophenol, which is then acetylated.[5][6] Similarly, 3-nitrophenol is a precursor to mesalazine (5-aminosalicylic acid), and other derivatives are used to produce phenetidine and acetophenetidine.[6][7] The mononitrated phenols are frequently hydrogenated to create the corresponding aminophenols, which are themselves versatile industrial intermediates.[6]

Biological and Pharmacological Activity

Certain substituted nitrophenols and their derivatives exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[8] The nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and affect a molecule's pharmacokinetic properties.[8] The biological effect of nitro-containing compounds often depends on the enzymatic reduction of the nitro group, which can produce toxic intermediates that damage cellular components like DNA, a mechanism exploited in some antimicrobial agents.[8]

  • Enzyme Inhibition: Nitrophenols have been studied as inhibitors of various enzymes. For instance, p-nitrophenol competitively inhibits ascorbate oxidase.[9] Furthermore, p-nitrophenol hydroxylation is a widely used probe for the activity of the microsomal enzyme CYP2E1, although studies suggest other enzymes like CYP2A6 and CYP2C19 also participate in its metabolism.[10] Drugs known to inhibit CYP2E1 are often evaluated based on their ability to block p-nitrophenol hydroxylation.[10]

Pharmacokinetics and Metabolism

Understanding the metabolic fate of nitrophenols is crucial for toxicology and drug development. 4-nitrophenol (PNP) is a well-studied model compound for conjugative metabolism.[11] Following administration, it is rapidly absorbed and metabolized primarily through glucuronidation and sulfation.[11][12] Hydroxylation to 4-nitrocatechol, mediated by the CYP2E1 enzyme, also occurs.[12] The resulting metabolites are quickly excreted, mainly in the urine.[12][13] Studies in rats have indicated that extrahepatic metabolism contributes significantly to PNP conjugation.[11]

Table 1: Selected Pharmacokinetic Parameters of 4-Nitrophenol

Parameter Species Dose & Route Value Reference
Elimination Half-life Rat Oral ~4 hours [12]
Urinary Excretion Rat 100 mg/kg Oral >95% of dose after 96 hours [12]
Urinary Excretion Swine Topical 70.92 ± 9.72% of dose after 96 hours [13]
Metabolites Rat 100 mg/kg Oral 61% water-soluble metabolites, 16% non-conjugated, 8% sulfates, 4% glucuronides [12]

| Hepatic Extraction Ratio (EH) | Rat | 4 mg/kg IV | 0.43 |[11] |

Figure 1: Metabolic Pathway of p-Nitrophenol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PNP p-Nitrophenol NC 4-Nitrocatechol PNP->NC Hydroxylation (CYP2E1) AP 4-Aminophenol PNP->AP Reduction PG PNP-glucuronide PNP->PG Glucuronidation PS PNP-sulfate PNP->PS Sulfation Metabolites Metabolites Excretion Urinary Excretion Metabolites->Excretion Conjugates Conjugates Conjugates->Excretion

Figure 1: Metabolic Pathway of p-Nitrophenol

Applications in Environmental Science and Toxicology

Nitrophenols are significant environmental pollutants, often originating from industrial waste, agricultural runoff (as breakdown products of pesticides like parathion), and vehicle exhaust.[14][15][16] Consequently, their detection, degradation, and toxicological effects are major areas of research.[17] The U.S. Environmental Protection Agency (USEPA) has classified several nitrophenols as priority pollutants due to their toxicity and persistence.[18][19]

Environmental Monitoring and Detection

Developing sensitive and rapid methods for detecting nitrophenols in environmental matrices like water and air is a key research goal.[20] Techniques range from traditional chromatographic methods to novel fluorescent sensors.

  • Chromatography: High-performance liquid chromatography (HPLC) with UV or electrochemical detection is a common method for quantifying nitrophenols in water samples.[21][22] Gas chromatography (GC), often coupled with mass spectrometry (MS), is also used, sometimes requiring a derivatization step.[14][20]

  • Spectrophotometry: UV-Visible spectrophotometry can be a simple and rapid detection method, particularly for p-nitrophenol, which exhibits a distinct yellow color in alkaline solutions.[5][23]

  • Fluorescence Sensing: Advanced methods using fluorescent materials, such as metal-organic frameworks (MOFs), have shown high sensitivity for detecting nitroaromatic compounds.[20] These sensors work by fluorescence quenching in the presence of electron-deficient nitrophenols like 2,4-dinitrophenol (DNP) and 2,4,6-trinitrophenol (TNP).[20]

Table 2: Analytical Methods and Detection Limits for Nitrophenols

Analyte(s) Matrix Method Limit of Detection (LOD) Reference
4-Nitrophenol, DNOC, Parathion, etc. River Water LC with Electrochemical Detection 0.05 - 0.14 ppb [22]
2,4,6-Trinitrophenol (TNP) Aqueous Fluorescence (MOF-based sensor) 0.011 µM (2.5 ppb) [20]

| 2,4-Dinitrophenol (DNP) | Aqueous | Fluorescence (MOF-based sensor) | 0.026 µM (4.8 ppb) |[20] |

Figure 2: Environmental Analysis Workflow for Nitrophenols start Water Sample (River, Wastewater) spe Solid-Phase Extraction (SPE) (e.g., Polymeric Cartridge) start->spe 1. Preconcentration elute Elution (Organic Solvent) spe->elute 2. Analyte Recovery concentrate Sample Concentration elute->concentrate 3. Increase Sensitivity hplc HPLC Analysis (e.g., RP-C18 column) concentrate->hplc 4. Injection detect Detection (UV or Electrochemical) hplc->detect 5. Separation quant Data Analysis & Quantification detect->quant 6. Signal Processing

Figure 2: Environmental Analysis Workflow for Nitrophenols
Toxicology

Nitrophenols are toxic, with effects varying by isomer.[15] 4-nitrophenol is generally more acutely toxic than the 2- and 3-isomers.[24] Exposure can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[15] Other reported effects in animal studies include decreased body weight and ocular issues like cataracts after intermediate-duration exposure.[15][24] Due to their toxicity, understanding their environmental fate and developing remediation strategies is critical.[16][25]

Table 3: Acute Oral Toxicity of Mononitrophenols in Rodents

Compound Species LD₅₀ (mg/kg) Reference
2-Nitrophenol Rat 2,830 [24]
Mouse 1,300 [24]
3-Nitrophenol Rat 930 [24]
Mouse 1,410 [24]
4-Nitrophenol Rat 202 - 620 [24]

| | Mouse | 470 - 625.7 |[24] |

Applications in Chemical Synthesis and Analytics

Beyond pharmaceuticals, nitrophenols are precursors for a vast range of chemicals and serve as useful tools in analytical and biochemical laboratories.

Chemical Synthesis

Nitrophenols are key starting materials in the industrial synthesis of dyes, pigments, rubber chemicals, and agricultural chemicals like fungicides and herbicides.[1][3][15] The nitro group can be readily reduced to an amino group, which can then be diazotized to create azo dyes or undergo other transformations.[26]

Analytical and Biochemical Applications

The distinct physicochemical properties of nitrophenols make them valuable in various laboratory applications.

  • pH Indicators: 4-nitrophenol is a well-known pH indicator. It is colorless in solutions with a pH below 5.4 and turns yellow above pH 7.5 due to the deprotonation of the phenolic hydroxyl group, which extends the conjugated system of the molecule.[5][7]

  • Enzyme Assays: Ester and glycoside derivatives of p-nitrophenol are widely used as chromogenic substrates for various hydrolytic enzymes. For example, p-nitrophenyl phosphate (PNPP) is a common substrate for assaying alkaline phosphatase activity.[5] The enzyme cleaves the phosphate group, releasing p-nitrophenol, which, at an alkaline pH, turns yellow. The rate of color formation is proportional to the enzyme's activity.

  • Peptide Synthesis: Carboxylate ester derivatives of 4-nitrophenol can act as activated components for forming amide bonds during peptide synthesis.[5]

Table 4: Physicochemical Properties of Mononitrophenol Isomers

Property 2-Nitrophenol 3-Nitrophenol 4-Nitrophenol Reference
pKa ~7.2 ~8.4 ~7.1 [27]
Appearance Yellow solid Yellow solid Colorless to pale yellow solid [6]
Absorbance Max (Deprotonated, in water) ~415 nm ~390 nm ~400 nm [27]

| Indicator pH range (for 4-NP) | N/A | N/A | 5.4 - 7.5 |[5] |

Figure 3: Synthesis and Separation of o/p-Nitrophenols phenol Phenol reaction Nitration Reaction (Controlled Temperature) phenol->reaction nitrating_agent Nitrating Agent (e.g., dilute HNO₃ or NaNO₂ / H₂SO₄) nitrating_agent->reaction crude Crude Product (Mixture of o- and p-isomers, unreacted phenol) reaction->crude distillation Steam Distillation crude->distillation ortho o-Nitrophenol (Volatile, collected in distillate) distillation->ortho Distillate para p-Nitrophenol (Non-volatile, remains in flask) distillation->para Residue

Figure 3: Synthesis and Separation of o/p-Nitrophenols

Experimental Protocols

This section provides generalized methodologies for key experiments involving substituted nitrophenols. Researchers should consult specific literature and safety data sheets (SDS) before conducting any experiment.

Protocol: Synthesis and Separation of o- and p-Nitrophenol

This protocol is adapted from standard organic chemistry procedures for the mononitration of phenol.[28][29]

  • Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to chilled water in an ice bath to prepare a dilute sulfuric acid solution. Cool the solution further and slowly dissolve sodium nitrate to generate nitric acid in situ. Maintain the temperature below 10°C throughout this process.[28]

  • Nitration: Prepare a solution of phenol, gently warming if necessary to dissolve. Add the phenol solution dropwise to the cold, stirred nitrating agent mixture. The temperature must be carefully controlled to prevent over-nitration and ensure safety.[28]

  • Isolation of Crude Product: After the reaction is complete, pour the mixture over crushed ice to precipitate the crude product. Filter the resulting solid, wash it with cold water to remove residual acid, and press it dry.[28]

  • Separation by Steam Distillation: Transfer the crude product to a distillation flask with water. Perform steam distillation. The ortho-nitrophenol isomer is volatile with steam due to intramolecular hydrogen bonding and will co-distill with the water. It can be collected from the distillate.[28]

  • Isolation of p-Nitrophenol: The para-nitrophenol isomer, which has strong intermolecular hydrogen bonding, is not steam-volatile and will remain in the distillation flask. It can be isolated by cooling the residual solution and collecting the crystallized product via filtration.[28]

  • Purification: Both isomers can be further purified by recrystallization from an appropriate solvent.

Protocol: HPLC-UV Analysis of Nitrophenols in Water

This protocol is based on a validated method for determining nitrophenols in water samples.[21]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a polymeric SPE cartridge (e.g., Lichrolut EN) with methanol followed by deionized water.

    • Pass a known volume of the water sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge. Nitrophenols will be adsorbed onto the solid phase.

    • Wash the cartridge with a small amount of water to remove interferences.

    • Elute the retained nitrophenols with a small volume of an organic solvent like methanol or acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Chromolith RP-18e).[21]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile). A typical isocratic mixture could be 80:20 (v/v) buffer:acetonitrile.[21]

    • Flow Rate: 1.0 - 3.0 mL/min.[21]

    • Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 270 nm for general screening, or the specific λmax for quantification).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of calibration standards of the target nitrophenols in the mobile phase.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample and quantify the concentration of each nitrophenol by comparing its peak area to the calibration curve. An internal standard (e.g., 2-chlorophenol) can be used to improve accuracy.[21]

Conclusion

Substituted nitrophenols are a class of compounds with profound importance across multiple scientific disciplines. In drug development, they are indispensable synthetic intermediates and serve as probes for metabolic pathways. For environmental scientists, they are critical targets for monitoring and remediation due to their toxicity and prevalence as pollutants. In the broader fields of chemistry and biology, their unique properties are harnessed for applications ranging from pH indication to enzyme kinetics. The continued exploration of their synthesis, reactivity, and biological interactions promises to unlock further applications and deepen our understanding of their role in chemical and biological systems.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 3-Methyl-5-nitrophenol. The methods described herein are based on established analytical techniques and data from closely related compounds, offering a robust starting point for the development and validation of specific assays for this analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of nitrophenols in various matrices. The method offers good selectivity and sensitivity for routine analysis.

Application Note:

This HPLC method is suitable for the determination of this compound in aqueous samples, biological matrices (e.g., urine, plasma), and environmental samples. A reversed-phase C18 column is employed to separate the analyte from other components, followed by detection using a UV-Vis detector. The selection of an appropriate mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity. For complex matrices, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances.

Quantitative Data Summary:

The following table summarizes typical performance characteristics for the HPLC analysis of nitrophenols, which can be used as a benchmark for method development for this compound.

ParameterTypical ValueReference
Linearity Range5 - 200 ng/mL[1]
Limit of Detection (LOD)0.02 - 0.15 ng/mL[1]
Limit of Quantification (LOQ)0.07 - 0.51 ng/mL[1]
Precision (%RSD)< 15% (Intra- & Inter-day)[1]
Recovery (%)90 - 112%[1]

Note: These values are for a range of nitrophenols and should be validated specifically for this compound.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1200 series or equivalent).[2]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase adjustment).[3]

  • This compound standard.

  • Sample filtration membranes (0.45 µm).

2. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the aqueous sample to pH 2-3 with a suitable acid.[4]

  • Transfer 5 mL of the acidified sample to a separatory funnel.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.[2]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), with a small amount of acid (e.g., 0.1% phosphoric acid) for improved peak shape.[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: Based on the UV-Vis spectrum of 3-nitrophenol, a starting wavelength of 275 nm or 340 nm is recommended.[5] The optimal wavelength should be determined by measuring the absorbance spectrum of a standard solution of this compound.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions of this compound to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Aqueous Sample Acidification Acidification (pH 2-3) Sample->Acidification LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of nitrophenols, a derivatization step is typically required to improve their volatility and chromatographic performance.[6][7]

Application Note:

This GC-MS method is highly selective and sensitive, making it suitable for the trace-level analysis of this compound in complex matrices. The protocol involves a liquid-liquid extraction followed by derivatization to convert the analyte into a more volatile form. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Quantitative Data Summary:

The following table provides expected performance characteristics for the GC-MS analysis of nitrophenols after derivatization.

ParameterTypical ValueReference
Linearity Range1 - 100 µg/L[7]
Limit of Detection (LOD)0.208 - 99.3 µg/L[8]
Limit of Quantification (LOQ)0.693 - 331 µg/L[8]
Precision (%RSD)< 15%[6]
Recovery (%)85 - 116%

Note: These values are for a range of nitrophenols and should be validated specifically for this compound.

Experimental Protocol:

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent).

  • Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7]

  • Extraction solvent (e.g., dichloromethane).[7]

  • Anhydrous sodium sulfate.

  • This compound standard.

2. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction as described in the HPLC sample preparation section, using dichloromethane as the extraction solvent.

  • Dry the combined organic extracts by passing them through anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer 100 µL of the concentrated extract to a GC vial.

  • Add 100 µL of MTBSTFA.[7]

  • Seal the vial and heat at 60°C for 30 minutes.[7]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Injection Mode: Splitless.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of this compound (MW: 153.14 g/mol ), characteristic ions to monitor would include the molecular ion (m/z 153) and major fragment ions (e.g., m/z 123).[9] The exact ions for the derivatized compound should be determined from a full scan analysis of a standard.

4. Analysis:

  • Inject the derivatized standards to create a calibration curve.

  • Inject the derivatized samples.

  • Identify the this compound derivative based on its retention time and characteristic ions.

  • Quantify the concentration using the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Drying Drying with Na2SO4 LLE->Drying Concentration Concentration Drying->Concentration Derivatization Derivatization with MTBSTFA (60°C, 30 min) Concentration->Derivatization Injection Injection Derivatization->Injection Separation GC Separation (e.g., HP-5MS) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC-MS Experimental Workflow

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like nitrophenols. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.

Application Note:

This method is suitable for the direct detection of this compound in aqueous solutions. A modified glassy carbon electrode (GCE) is often used to enhance the electrochemical signal. The principle involves the electrochemical reduction or oxidation of the nitro group on the phenol ring, which generates a measurable current proportional to the analyte's concentration.

Quantitative Data Summary:

The following table presents typical performance data for the electrochemical detection of nitrophenols using modified electrodes.

ParameterTypical ValueReference
Linearity Range0.1 - 350 µM[10]
Limit of Detection (LOD)0.7 µM[11]
Precision (%RSD)< 5%[12]
Recovery (%)96 - 112%[13]

Note: These values are for other nitrophenols and the specific performance for this compound will depend on the electrode modification and experimental conditions.

Experimental Protocol:

1. Instrumentation and Materials:

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes).

  • Glassy carbon electrode (GCE) as the working electrode.

  • Ag/AgCl reference electrode.

  • Platinum wire counter electrode.

  • Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).

  • This compound standard.

2. Electrode Preparation (if modification is needed):

  • The GCE surface can be modified with various nanomaterials (e.g., metal oxides, carbon nanotubes, graphene) to enhance sensitivity and selectivity. The specific modification protocol will depend on the chosen material.

3. Electrochemical Measurement (DPV):

  • Prepare a series of standard solutions of this compound in the supporting electrolyte.

  • Place the three-electrode system in the electrochemical cell containing the standard solution.

  • Deoxygenate the solution by purging with nitrogen gas for about 5-10 minutes.

  • Record the differential pulse voltammogram by scanning the potential over a range where the reduction or oxidation of the nitro group is expected.

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

  • Measure the DPV of the sample solution under the same conditions and determine the concentration from the calibration curve.

Electrochemical_Workflow cluster_setup Electrochemical Setup cluster_measurement Measurement Electrode_Prep Working Electrode (e.g., Modified GCE) Cell_Assembly Three-Electrode Cell Assembly (Working, Reference, Counter) Sample_Addition Sample/Standard Addition Cell_Assembly->Sample_Addition Electrolyte Supporting Electrolyte (e.g., PBS pH 7.0) Deoxygenation Deoxygenation (N2 Purge) Sample_Addition->Deoxygenation DPV_Scan Differential Pulse Voltammetry (DPV) Scan Deoxygenation->DPV_Scan Data_Analysis Data Analysis (Peak Current vs. Concentration) DPV_Scan->Data_Analysis

Electrochemical Detection Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and accessible method for the quantification of compounds that absorb light in the UV-visible range.

Application Note:

This method is suitable for the determination of this compound in simple matrices where interfering substances that absorb at the same wavelength are absent. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The absorption spectrum of nitrophenols is pH-dependent, which can be utilized to enhance selectivity.[14]

Quantitative Data Summary:

The performance of UV-Vis spectrophotometry is highly matrix-dependent. The following are general expectations.

ParameterTypical Value
Linearity Range0.1 - 25 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Precision (%RSD)< 5%

Note: These are estimated values and must be determined experimentally.

Experimental Protocol:

1. Instrumentation and Materials:

  • UV-Visible spectrophotometer.

  • Quartz cuvettes.

  • Solvent (e.g., ethanol, water, or buffer solution).

  • This compound standard.

2. Determination of λmax:

  • Prepare a standard solution of this compound in the chosen solvent.

  • Scan the absorbance of the solution over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax). For 3-nitrophenol, λmax values are observed around 275 nm and 340 nm.[5]

3. Calibration Curve:

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a graph of absorbance versus concentration to create a calibration curve.

4. Sample Analysis:

  • Prepare the sample in the same solvent as the standards. If necessary, filter the sample to remove any particulate matter.

  • Measure the absorbance of the sample at λmax.

  • Determine the concentration of this compound in the sample using the calibration curve.

UVVis_Logic A Prepare Standard Solutions B Determine λmax A->B C Generate Calibration Curve (Absorbance vs. Concentration) A->C B->C F Calculate Concentration C->F D Prepare Sample Solution E Measure Sample Absorbance at λmax D->E E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitrophenol isomers (ortho-, meta-, and para-nitrophenol) are significant compounds in various industrial processes and are often classified as environmental pollutants due to their toxicity and persistence.[1] Accurate separation and quantification of these isomers are crucial for environmental monitoring, toxicology studies, and quality control in chemical manufacturing. However, their structural similarity presents a significant analytical challenge, often resulting in poor resolution or co-elution. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the effective separation and determination of these isomers.[2] This document provides detailed protocols and application data for the separation of nitrophenol isomers using HPLC.

Principle of Separation The most common mode for separating nitrophenol isomers is Reversed-Phase Chromatography (RPC).[3] In RPC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water with methanol or acetonitrile.[3][4] Separation is based on hydrophobic interactions; less polar isomers interact more strongly with the stationary phase, leading to longer retention times.[3][4]

Alternatively, Normal-Phase Chromatography (NPC), which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be highly effective for isomer separation due to its high resolving power for compounds with varying functional group positions.[5][6]

For enhanced selectivity in reversed-phase mode, stationary phases with different chemistries, such as phenyl or pentafluorophenyl (PFP), can be employed. These phases introduce alternative separation mechanisms, like π-π interactions, which are particularly effective for aromatic isomers.[7]

Experimental Protocols

Protocol 1: Standard Reversed-Phase C18 Isocratic Method

This protocol is a reliable starting point for the baseline separation of nitrophenol isomers and is suitable for routine analysis.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Options:

    • Option A (Methanol-based): 50 mM Phosphate Buffer (pH adjusted to 3.25) and Methanol in a 60:40 (v/v) ratio.

    • Option B (Acetonitrile-based): 50 mM Acetate Buffer (pH adjusted to 5.0) and Acetonitrile in an 80:20 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-45 °C.[8]

  • Injection Volume: 20 µL.

  • Detection: UV detection at 280 nm or 290 nm.[9] A DAD can be used to monitor the specific absorbance maxima for each isomer.

  • Sample Preparation: Standards and samples should be dissolved in the mobile phase to ensure compatibility. For environmental water samples, a pre-concentration step may be necessary (see Sample Preparation section below).

Protocol 2: High-Selectivity Phenyl/PFP Column Method

This protocol is recommended when co-elution is observed with standard C18 columns. Phenyl-based stationary phases offer enhanced selectivity for aromatic isomers through π-π interactions.[7]

  • Instrumentation: A standard or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a DAD.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[10][11]

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Acetic Acid or Formic Acid in Water.[10]

    • Solvent B: 0.1% Acetic Acid or Formic Acid in Methanol or Acetonitrile.[10]

  • Gradient Program (Example):

    • 0-1 min: 20% B

    • 1-5 min: Linear gradient from 20% to 80% B

    • 5-6 min: Hold at 80% B

    • 6.1-8 min: Return to 20% B and equilibrate

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Column Temperature: 40-60 °C.[10]

  • Injection Volume: 1-5 µL.

  • Detection: DAD monitoring from 270-320 nm.[10]

Sample Preparation Protocols

Effective sample preparation is critical for removing interferences and concentrating analytes.[12]

  • Aqueous Samples (Direct Injection): For samples with sufficiently high concentrations, direct injection after filtration through a 0.2 µm filter may be possible.[12]

  • Solid-Phase Extraction (SPE) for Water Samples: This method is used to concentrate analytes from large volumes of water and remove interfering substances.[8][13]

    • Cartridge Conditioning: Condition a polymeric cartridge (e.g., Agilent Bond Elut Plexa) with 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and finally equilibrate with 3 mL of water.[13]

    • Sample Loading: Adjust a 250 mL water sample to pH 2.0 with phosphoric acid and pass it through the conditioned cartridge.[13]

    • Washing: Wash the cartridge with 2 mL of water to remove salts and polar impurities.[13]

    • Elution: Elute the retained nitrophenols with 3 mL of tetrahydrofuran or a suitable organic solvent.[13]

    • Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.[12][13]

  • Liquid-Liquid Extraction (LLE) for Biological Samples (e.g., Urine):

    • To 500 µL of the sample, add an internal standard.

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.[12]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and repeat the extraction on the aqueous layer.[12]

    • Combine the organic extracts, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.[12]

Data Presentation

The following table summarizes chromatographic conditions and typical performance data for the separation of nitrophenol isomers from various published methods.

ParameterMethod 1 (C18 Isocratic)[8]Method 2 (C18 Isocratic)[14]Method 3 (Ion-Pair C18)[9]Method 4 (UPLC PFP)[10]
Column Type Monolithic C18C18C18PFP
Dimensions 150 mm x 4.6 mmN/AN/A100 mm x 2.1 mm
Particle Size N/AN/AN/A1.9 µm
Mobile Phase 80:20 ACN / 50mM Acetate Buffer (pH 5.0)70:30 Methanol / 1% Acetic Acid47:53 Methanol / 0.01M Citrate Buffer (pH 6.2) + 0.03M TBABGradient: Water/Methanol with 0.1% Acetic Acid
Flow Rate 3.0 mL/min0.75 mL/min1.0 mL/min0.6 mL/min
Temperature 45 °C26 °CAmbient60 °C
Detection UV (Max Wavelength)274 nm290 nmDAD (270-320 nm)
Analysis Time < 3.5 min~10 min< 14 min~ 5 min
Resolution (Rs) > 2.0 for all analytesN/ABaseline separationBaseline separation

Note: Retention times can vary significantly based on the specific column, system, and exact mobile phase preparation.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting approach for method development.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Biological Fluid) Prep_Choice Choose Prep Method Sample->Prep_Choice SPE Solid-Phase Extraction (SPE) Prep_Choice->SPE Water Matrix LLE Liquid-Liquid Extraction (LLE) Prep_Choice->LLE Biological Matrix Dilute Dilution & Filtration Prep_Choice->Dilute High Concentration Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute LLE->Reconstitute Injector Autosampler/Injector Dilute->Injector Reconstitute->Injector Column HPLC Column (e.g., C18, Phenyl) Injector->Column Sample Injection Pump HPLC Pump (Mobile Phase Delivery) Pump->Column Detector UV/DAD Detector Column->Detector Elution Acquisition Data Acquisition System Detector->Acquisition Analysis Data Analysis (Peak Integration, Quantification) Acquisition->Analysis Report Final Report Analysis->Report

Caption: General experimental workflow for HPLC analysis of nitrophenol isomers.

G cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Optimization cluster_instrument Instrumental Parameters Problem Problem: Poor Isomer Resolution or Co-elution Adjust_Organic Adjust Organic Modifier Ratio (e.g., Decrease % ACN/MeOH) Problem->Adjust_Organic Change_Chem Change Column Chemistry (e.g., C18 to Phenyl/PFP for π-π interactions) Problem->Change_Chem Adjust_Flow Lower Flow Rate Problem->Adjust_Flow Adjust_pH Control Mobile Phase pH (e.g., pH 3-5 to suppress ionization) Adjust_Organic->Adjust_pH Change_Organic Change Organic Modifier (Methanol vs. Acetonitrile) Adjust_pH->Change_Organic Change_Particle Increase Efficiency (Use smaller particle size column, e.g., <2 µm) Change_Chem->Change_Particle Adjust_Temp Optimize Column Temperature Adjust_Flow->Adjust_Temp

Caption: Troubleshooting logic for improving the separation of nitrophenol isomers.

References

Application Note: GC-MS Analysis of 3-Methyl-5-nitrophenol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-5-nitrophenol is a phenolic compound of interest in various fields, including environmental analysis and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such semi-volatile organic compounds.[1] However, the direct analysis of polar and low-volatility compounds like nitrophenols by GC-MS is challenging.[2][3] The presence of a hydroxyl group leads to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC system.[2][4] To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[5] This application note provides a detailed protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure.

Principle of Derivatization

The primary goal of derivatizing phenolic compounds for GC-MS analysis is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar functional group.[2] This chemical modification reduces polarity and increases volatility by minimizing intermolecular hydrogen bonding.[2] Silylation is one of the most widely used techniques, involving the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[2][6] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives with excellent chromatographic properties and thermal stability.[2][5]

Experimental Workflow and Protocols

The overall workflow for the analysis involves sample preparation, derivatization, and subsequent GC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Aqueous Sample Collection LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Dry Evaporation to Dryness (under Nitrogen Stream) LLE->Dry Deriv Silylation with BSTFA + 1% TMCS (70°C for 30-60 min) Dry->Deriv GCMS GC-MS Injection and Analysis Deriv->GCMS Data Data Acquisition & Processing (Full Scan / SIM) GCMS->Data Report Quantification & Reporting Data->Report

Caption: General workflow for the GC-MS analysis of this compound.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for isolating this compound from aqueous samples.

  • Sample Collection : Collect 100 mL of the aqueous sample in a glass container.

  • Acidification : Acidify the sample to a pH < 3 by adding concentrated HCl dropwise. This ensures the analyte is in its protonated form for efficient extraction.[3]

  • Extraction :

    • Transfer the acidified sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (DCM) to the funnel.

    • Shake vigorously for 2 minutes, venting periodically to release pressure.[3]

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the organic extracts.

  • Drying : Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is anhydrous, as silylating reagents are moisture-sensitive.[5]

Protocol 2: Silylation Derivatization

This protocol converts the dried sample residue into its trimethylsilyl (TMS) ether derivative.

  • Reagent Preparation : Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). TMCS acts as a catalyst for less reactive phenols.[2]

  • Derivatization Reaction :

    • To the dried sample residue in a 2 mL reaction vial, add 50 µL of anhydrous pyridine to dissolve the analytes.[2]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[5]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[2][5]

  • Cooling : After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.[2]

  • Transfer : Transfer the derivatized sample to a GC autosampler vial for analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (HO-C6H3(CH3)(NO2)) Product TMS-ether Derivative ((CH3)3SiO-C6H3(CH3)(NO2)) Analyte->Product Silylation (70°C) Reagent BSTFA + 1% TMCS Reagent->Product Byproduct Volatile Byproducts

Caption: Silylation of this compound with BSTFA.

GC-MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific instrument and analytes.

ParameterSetting
Gas Chromatograph
Injector TypeSplitless
Injector Temperature275 °C[1]
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.5 mL/min[1]
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane (e.g., TG-5SilMS)[1]
Oven Program60°C (hold 5 min), then 8°C/min to 300°C (hold 10 min)[1]
Mass Spectrometer
Transfer Line Temp.300 °C[1]
Ion Source Temp.230 °C
Ionization ModeElectron Impact (EI) at 70 eV[1]
Acquisition ModeFull Scan (m/z 45-450) for identification; Selected Ion Monitoring (SIM) for quantification.[1]

Data Presentation and Expected Results

The derivatization process is expected to yield a single, sharp chromatographic peak for the TMS-ether of this compound with improved signal intensity compared to its underivatized form. Mass spectral analysis is used for confirmation and quantification.

Table 1: Representative Mass Spectral and Quantitative Data for Derivatized this compound

(Note: The following values are predictive and must be determined experimentally.)

CompoundRetention Time (min)Molecular Ion (M+) (m/z)Key Fragment Ions (m/z) for SIMEst. LOD (µg/L)Est. LOQ (µg/L)
This compound-TMS EtherTo be determined225210 (Quantifier), 225 (Qualifier)< 1< 5
  • Key Fragment Ions : The mass spectrum of the TMS derivative is expected to show a molecular ion (M+) at m/z 225. The base peak is often the [M-15]+ fragment, resulting from the loss of a methyl group from the TMS moiety, at m/z 210.[7] For quantitative analysis using Selected Ion Monitoring (SIM), m/z 210 would typically be used as the quantifier ion for its high abundance, with m/z 225 serving as a qualifier ion for confirmation.[3]

The direct GC-MS analysis of this compound is hindered by its polarity and low volatility.[2] The described method, which employs a liquid-liquid extraction followed by silylation with BSTFA, effectively converts the analyte into a more volatile and thermally stable TMS-ether derivative.[3][6] This protocol leads to improved chromatographic performance, enhanced sensitivity, and allows for reliable identification and quantification by GC-MS. The use of SIM mode can further enhance selectivity and achieve low detection limits, making this method suitable for trace-level analysis in complex matrices.[3]

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-5-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds. This document outlines a detailed protocol for its laboratory synthesis via the diazotization of 3-methyl-5-nitroaniline, followed by the hydrolysis of the resulting diazonium salt. This method is adapted from established procedures for the synthesis of analogous nitrophenols and offers a reliable route to the desired product.[1] The protocol includes a summary of expected quantitative data, a step-by-step experimental procedure, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar reactions.[1]

ParameterValueNotes
Starting Material3-Methyl-5-nitroanilineCommercially available.
Molecular Weight152.15 g/mol -
Final ProductThis compound-
Molecular Weight153.14 g/mol -
Theoretical YieldBased on 1.0 mole of starting material153.14 g
Expected Yield 81-86% Based on analogous synthesis of m-nitrophenol.[1]
Melting Point-To be determined experimentally.
AppearanceYellowish-brown solidExpected appearance of the crude product.[1]

Experimental Protocol

This protocol details the synthesis of this compound from 3-methyl-5-nitroaniline.

Materials and Reagents:

  • 3-Methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Sulfamic acid or Urea

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Large beaker

  • Heating mantle

  • Büchner funnel and filtration flask

Procedure:

Part 1: Diazotization of 3-Methyl-5-nitroaniline

  • Preparation of the Amine Salt Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 1.0 molar equivalent of 3-methyl-5-nitroaniline with a cold mixture of concentrated sulfuric acid and water. Stir the mixture to form a fine suspension of the amine sulfate salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[2]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of 1.05 molar equivalents of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the stirred amine salt suspension. Maintain the temperature between 0-5 °C during the addition. The reaction is exothermic, so the addition rate should be controlled to prevent a rise in temperature.

  • Monitoring the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates a positive test.

  • Quenching Excess Nitrous Acid: Once a persistent positive test is observed, add a small amount of sulfamic acid or urea portion-wise to destroy the excess nitrous acid until the starch-iodide test is negative.

Part 2: Hydrolysis of the Diazonium Salt

  • Preparation of Hot Acid Solution: In a large beaker, prepare a boiling solution of dilute sulfuric acid (e.g., 1:1 v/v concentrated H₂SO₄ to water).

  • Hydrolysis: Slowly and carefully add the cold diazonium salt solution to the vigorously boiling sulfuric acid solution. Significant foaming and evolution of nitrogen gas will occur.[1]

  • Completion of Reaction: After the addition is complete, continue to boil the mixture for a few minutes to ensure complete hydrolysis.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath. The crude this compound will precipitate as a yellowish-brown solid.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent, such as hot water or dilute ethanol, or by steam distillation.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the laboratory synthesis of this compound.

SynthesisWorkflow Start Start: 3-Methyl-5-nitroaniline AmineSalt Formation of Amine Salt (H₂SO₄, H₂O) Start->AmineSalt Cooling Cooling to 0-5 °C AmineSalt->Cooling Diazotization Diazotization (NaNO₂ solution) Cooling->Diazotization Hydrolysis Hydrolysis (Boiling H₂SO₄/H₂O) Diazotization->Hydrolysis Precipitation Precipitation and Isolation (Cooling, Filtration) Hydrolysis->Precipitation Purification Purification (Recrystallization/Distillation) Precipitation->Purification End End: this compound Purification->End

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 3-Methyl-5-nitrophenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Methyl-5-nitrophenol as a key intermediate in organic synthesis. The primary application highlighted is its conversion to N-(3-hydroxy-5-methylphenyl)acetamide, a valuable building block with potential applications in the pharmaceutical and dye industries.

Introduction

This compound is a valuable starting material in multi-step organic synthesis due to its reactive nitro and hydroxyl functionalities. The nitro group can be readily reduced to an amino group, which can then undergo a variety of transformations, such as acylation, alkylation, and diazotization, to build more complex molecules. This versatility makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This application note focuses on a two-step synthetic sequence: the reduction of this compound to 3-amino-5-methylphenol, followed by its acylation to N-(3-hydroxy-5-methylphenyl)acetamide.

Physicochemical Data

A summary of the key physical and chemical properties of the involved compounds is presented in Table 1. This data is essential for handling, storage, and reaction setup.

PropertyThis compound3-Amino-5-methylphenolN-(3-hydroxy-5-methylphenyl)acetamide
Chemical Formula C₇H₇NO₃C₇H₉NOC₉H₁₁NO₂
Molecular Weight 153.14 g/mol 123.15 g/mol [2]165.19 g/mol
Appearance ---
CAS Number 127818-58-076619-89-1[2]6375-17-3[3]
IUPAC Name This compound3-amino-5-methylphenolN-(3-hydroxy-5-methylphenyl)acetamide
Synthetic Pathway

The overall synthetic pathway from this compound to N-(3-hydroxy-5-methylphenyl)acetamide involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 3-amino-5-methylphenol. This is typically achieved through catalytic hydrogenation.

  • Acylation of the Amino Group: The resulting 3-amino-5-methylphenol is then acylated using acetic anhydride to form the corresponding acetamide, N-(3-hydroxy-5-methylphenyl)acetamide.

Synthetic Pathway This compound This compound 3-Amino-5-methylphenol 3-Amino-5-methylphenol This compound->3-Amino-5-methylphenol H₂, Pd/C Ethanol N-(3-hydroxy-5-methylphenyl)acetamide N-(3-hydroxy-5-methylphenyl)acetamide 3-Amino-5-methylphenol->N-(3-hydroxy-5-methylphenyl)acetamide Acetic Anhydride Pyridine

Caption: Synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylphenol via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 3-amino-5-methylphenol using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. This method is analogous to the reduction of similar nitroaromatic compounds.[4][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine this compound (1.0 eq) and ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-5-methylphenol. Further purification can be achieved by recrystallization if necessary.

Quantitative Data:

ReactantProductCatalystSolventTemperaturePressureTypical Yield
This compound3-Amino-5-methylphenol10% Pd/CEthanolRoom Temp.3-5 bar>90%
Protocol 2: Synthesis of N-(3-hydroxy-5-methylphenyl)acetamide via Acylation

This protocol details the acylation of 3-amino-5-methylphenol with acetic anhydride to yield N-(3-hydroxy-5-methylphenyl)acetamide. The procedure is based on established methods for the acetylation of aminophenols.[6]

Materials:

  • 3-Amino-5-methylphenol

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylphenol (1.0 eq) in the chosen solvent.

  • Addition of Base and Acylating Agent: Add pyridine (1.1 eq) to the solution. Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude N-(3-hydroxy-5-methylphenyl)acetamide can be further purified by recrystallization.

Quantitative Data:

ReactantAcylating AgentProductBaseSolventTypical Yield
3-Amino-5-methylphenolAcetic anhydrideN-(3-hydroxy-5-methylphenyl)acetamidePyridineDCM~92%[6]

Applications in Dye Synthesis

Substituted aminophenols are widely used as intermediates in the manufacturing of dyes, particularly hair dyes.[7][8][9] The resulting N-(3-hydroxy-5-methylphenyl)acetamide can serve as a coupler in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine), it can undergo a coupling reaction to form a larger, colored molecule that is trapped within the hair shaft, resulting in a permanent color.

Experimental Workflow cluster_reduction Protocol 1: Reduction cluster_acylation Protocol 2: Acylation Reactor Setup Reactor Setup Catalyst Addition Catalyst Addition Reactor Setup->Catalyst Addition Hydrogenation Hydrogenation Catalyst Addition->Hydrogenation Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Hydrogenation->Reaction Monitoring (TLC/HPLC) Work-up & Filtration Work-up & Filtration Reaction Monitoring (TLC/HPLC)->Work-up & Filtration Purification (Recrystallization) Purification (Recrystallization) Work-up & Filtration->Purification (Recrystallization) 3-Amino-5-methylphenol 3-Amino-5-methylphenol Purification (Recrystallization)->3-Amino-5-methylphenol Reaction Setup Reaction Setup 3-Amino-5-methylphenol->Reaction Setup Reagent Addition Reagent Addition Reaction Setup ->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC)->Work-up & Extraction Purification (Recrystallization) Purification (Recrystallization) Work-up & Extraction->Purification (Recrystallization) N-(3-hydroxy-5-methylphenyl)acetamide N-(3-hydroxy-5-methylphenyl)acetamide Purification (Recrystallization) ->N-(3-hydroxy-5-methylphenyl)acetamide This compound This compound This compound->Reactor Setup

Caption: General experimental workflow for the synthesis.

References

Application Notes: 3-Methyl-5-nitrophenol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-methyl-5-nitrophenol and its structural motifs as a key building block in the synthesis of pharmaceuticals. The focus is on its application in the synthesis of Tolcapone, a potent selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.

Introduction

This compound is an aromatic organic compound featuring a phenol, a methyl group, and a nitro group substituted on the benzene ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with pharmaceutical applications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the phenolic hydroxyl group can undergo etherification, esterification, or influence electrophilic aromatic substitution reactions. This unique combination of functionalities allows for the construction of diverse molecular architectures, making it a relevant scaffold in medicinal chemistry.

While direct synthesis routes starting from this compound for many commercial drugs are not always explicitly published in mainstream literature, its core structure is a key component of important pharmaceuticals. A prime example is Tolcapone, where the 3,4-dihydroxy-5-nitrophenyl moiety is central to its biological activity. The synthesis of Tolcapone involves the introduction of a nitro group ortho to a hydroxyl group and meta to a methyl-substituted benzoyl group, mirroring the substitution pattern of this compound.

Application in the Synthesis of Tolcapone

Tolcapone is a medication used to treat Parkinson's disease.[1][2] It functions by inhibiting the enzyme catechol-O-methyltransferase (COMT), which breaks down neurotransmitters like dopamine.[3] By inhibiting COMT, Tolcapone increases the levels of levodopa, a precursor to dopamine, in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[3]

The synthesis of Tolcapone provides an excellent case study for the application of a this compound-like structure. While various synthetic routes exist, a common strategy involves the nitration of a benzophenone precursor.

Synthetic Pathway Overview

A representative synthetic pathway to Tolcapone involves the following key transformations:

  • Friedel-Crafts Acylation: Reaction of a protected catechol derivative with 4-methylbenzoyl chloride to form a benzophenone intermediate.

  • Nitration: Introduction of a nitro group at the 5-position of the phenolic ring. This step is crucial for creating the 3,4-dihydroxy-5-nitrophenyl pharmacophore.

  • Demethylation/Deprotection: Removal of protecting groups to yield the final Tolcapone molecule.

The following diagram illustrates a generalized workflow for the synthesis of Tolcapone, highlighting the key intermediate stages.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Vanillin Vanillin Protected_Vanillin Protected Vanillin Vanillin->Protected_Vanillin Protection p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Benzophenone_Intermediate Benzophenone Intermediate Protected_Vanillin->Benzophenone_Intermediate Friedel-Crafts Acylation Nitrated_Intermediate Nitrated Benzophenone Intermediate Benzophenone_Intermediate->Nitrated_Intermediate Nitration Tolcapone Tolcapone Nitrated_Intermediate->Tolcapone Demethylation G cluster_0 Peripheral Circulation cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System (Brain) Levodopa_Administered Administered Levodopa COMT COMT Levodopa_Administered->COMT Metabolism Levodopa_Brain Levodopa Levodopa_Administered->Levodopa_Brain Crosses BBB 3-OMD 3-O-methyldopa (Inactive) COMT->3-OMD Tolcapone Tolcapone Tolcapone->COMT Inhibition BBB Dopamine Dopamine Levodopa_Brain->Dopamine Conversion Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binding Therapeutic_Effect Therapeutic Effect (Improved Motor Control) Dopamine_Receptors->Therapeutic_Effect

References

Application of 3-Methyl-5-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitrophenol is a valuable aromatic chemical intermediate used in the synthesis of various organic compounds, including a range of dyes. Its structure, featuring a phenol group, a methyl group, and a nitro group, makes it a suitable coupling component in the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic organic dyes.[1] The presence of the azo group (–N=N–) acting as a chromophore is characteristic of these compounds.[1] The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich substrate, such as this compound.[1] The specific shade and properties of the resulting dye are influenced by the chemical nature of both the diazo component and the coupling component.[2]

This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent in the manufacturing of azo dyes.

Application in Azo Dye Synthesis

This compound serves as a coupling component in the synthesis of azo dyes. The general reaction mechanism involves two primary steps:

  • Diazotization: A primary aromatic amine is reacted with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt is then reacted with this compound. The electron-rich phenol ring of this compound is attacked by the electrophilic diazonium ion, leading to the formation of an azo dye.[2] The coupling typically occurs at the position para to the hydroxyl group.

The methyl and nitro groups on the phenol ring of this compound can modulate the color, fastness, and other properties of the final dye.[1]

Quantitative Data Summary

The following table summarizes the expected products and their general properties when various aromatic amines are used as diazo components to couple with this compound. The data is based on typical outcomes for analogous azo coupling reactions.

Diazo Component (Aromatic Amine)Coupling ComponentExpected Azo DyeTypical Wavelength of Maximum Absorption (λmax)Expected Color
AnilineThis compound4-((4-hydroxyphenyl)diazenyl)-2-methyl-1-nitrobenzene400-430 nmYellow
p-NitroanilineThis compound2-methyl-1-nitro-4-((4-nitrophenyl)diazenyl)phenol480-520 nmOrange-Red
Anthranilic acidThis compound2-((4-hydroxy-2-methyl-6-nitrophenyl)diazenyl)benzoic acid420-450 nmYellow-Orange
Sulphanilic acidThis compound4-((4-hydroxy-2-methyl-6-nitrophenyl)diazenyl)benzenesulfonic acid410-440 nmYellow

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye using this compound and p-Nitroaniline

This protocol details the synthesis of an orange-red azo dye from p-nitroaniline and this compound.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring Rod

  • Buchner Funnel and Flask

  • Filter Paper

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of p-nitroaniline to a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Stir the mixture and cool it to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension while maintaining the temperature between 0-5 °C and stirring continuously.[3]

  • Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with this compound

  • In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of this compound in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline solution of this compound.[1]

  • An orange-red precipitate of the azo dye will form immediately.[4]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification of the Azo Dye

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with several portions of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the collected dye in a desiccator or a low-temperature oven.

  • The purity of the dye can be checked by thin-layer chromatography (TLC) and its structure can be confirmed by spectroscopic methods such as UV-Vis, FT-IR, and NMR.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Handle concentrated acids and bases with care.

  • Diazonium salts can be explosive when dry; always keep them in solution and use them immediately after preparation.

Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification AromaticAmine Primary Aromatic Amine (e.g., p-Nitroaniline) Cooling1 Cool to 0-5 °C AromaticAmine->Cooling1 HCl_H2O HCl / H₂O HCl_H2O->Cooling1 NaNO2 NaNO₂ Solution DiazoniumSalt Diazonium Salt Solution NaNO2->DiazoniumSalt Cooling1->DiazoniumSalt Add NaNO₂ dropwise AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Add Diazonium Salt to Alkaline Solution CouplingComponent This compound AlkalineSolution Alkaline Solution of Coupling Component CouplingComponent->AlkalineSolution NaOH_sol 10% NaOH Solution NaOH_sol->AlkalineSolution Cooling2 Cool to 0-5 °C AlkalineSolution->Cooling2 Cooling2->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: Experimental workflow for the synthesis of an azo dye.

Azo_Dye_Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product AromaticAmine Ar-NH₂ (Aromatic Amine) DiazoniumSalt Ar-N₂⁺Cl⁻ (Diazonium Salt) AromaticAmine->DiazoniumSalt Nitrophenol This compound AzoDye Azo Dye Nitrophenol->AzoDye NaNO2_HCl NaNO₂ / HCl (0-5 °C) NaNO2_HCl->DiazoniumSalt NaOH NaOH NaOH->AzoDye DiazoniumSalt->AzoDye

Caption: Signaling pathway for azo dye synthesis.

References

Application Note and Protocol for the Environmental Analysis of 3-Methyl-5-nitrophenol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and validated analytical methods specifically for 3-Methyl-5-nitrophenol are limited. The following protocols are adapted from well-established methods for the analysis of the closely related isomer, 3-Methyl-4-nitrophenol. Due to the similar chemical structure, these methods are expected to be applicable to this compound with appropriate method validation.

Introduction

This compound is a nitrophenolic compound. Nitrophenols, as a class, are used in the synthesis of dyes, pigments, pharmaceuticals, and pesticides.[1] Their presence in the environment can result from industrial effluents and the degradation of parent compounds.[1] Due to the potential toxicity of nitrophenols to aquatic life and humans, sensitive and reliable analytical methods are essential for monitoring their levels in environmental matrices such as water.[2][3]

This application note provides detailed protocols for the extraction and quantification of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize typical quantitative data for the analysis of nitrophenols, based on methods validated for 3-Methyl-4-nitrophenol. These values can be considered as performance targets during the validation of a method for this compound.

Table 1: HPLC Method Performance for Nitrophenol Analysis [4]

ParameterTypical Value
Linearity Range10 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.87 µg/mL
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Table 2: GC-MS Method Performance for Nitrophenol Analysis [5]

ParameterTypical Value
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.1 - 10 µg/L
Limit of Quantification (LOQ)0.5 - 30 µg/L
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Table 3: Aquatic Toxicity of 3-Methyl-4-nitrophenol (as a reference) [2]

SpeciesEndpointDurationValue (mg/L)
Fish (Oryzias latipes)LC5096 hr9.8
Daphnia magnaEC5024 hr9.1
Algae (Selenastrum capricornutum)EC5072 hr8.6
Daphnia magna (Reproduction)NOEC21 days0.78

Experimental Protocols

  • Collect water samples in clean glass bottles.[6]

  • To minimize degradation, samples should be stored at 4°C and protected from light.[6]

  • Analyze samples as soon as possible after collection.

  • If required, filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[7]

This protocol is suitable for pre-concentrating this compound from water samples prior to both HPLC and GC-MS analysis.

Materials:

  • Separatory funnel (1 L)[7]

  • Ethyl acetate (HPLC grade)[8]

  • Hydrochloric acid (HCl), concentrated[5]

  • Anhydrous sodium sulfate[5]

  • Nitrogen evaporator or rotary evaporator[8]

  • Methanol or appropriate mobile phase for reconstitution[7]

Procedure:

  • Transfer 500 mL of the water sample to a 1 L separatory funnel.[7]

  • Acidify the sample to a pH of approximately 2-3 by adding 1 M HCl dropwise.[7] This protonates the phenolic hydroxyl group, increasing its solubility in the organic solvent.[7]

  • Add 50 mL of ethyl acetate to the separatory funnel.[7]

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[7]

  • Allow the layers to separate.[8]

  • Collect the upper organic layer (ethyl acetate) in a clean flask.[7]

  • Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of ethyl acetate.[8]

  • Combine the three organic extracts.[7]

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[5]

  • Concentrate the dried extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.[5]

  • For HPLC analysis, evaporate the solvent to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[7]

  • For GC-MS analysis, proceed to the derivatization step.

This method is suitable for the routine quantification of this compound.

Instrumentation and Conditions (adapted from 3-Methyl-4-nitrophenol analysis): [4][9]

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Acetonitrile: Water (60:40, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (a wavelength around 270 nm is a reasonable starting point based on related isomers).[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 30°C[4]

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Inject the prepared sample extracts and standards into the HPLC system.

  • Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

This method provides higher selectivity and sensitivity, which is beneficial for trace-level analysis. A derivatization step is typically required to improve the volatility of the nitrophenol.[5]

Derivatization (adapted from 3-Methyl-4-nitrophenol analysis): [5]

  • Transfer 100 µL of the concentrated extract from the LLE step into a GC vial.[5]

  • Add 100 µL of a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[5]

  • Seal the vial and heat at 60°C for 30 minutes.[5]

  • Allow the vial to cool to room temperature before GC-MS analysis.[5]

Instrumentation and Conditions (adapted from 3-Methyl-4-nitrophenol analysis): [5]

  • GC-MS System: Gas chromatograph coupled to a mass selective detector.

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimize for the separation of the derivatized analyte (e.g., initial temperature of 100°C, ramp to 280°C).

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic ions for the TBDMS derivative of this compound should be determined by analyzing a derivatized standard. The ion at [M-57]+ is often prominent for TBDMS derivatives.[10]

Procedure:

  • Inject the derivatized sample extracts and standards into the GC-MS system.

  • Identify the derivatized this compound based on its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared from derivatized standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) Sample_Collection->Filtration Acidification 3. Acidification (pH 2-3) Filtration->Acidification LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying 5. Drying (Na2SO4) LLE->Drying Concentration 6. Concentration Drying->Concentration Reconstitution 7a. Reconstitution (Mobile Phase) Concentration->Reconstitution For HPLC Derivatization 7b. Derivatization (MTBSTFA) Concentration->Derivatization For GC-MS HPLC_Analysis 8a. HPLC-UV Analysis Reconstitution->HPLC_Analysis Data_Analysis 9. Data Analysis and Quantification HPLC_Analysis->Data_Analysis GCMS_Analysis 8b. GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Analysis->Data_Analysis

Caption: Workflow for the analysis of this compound in water samples.

Toxicological_Pathway cluster_exposure Environmental Exposure cluster_organism Aquatic Organism cluster_effects Adverse Effects Nitrophenol This compound in Water Uptake Uptake (e.g., via gills, skin) Nitrophenol->Uptake Metabolism Metabolic Processes Uptake->Metabolism Cellular_Targets Interaction with Cellular Targets Metabolism->Cellular_Targets Oxidative_Stress Oxidative Stress Cellular_Targets->Oxidative_Stress Enzyme_Inhibition Enzyme Inhibition Cellular_Targets->Enzyme_Inhibition Reproductive_Toxicity Reproductive Toxicity Oxidative_Stress->Reproductive_Toxicity Acute_Toxicity Acute Toxicity (Mortality) Enzyme_Inhibition->Acute_Toxicity

Caption: General toxicological pathway of nitrophenols in aquatic organisms.

References

Application Notes & Protocols for the Electrochemical Detection of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-nitrophenol is a nitroaromatic compound of interest in various fields, including environmental monitoring and as a potential intermediate in drug development. Its detection is crucial for process control, quality assurance, and environmental safety. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of this analyte.

These application notes provide a comprehensive overview of the electrochemical detection of this compound. As direct literature on the electrochemical behavior of this compound is limited, the following protocols and data are based on established methods for the closely related isomers, 3-methyl-4-nitrophenol and m-nitrophenol. The underlying principles of the electrochemical reduction of the nitro group are expected to be analogous. The primary mechanism involves the reduction of the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂) group at the electrode surface.

Principle of Detection

The electrochemical detection of nitrophenols is typically based on the reduction of the nitro group. This process is irreversible and involves the transfer of multiple electrons and protons. The reduction potential and current are dependent on the electrode material, pH of the supporting electrolyte, and the specific isomer being analyzed.

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are commonly employed. CV is used to study the electrochemical behavior and mechanism, while DPV is often utilized for quantitative analysis due to its higher sensitivity and better resolution.

Data Presentation

The following table summarizes typical performance characteristics for the electrochemical detection of nitrophenol isomers using various modified electrodes. This data provides a benchmark for the expected performance when developing a method for this compound.

ElectrodeAnalyteTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
GCE/NiDMG-AuNPo-NitrophenolSWVNot Specified0.58[1]
GCE/NiDMG-AuNPp-NitrophenolSWVNot Specified0.103[1]
Cr-MOF/GCEp-NitrophenolDPV2 - 5000.7[2]
SrTiO₃/Ag/rGO/SPCE4-NitrophenolLSV0.1 - 10000.03[3]
PPy/AuNPs/SPCE4-NitrophenolLSVup to 12016.5[4]

GCE: Glassy Carbon Electrode, NiDMG: Nickel Dimethylglyoxime, AuNP: Gold Nanoparticle, SWV: Square Wave Voltammetry, Cr-MOF: Chromium-based Metal-Organic Framework, DPV: Differential Pulse Voltammetry, SrTiO₃/Ag/rGO/SPCE: Strontium Titanate/Silver/reduced Graphene Oxide/Screen-Printed Carbon Electrode, LSV: Linear Sweep Voltammetry, PPy/AuNPs/SPCE: Polypyrrole/Gold Nanoparticles/Screen-Printed Carbon Electrode.

Experimental Protocols

Protocol 1: General Voltammetric Determination of Nitrophenols

This protocol provides a general procedure for the electrochemical detection of nitrophenols using a standard glassy carbon electrode (GCE). It is a starting point for the development of a specific method for this compound.

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Potentiostat/Galvanostat

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0

  • Stock solution of this compound (1 mM) in ethanol or a suitable solvent.

  • Polishing materials: 0.3 and 0.05 µm alumina slurry, polishing pads.

  • High purity water and other necessary reagents.

2. Electrode Preparation:

  • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinse the electrode thoroughly with high purity water.

  • Sonica te the electrode in high purity water for 2 minutes to remove any residual alumina particles.

  • Dry the electrode surface under a stream of nitrogen.

3. Electrochemical Measurement:

  • Set up the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).

  • Record a blank voltammogram in the potential range of interest (e.g., +0.2 V to -1.2 V) to ensure the cleanliness of the system.

  • Add a known concentration of the this compound standard solution to the electrochemical cell.

  • Purge the solution with nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.

  • Record the cyclic voltammogram at a scan rate of 100 mV/s.

  • For quantitative analysis, use Differential Pulse Voltammetry (DPV) with optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).

  • Construct a calibration curve by plotting the peak current against the concentration of this compound.

Protocol 2: Indirect Detection of 3-Methyl-4-nitrophenol (Adaptable for this compound)

This protocol is based on the indirect detection of 3-methyl-4-nitrophenol and can be adapted for this compound.[5] The method involves the initial reduction of the nitro group, followed by the oxidation of the generated hydroxylamine group.

1. Materials and Reagents:

  • Working Electrode: Carbon Fiber Microelectrode (CFME)

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: Phosphate Buffer Solution (PBS)

  • This compound standard solutions.

2. Electrochemical Measurement (Square Wave Voltammetry):

  • Set up the three-electrode system in the electrochemical cell with the PBS supporting electrolyte.

  • Initially, apply a negative potential to reduce the nitro group of this compound to a hydroxylamine group.

  • Subsequently, perform a square wave voltammetric scan in the positive direction to detect the oxidation of the generated hydroxylamine.

  • Optimize the SWV parameters (frequency, amplitude, and step potential) to obtain the best signal-to-noise ratio.

  • Generate a calibration curve by measuring the peak current at different concentrations of this compound.

Visualizations

Electrochemical Reduction Pathway of a Nitrophenol

G Nitrophenol This compound (Ar-NO2) Hydroxylamine 3-Methyl-5-hydroxylaminophenol (Ar-NHOH) Nitrophenol->Hydroxylamine + 4H+, + 4e- Amine 3-Amino-5-methylphenol (Ar-NH2) Hydroxylamine->Amine + 2H+, + 2e-

Caption: Proposed electrochemical reduction pathway of this compound.

General Experimental Workflow for Voltammetric Analysis

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Supporting Electrolyte B Prepare Analyte Stock Solution C Clean and Polish Working Electrode D Assemble 3-Electrode Cell C->D E Deoxygenate Solution (N2 Purge) D->E F Record Blank Voltammogram E->F G Add Analyte and Record Voltammogram F->G H Identify Peak Potential and Current G->H I Construct Calibration Curve H->I J Determine Analyte Concentration I->J

Caption: General workflow for the electrochemical analysis of this compound.

References

Application Note: A Framework for the Development and Validation of an Analytical Method for 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-5-nitrophenol, also known as 5-nitro-m-cresol, is a nitrophenol derivative. The analysis of nitrophenols is crucial in environmental monitoring, toxicology, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable quantification of these compounds requires a robust, validated analytical method. While specific validated methods for the this compound isomer are not extensively published, this document provides a comprehensive framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method with UV detection, based on established methodologies for similar nitrophenol compounds. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols and a clear pathway for establishing a method that meets the rigorous standards of analytical validation as per ICH guidelines.[1]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a primary technique for the analysis of nitrophenols due to its robustness, precision, and the strong UV absorbance of the nitro-aromatic functional group.[2][3] The following protocol outlines a starting point for method development.

Proposed Chromatographic Conditions

The conditions provided below are based on typical methods for nitrophenol isomers and should be optimized for this compound.[4][5]

Parameter Recommended Starting Condition
HPLC System Standard HPLC/UPLC with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid
Starting Ratio: 50:50 (v/v) Acetonitrile:Water (0.1% H₃PO₄)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Estimated λmax approx. 320-340 nm (Requires determination)
Injection Volume 10 µL
Run Time 10 minutes (or until the analyte has eluted)
Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A recommended range for linearity assessment would be 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Preparation (Aqueous Matrix)

For aqueous samples, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering matrix components.[4]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., LiChrolut EN, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to pH ~3 with phosphoric acid. Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and polar impurities.

  • Elution: Elute the retained this compound from the cartridge using 5 mL of acetonitrile into a collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, smaller volume (e.g., 1 mL) of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines.[1]

Method Analytical Method Development Validation Method Validation Method->Validation Leads to Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Sample Aqueous Sample (e.g., Water, Urine) LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Deriv Derivatization (e.g., with MTBSTFA) LLE->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis & Quantification GCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 3-Methyl-5-nitrophenol. Here, you will find troubleshooting guides and frequently asked questions to help improve experimental yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound? A1: While direct nitration of m-cresol is a theoretical route, it typically results in a complex mixture of isomers due to the ortho- and para-directing effects of both the hydroxyl and methyl groups, leading to poor yields of the desired product.[1] A more reliable and higher-yielding method is the diazotization of 3-Methyl-5-nitroaniline, followed by hydrolysis of the resulting diazonium salt. This approach offers superior regioselectivity and is analogous to established procedures for synthesizing related nitrophenols.[2]

Q2: Why is my yield consistently low when attempting direct nitration of m-cresol? A2: Low yields from direct nitration are primarily due to a lack of regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are both activating and direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions relative to themselves. This leads to the formation of multiple isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, which significantly reduces the isolated yield of the target this compound.[1][3]

Q3: What are the likely impurities in a crude sample of this compound synthesized via diazotization? A3: Potential impurities in a sample prepared from 3-Methyl-5-nitroaniline include unreacted starting material (3-Methyl-5-nitroaniline), byproducts from side reactions of the diazonium salt, and dark, tarry substances resulting from oxidation or degradation, especially if the reaction temperature is not carefully controlled.[3]

Q4: What are the most critical parameters to control during the diazotization-hydrolysis synthesis to maximize yield? A4: To maximize yield, precise control of temperature is crucial. The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2][4] Subsequently, the hydrolysis of the diazonium salt requires heating in a strongly acidic solution (e.g., boiling aqueous sulfuric acid) to ensure efficient conversion to the phenol.[2] The rate of addition of reagents is also critical to prevent excessive foaming and side reactions.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Product Incomplete Diazotization: Insufficient sodium nitrite or reaction time. The temperature may have been too high, causing diazonium salt decomposition.Ensure the use of a slight excess of sodium nitrite. Test for complete diazotization using starch-iodide paper.[4] Strictly maintain the temperature between 0-5°C during the entire addition of the nitrite solution.[2]
Inefficient Hydrolysis: The temperature of the sulfuric acid solution was too low during the addition of the diazonium salt solution.The receiving sulfuric acid solution should be boiling vigorously (approx. 160°C) to ensure immediate hydrolysis and minimize side reactions.[2]
Formation of Dark, Tarry Byproducts Oxidation/Side Reactions: The reaction temperature during diazotization or hydrolysis was not properly controlled. The nitrating or diazotizing agents may have oxidized the aromatic ring.Maintain strict temperature control as outlined in the protocol. Ensure rapid and vigorous stirring to dissipate localized heat. For direct nitration attempts, using dilute nitric acid at lower temperatures can reduce oxidation.[3][5]
Product Fails to Precipitate/Crystallize Supersaturated Solution: The product may be highly soluble in the final reaction mixture.After hydrolysis, pour the hot reaction mixture into a beaker set in running cold water and stir vigorously to induce crystallization and obtain a filterable solid.[2]
Difficulty Purifying the Final Product Presence of Isomeric Impurities (from direct nitration): Isomers often have similar physical properties, making separation by recrystallization difficult.If direct nitration was used, column chromatography is the recommended method for separating isomers.[6] For the diazotization route, purification can often be achieved by vacuum distillation or recrystallization from hot hydrochloric acid.[2]

Comparative Data on Nitrophenol Synthesis

The following table summarizes reaction parameters from syntheses of related nitrophenols, illustrating the impact of conditions on yield. This data can be used to inform the optimization of this compound synthesis.

SynthesisStarting MaterialKey ReagentsTemperatureYieldReference
m-Nitrophenol m-NitroanilineNaNO₂, H₂SO₄, H₂ODiazotization: 0-5°C; Hydrolysis: ~160°C81-86%[2]
2-Methyl-5-nitrophenol 2-Methyl-5-nitroanilineNaNO₂, H₂SO₄, H₂ODiazotization: 0°C; Hydrolysis: RefluxNot specified[4]
o/p-Nitrophenols Phenol32.5% Nitric Acid20°C91% (mixture)[5]
o/p-Nitrophenols Phenol65% Nitric Acid20-40°C33-38% (mixture)[5]

Experimental Protocols

Protocol: Synthesis of this compound via Diazotization of 3-Methyl-5-nitroaniline

This protocol is adapted from the well-established synthesis of m-Nitrophenol and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

  • 3-Methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Crushed Ice

  • Distilled Water

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Salt:

    • In a suitable beaker (e.g., 4 L), place finely powdered 3-Methyl-5-nitroaniline (1.0 mole).

    • With stirring, add a cold mixture of concentrated sulfuric acid (2.2 moles) and water.

    • Add a sufficient amount of crushed ice to bring the temperature to 0-5°C and form a homogeneous slurry.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.01 moles) in water.

    • While maintaining the temperature of the amine slurry at 0-5°C, add the sodium nitrite solution rapidly through a funnel with the tip below the surface of the liquid.

    • Continue addition until a permanent blue color is observed on starch-iodide paper.

    • Stir for an additional 5-10 minutes. Allow the crystalline 3-methyl-5-nitrobenzenediazonium sulfate to settle.

  • Hydrolysis:

    • In a separate large, round-bottomed flask (e.g., 5 L), prepare a solution of 1 part concentrated sulfuric acid to 0.75 parts water by volume.

    • Heat this acid solution to a vigorous boil (approx. 160°C).

    • Decant the supernatant from the diazotization mixture and add it to the boiling sulfuric acid at a rate that maintains vigorous boiling.

    • Add the crystalline diazonium salt in small portions, controlling the rate to prevent excessive foaming from nitrogen evolution.

    • Continue boiling for a few minutes after the addition is complete.

  • Isolation and Purification:

    • Pour the hot reaction mixture into a large beaker surrounded by cold running water. Stir vigorously to promote the formation of a uniform crystal magma.

    • Once completely cold, filter the crude this compound using suction filtration.

    • Wash the filter cake with several portions of ice-cold water.

    • Dry the product on filter paper in a warm, ventilated area.

    • For further purification, the crude product can be purified by vacuum distillation.[2]

Visualized Workflows and Logic

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_diazo Step 2: Diazotization cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Workup & Purification start Start: 3-Methyl-5-nitroaniline prep Dissolve in cold H₂SO₄/H₂O and add ice (0-5°C) start->prep add_nitrite Add NaNO₂ solution to amine slurry (Maintain 0-5°C) prep->add_nitrite na_no2 Prepare NaNO₂ Solution na_no2->add_nitrite test Test with Starch-Iodide Paper add_nitrite->test diazonium Formation of Diazonium Salt test->diazonium Positive Test add_diazo Add diazonium salt solution to boiling acid diazonium->add_diazo boil_acid Heat H₂SO₄/H₂O to boiling (~160°C) boil_acid->add_diazo hydrolyzed Hydrolysis Occurs (N₂ gas evolves) add_diazo->hydrolyzed cool_crystallize Cool mixture with vigorous stirring to induce crystallization hydrolyzed->cool_crystallize filter_wash Filter and wash with ice water cool_crystallize->filter_wash dry Dry crude product filter_wash->dry purify Purify via vacuum distillation or recrystallization dry->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed q1 Was the diazotization temperature kept at 0-5°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the hydrolysis performed in vigorously boiling acid? a1_yes->q2 r1 Possible Cause: Premature decomposition of diazonium salt. Action: Repeat, ensuring strict temperature control. a1_no->r1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a positive starch-iodide test confirmed and maintained? a2_yes->q3 r2 Possible Cause: Incomplete hydrolysis or side reactions. Action: Ensure receiving acid is boiling (~160°C). a2_no->r2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Review purification steps for loss of product. a3_yes->end r3 Possible Cause: Incomplete diazotization. Action: Use a slight excess of NaNO₂ and confirm endpoint. a3_no->r3

Caption: Troubleshooting decision tree for low yield issues.

References

minimizing byproduct formation in m-cresol nitration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to minimize byproduct formation during the nitration of m-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the direct nitration of m-cresol?

Direct nitration of m-cresol typically yields a mixture of mononitrated isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1] However, several other byproducts can form, significantly impacting yield and purity:

  • Dinitro and Polynitro Compounds: Harsh reaction conditions can lead to the formation of dinitro-m-cresol isomers, such as 4,6-dinitro-3-methylphenol and 2,6-dinitro-3-methylphenol.[1][2][3]

  • Oxidation Products: Due to the high reactivity of the cresol ring and the oxidizing nature of nitric acid, undesirable tars, resins, and other dark-colored impurities are common.[1][4]

  • Quinones: Under certain oxidative conditions, benzoquinone derivatives may also be formed.[1]

Q2: How can I favor mononitration and avoid dinitrated byproducts?

The formation of dinitrated products is often a result of aggressive reaction conditions.[1] To promote mononitration, consider the following adjustments:

  • Lower the Reaction Temperature: High temperatures accelerate the reaction, increasing the likelihood of multiple nitrations.[1] Performing the reaction at low temperatures, such as -5 to 0 °C, can significantly reduce the formation of dinitro isomers.[1][2]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A small excess of nitric acid (e.g., 1.0-1.1 molar equivalents) is often sufficient and improves selectivity for mononitration.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Quenching the reaction as soon as the m-cresol is consumed can prevent the subsequent nitration of the desired mononitro product.[1]

Q3: My reaction is producing a lot of tar and the overall yield is low. What is the cause and how can I fix it?

Low yields and the formation of tarry substances are typically due to the oxidation of the highly reactive cresol substrate by nitric acid.[1][4] To minimize these side reactions:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation. Ensure efficient cooling and control the rate of reagent addition to prevent temperature spikes.[1]

  • Use a Protecting Group: The hydroxyl group of m-cresol activates the ring, making it susceptible to oxidation. Converting it to an ester, such as tri-m-tolyl phosphate, before nitration can protect the ring and lead to cleaner reactions and higher yields of specific isomers after hydrolysis.[1][2]

  • Consider Alternative Nitrating Agents: Milder nitrating systems or solid-supported reagents, such as nitric acid on silica gel, can improve yields and reduce byproduct formation.[1][5]

Q4: What is the role of sulfuric acid, and how does its concentration affect the reaction?

Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The concentration of sulfuric acid can influence the isomer distribution. For m-cresol, nitration in 58–81% sulfuric acid shows that the ratios of 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol relative to the 4-nitro isomer decrease as the acid concentration increases.[6] Conversely, using a large excess of sulfuric acid at low temperatures has been found to selectively favor the formation of the 2-nitro isomer.[1][2]

Q5: How can I improve the regioselectivity to target a specific isomer?

Direct nitration of m-cresol is often non-selective, but several strategies can be employed to target specific isomers:[1]

  • For 3-methyl-4-nitrophenol: Protecting m-cresol as tri-m-tolyl phosphate and then nitrating with mixed acid, followed by hydrolysis, selectively yields the 4-nitro isomer.[1][2]

  • For 3-methyl-6-nitrophenol: A "one-pot" procedure involving the sulfonation of tri-m-tolyl phosphate, followed by nitration, hydrolysis, and desulfonation, is a highly efficient method for preparing the 6-nitro isomer.[1][2]

  • For 3-methyl-2-nitrophenol: Nitrating 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid and then performing desulfonation can produce the 2-nitro isomer in good yield.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the nitration of m-cresol.

Problem Potential Cause(s) Recommended Solution(s)
High Yield of Dinitro/Polynitro Byproducts 1. Reaction temperature is too high.[1] 2. Excess of nitrating agent used.[1] 3. Prolonged reaction time.[1]1. Maintain reaction temperature at or below 0 °C using an ice-salt bath. 2. Use a molar ratio of nitric acid to substrate closer to 1:1.[1] 3. Monitor reaction progress by TLC and quench upon consumption of starting material.
Significant Tar Formation / Dark Reaction Mixture 1. Oxidation of the cresol ring by nitric acid.[1][4] 2. Localized overheating due to rapid addition of nitrating agent.1. Perform the reaction at a lower temperature (-5 to 0 °C). 2. Add the nitrating agent slowly and dropwise with vigorous stirring. 3. Protect the hydroxyl group as an ester (e.g., tri-m-tolyl phosphate) prior to nitration.[1][2]
Low Overall Yield 1. Incomplete reaction due to low temperature or insufficient reaction time.[7] 2. Significant formation of oxidation byproducts.[2] 3. Loss of product during workup and purification.1. Monitor the reaction via TLC to ensure the starting material is fully consumed before quenching. 2. Implement strategies to reduce oxidation (see "Significant Tar Formation" above). 3. Optimize the workup procedure; ensure pH is appropriate for extraction or precipitation.
Poor Regioselectivity / Undesired Isomer Ratio 1. Direct nitration of unprotected m-cresol is inherently non-selective. 2. Incorrect concentration of sulfuric acid for the desired isomer.1. Employ a protecting group strategy (e.g., tri-m-tolyl phosphate) to direct nitration to a specific position.[1][2] 2. Adjust the sulfuric acid concentration based on literature reports to favor a specific isomer.[6]

Data Presentation: Comparison of Nitration Strategies

The choice of nitration strategy significantly impacts the yield and distribution of isomers.

Substrate Nitration Conditions Major Mononitro Product Approx. Yield of Mononitro Isomers Reference
m-CresolMixed Acid, -5 to 0 °CMixture of 2-, 4-, and 6-nitro isomers~50% (with 12% dinitro isomers)[2]
Tri-m-tolyl phosphateMixed Acid, -5 to 0 °C3-Methyl-4-nitrophenol>70%[1][2]
Sulfonated Tri-m-tolyl phosphateMixed Acid, -5 to 0 °C3-Methyl-6-nitrophenolHigh (isomer ratio 1:1:28 for 2:4:6)[1][2]

Experimental Protocols

Protocol 1: General Procedure for Direct Nitration of m-Cresol

This protocol is a generalized method and should be optimized for specific laboratory conditions.

  • Preparation of Nitrating Mixture: In a flask placed in an ice-salt bath, add concentrated sulfuric acid. While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents). Maintain the temperature below 5 °C throughout the addition.[1]

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat. Cool the flask to -5 °C in an ice-salt bath.[1]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution. Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C.[1][2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[1]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[1]

  • Quenching and Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The nitro-cresol products will often precipitate as solids or an oil. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).[1]

  • Purification: The resulting mixture of isomers can be separated by techniques such as fractional crystallization or column chromatography.

Protocol 2: Selective "One-Pot" Synthesis of 3-Methyl-6-nitrophenol

This protocol is adapted from a selective method for preparing the 6-nitro isomer.[2]

  • Sulfonation: Mix tri-m-tolyl phosphate (1.0 molar equivalent) with 96% sulfuric acid (a significant molar excess, e.g., 20 equivalents). Keep the mixture at 20-30 °C for 24 hours to effect sulfonation primarily at the 4-position.[1][2]

  • Nitration: Cool the resulting solution of sulfonated phosphate to -5 °C in an ice-salt bath. Prepare a nitrating mixture of 70% nitric acid (a small molar excess relative to the phosphate, e.g., 1.5 equivalents) and 96% sulfuric acid. Add this mixed acid dropwise to the cooled sulfonated phosphate solution, maintaining the temperature between -5 and 0 °C.[1][2]

  • Hydrolysis and Desulfonation: After the nitration is complete (monitor by TLC), the reaction mixture is heated to effect hydrolysis of the phosphate ester and desulfonation to yield the final 3-methyl-6-nitrophenol product. Specific conditions for this step (temperature, time) may require optimization.

  • Workup: Pour the cooled reaction mixture onto ice, neutralize, and extract the product. Purify as necessary.

Visualizations

G start Problem Encountered During m-Cresol Nitration p1 High Dinitration start->p1 p2 Tar Formation start->p2 p3 Low Regioselectivity start->p3 c1 Harsh Conditions: - High Temp - Excess HNO₃ - Long Reaction Time p1->c1 Cause c2 Oxidation of Phenolic Ring p2->c2 Cause c3 Direct Nitration of Unprotected m-Cresol p3->c3 Cause s1 Solution: - Lower Temp to -5 to 0 °C - Use ~1:1 Stoichiometry - Monitor by TLC & Quench c1->s1 Action s2 Solution: - Maintain Low Temp - Slow Reagent Addition - Use Protecting Group c2->s2 Action s3 Solution: - Use Protecting Group (e.g., tri-m-tolyl phosphate) - Follow Selective Protocol c3->s3 Action

Caption: Troubleshooting workflow for m-cresol nitration.

G cluster_0 Direct Nitration (Non-Selective) cluster_1 Selective Synthesis via Protecting Group cluster_2 4-Nitro Isomer Path cluster_3 6-Nitro Isomer Path mcresol1 m-Cresol mix1 Mixture of: - 2-nitro - 4-nitro - 6-nitro isomers mcresol1->mix1 Mixed Acid -5 to 0 °C mcresol2 m-Cresol tmp Tri-m-tolyl phosphate (TMP) mcresol2->tmp Protection nit_tmp Nitrated TMP tmp->nit_tmp 1. Mixed Acid sulf_tmp Sulfonated TMP tmp->sulf_tmp 1. H₂SO₄ iso4 3-Methyl-4-nitrophenol nit_tmp->iso4 2. Hydrolysis nit_sulf_tmp Nitrated-Sulfonated TMP sulf_tmp->nit_sulf_tmp 2. Mixed Acid iso6 3-Methyl-6-nitrophenol nit_sulf_tmp->iso6 3. Hydrolysis & Desulfonation

Caption: Comparison of direct vs. selective nitration pathways.

References

Technical Support Center: Purification of Crude 3-Methyl-5-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Methyl-5-nitrophenol via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key considerations for selecting a suitable recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1] This temperature-dependent solubility differential is crucial for achieving a high recovery of the purified product.[1][2] Given that this compound is a polar molecule, polar solvents are generally a good starting point. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. In such systems, the compound is dissolved in the "good" solvent (e.g., ethanol) at a high temperature, and the "poor" solvent (e.g., water) is added until the solution becomes cloudy, after which a small amount of the "good" solvent is added to redissolve the precipitate before cooling.

Q2: I have dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

A2: This is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2][3] This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[2]

  • Ensure Supersaturation: The solution may not be saturated enough for crystals to form.[3] You may have used too much solvent.[4][5] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]

  • Cool Slowly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

Q3: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the solute is lower than the boiling point of the solvent or if there are significant impurities. Here are several troubleshooting steps:

  • Adjust the Solvent System: You may be using a solvent in which the compound is too soluble. Try a less polar solvent system or a mixed solvent system. For instance, if you are using pure methanol, try a mixture of methanol and water.

  • Slow Down Cooling: Very slow cooling may favor the formation of crystals instead of an oil.[5]

  • Re-dissolve and Add More Solvent: Return the sample to the heat source, add a bit more of the "soluble" solvent to ensure the oil redissolves completely, and then allow it to cool more slowly.[4][5]

  • Preliminary Purification: If the product is highly impure, the impurities can depress the melting point. Consider a preliminary purification step like column chromatography before recrystallization.

Q4: The recrystallization process resulted in a very low yield. What are the potential causes and how can I improve it?

A4: A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent is a common cause of poor yield, as a significant amount of the product will remain in the mother liquor upon cooling.[2][4][5] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize out along with the impurities.[2] Ensure your filtration apparatus is pre-heated to prevent this.[2]

  • Inappropriate Solvent Choice: If the compound has moderate solubility in the cold solvent, a substantial amount of the product will be lost in the mother liquor.[2] Consider using a solvent in which the compound is less soluble at low temperatures.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2] Always use a minimal amount of ice-cold solvent for washing.[2]

Q5: My crude this compound is highly colored. How can I decolorize it during recrystallization?

A5: If the solution of your crude product is highly colored, this may be due to the presence of polymeric or other colored impurities. These can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You can then remove the charcoal by hot gravity filtration.[2]

Q6: What are the likely impurities in my crude this compound sample?

A6: Impurities in crude this compound typically originate from the synthesis process. Common synthetic routes involve the nitration of m-cresol. Potential impurities could include:

  • Isomeric byproducts: Other nitrated isomers of m-cresol, such as 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[6]

  • Unreacted starting materials: Residual m-cresol.[6]

  • Over-nitrated products: Dinitro- or trinitro-m-cresol derivatives.[6][7]

  • Side-reaction products: Oxidation or degradation products, which can contribute to the coloration of the crude material.[6]

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Note: The following data is illustrative and based on the general principles of solubility for polar aromatic compounds. Actual solubility should be determined experimentally.

SolventPolaritySolubility at 25°C (Cold)Solubility at Boiling Point (Hot)Suitability for Recrystallization
WaterHighLowModerateGood, potentially in a mixed solvent system.
EthanolHighModerateHighGood, likely as part of a mixed solvent system with water.
MethanolHighModerateHighGood, likely as part of a mixed solvent system with water.
Ethyl AcetateMediumModerateHighPotentially suitable, but may require a co-solvent.
TolueneLowLowModerateMay be suitable, especially for less polar impurities.
HexaneLowVery LowLowUnsuitable as a primary solvent, but could be used as an anti-solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system, e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[2]

  • Crystallization:

    • Single Solvent: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[2][3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][3]

    • Mixed Solvent: If using a solvent pair, add the second, "poor" solvent (e.g., water) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the first, "good" solvent (e.g., ethanol) until the solution is clear again.[3] Allow the solution to cool as described for a single solvent.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[2][3]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry.[3]

Mandatory Visualization

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal and Reheat is_colored->add_charcoal Yes cool_solution Cool Solution Slowly to Induce Crystallization is_colored->cool_solution No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->cool_solution collect_crystals Collect Crystals by Vacuum Filtration cool_solution->collect_crystals wash_crystals Wash with Minimal Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Column Chromatography for Separating 3-Methyl-5-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography to separate isomers of 3-Methyl-5-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography separation of this compound isomers.

Issue 1: Poor or No Separation of Isomers

Question: My column is not resolving the this compound isomers. The collected fractions show a mixture of isomers. What should I do?

Answer: Poor resolution is a common issue in the separation of positional isomers due to their similar polarities. Here are several steps to troubleshoot this problem:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the isomers are eluting too quickly and close together, decrease the polarity of the mobile phase. For a common mobile phase like hexane/ethyl acetate, this means increasing the proportion of hexane. A gradual increase in polarity (gradient elution) can also be more effective than a single solvent mixture (isocratic elution).[1]

    • Change Solvent System: If adjusting the polarity of the current solvent system is ineffective, consider switching to a different solvent system. For example, a dichloromethane/hexane or acetone/hexane system might offer different selectivity.

  • Evaluate the Stationary Phase:

    • Particle Size and Packing: Ensure the column is packed uniformly with high-quality silica gel of an appropriate particle size. A well-packed column with smaller particles generally provides better resolution.

    • Column Dimensions: Using a longer and narrower column can increase the separation efficiency.

  • Adjust Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for the isomers to interact with the stationary phase. However, an excessively slow flow rate can lead to band broadening due to diffusion.

Issue 2: Peak Tailing in Chromatogram

Question: The peaks corresponding to my separated isomers are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is often a result of unwanted interactions between the analyte and the stationary phase.

  • Acid-Base Interactions: The phenolic hydroxyl group of the isomers can interact with acidic silanol groups on the silica gel surface, leading to tailing. To mitigate this, you can:

    • Add a Modifier: Adding a small amount of a slightly acidic modifier, like acetic acid, to the mobile phase can help to protonate the silanol groups and reduce these interactions.

    • Use Deactivated Silica: Employing a deactivated or end-capped silica gel can also minimize these secondary interactions.

  • Sample Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the amount of crude mixture loaded onto the column.

Issue 3: Compound Appears to be Decomposing on the Column

Question: I suspect my this compound isomers are degrading during chromatography, as I am seeing unexpected colored bands and poor recovery. What should I do?

Answer: Some organic compounds can be sensitive to the acidic nature of standard silica gel.

  • Test for Stability: Before running a large-scale column, perform a simple stability test by spotting the compound on a TLC plate and letting it sit for a period. If degradation is observed, consider the following:

    • Deactivated Stationary Phase: Use a deactivated silica gel or an alternative stationary phase like alumina, which is available in neutral, acidic, or basic forms.

    • Faster Elution: Optimize the mobile phase to elute the compounds as quickly as possible while still achieving separation to minimize their residence time on the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for the isomers of this compound on a normal-phase column?

A1: In normal-phase chromatography with a polar stationary phase like silica gel, less polar compounds elute first. The polarity of nitrophenol isomers is influenced by the potential for intramolecular hydrogen bonding and the overall dipole moment. Generally, ortho isomers are less polar than meta and para isomers due to intramolecular hydrogen bonding, which masks the polar hydroxyl and nitro groups. Therefore, the expected elution order would be:

  • 3-Methyl-2-nitrophenol and 3-Methyl-6-nitrophenol (ortho to the hydroxyl group)

  • 3-Methyl-4-nitrophenol (para to the hydroxyl group)

  • This compound (meta to the hydroxyl group)

The exact elution order of the ortho isomers and the relative elution of the meta and para isomers can vary depending on the specific mobile phase and stationary phase used.

Q2: What is a good starting mobile phase for the separation of this compound isomers on a silica gel column?

A2: A mixture of hexane and ethyl acetate is a common and effective mobile phase for separating nitrophenol isomers. A good starting point would be a low polarity mixture, such as 9:1 or 8:2 (hexane:ethyl acetate). The polarity can then be gradually increased by adding more ethyl acetate to elute the more polar isomers.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I monitor the separation of the isomers during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of your column. Collect small fractions of the eluent and spot them on a TLC plate. By running the TLC with the same solvent system used for the column, you can identify which fractions contain the separated isomers.

Q4: Can I use reverse-phase chromatography to separate these isomers?

A4: Yes, reverse-phase chromatography (e.g., with a C18 column) can also be used. In this case, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. The elution order would be reversed, with the most polar isomers eluting first.

Quantitative Data

The following table provides illustrative data for the separation of nitrocresol (methyl-nitrophenol) isomers. Actual values will vary depending on the specific experimental conditions.

IsomerStationary PhaseMobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf) - TLCElution Order (Column)
3-Methyl-2-nitrophenolSilica Gel85:15~0.61
3-Methyl-6-nitrophenolSilica Gel85:15~0.552
3-Methyl-4-nitrophenolSilica Gel85:15~0.43
This compoundSilica Gel85:15~0.34

Note: This data is representative and intended for guidance. The optimal mobile phase composition and resulting Rf values should be determined experimentally using TLC prior to running the column.

Experimental Protocols

Detailed Methodology for Column Chromatography Separation of this compound Isomers

This protocol outlines a general procedure for the separation of this compound isomers using silica gel column chromatography.

1. Materials and Reagents:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Crude mixture of this compound isomers

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find the solvent system that gives the best separation of the spots. The ideal system will show distinct spots with Rf values between 0.2 and 0.8.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase (from TLC analysis), starting with a lower polarity if using a gradient.

    • Collect the eluent in a series of fractions. The size of the fractions will depend on the size of the column and the separation achieved on the TLC plate.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

    • Combine the fractions that contain the same pure isomer.

  • Isolation of Pure Isomers:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Isolation tlc TLC Optimization of Mobile Phase packing Column Packing with Silica Gel tlc->packing loading Sample Loading packing->loading elution Elution with Optimized Mobile Phase loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Isomer evaporation->pure_product

Caption: Experimental workflow for the separation of this compound isomers.

troubleshooting_flowchart start Poor Separation check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase optimize_mobile_phase Decrease polarity or change solvent system check_mobile_phase->optimize_mobile_phase No check_column Is the column packed correctly? check_mobile_phase->check_column Yes optimize_mobile_phase->check_column repack_column Repack column with fresh silica gel check_column->repack_column No check_flow_rate Is the flow rate appropriate? check_column->check_flow_rate Yes repack_column->check_flow_rate adjust_flow_rate Decrease flow rate check_flow_rate->adjust_flow_rate No good_separation Good Separation check_flow_rate->good_separation Yes adjust_flow_rate->good_separation

Caption: Troubleshooting flowchart for poor isomer separation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of nitrophenols, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape.[1][3] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered to be tailing.[4]

Q2: Why are nitrophenols prone to peak tailing?

A2: Nitrophenols are polar, acidic compounds due to the presence of the hydroxyl (-OH) and nitro (-NO2) groups. This polarity can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[5] The acidic nature of the phenolic hydroxyl group means that the mobile phase pH plays a critical role in the ionization state of the molecule, which can also contribute to peak tailing if not properly controlled.[6][7]

Q3: What are the primary causes of peak tailing for nitrophenols in reversed-phase HPLC?

A3: The most common causes for peak tailing of nitrophenols include:

  • Secondary Silanol Interactions: The acidic hydroxyl group of nitrophenols can interact with residual, un-capped silanol groups on the surface of the silica-based stationary phase (e.g., C18).[1][8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitrophenol, both the ionized (phenolate) and non-ionized forms will be present, leading to mixed retention mechanisms and a tailed peak.[6][7][9]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[10][11]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak distortion.[10][12][13]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[14][15][16]

Troubleshooting Guide for Peak Tailing of Nitrophenols

This guide provides a systematic approach to identifying and resolving peak tailing issues.

Step 1: Evaluate the Mobile Phase pH

  • Question: Is the mobile phase pH appropriate for the analysis of nitrophenols?

  • Answer: For acidic compounds like nitrophenols, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[9] This ensures that the nitrophenol is in its protonated, less polar form, minimizing secondary interactions with silanol groups and promoting a single retention mechanism. The pKa of nitrophenols is typically in the range of 7-8. Therefore, a mobile phase pH between 2.5 and 4 is often a good starting point. Operating at a low pH suppresses the ionization of the silanol groups on the stationary phase, further reducing unwanted interactions.[1][2]

Step 2: Assess the HPLC Column

  • Question: Is the column chemistry and condition suitable for nitrophenol analysis?

  • Answer:

    • Column Type: For polar acidic compounds, using a modern, high-purity silica column with end-capping is crucial to minimize the number of free silanol groups.[6][12] Columns with low silanol activity are specifically designed to reduce these secondary interactions.[17]

    • Column Health: Over time, columns can become contaminated or develop voids at the inlet. If you observe a sudden increase in peak tailing and pressure, the column inlet frit may be blocked.[12] Consider flushing the column or, if the problem persists, replacing it. Using a guard column can help extend the life of your analytical column.[3][18]

Step 3: Check for Sample Overload

  • Question: Is it possible that the column is being overloaded?

  • Answer: Both mass and volume overload can cause peak tailing.[12] To check for mass overload, dilute your sample by a factor of 10 and inject it again. If the peak shape improves, you were likely overloading the column.[13] To check for volume overload, reduce the injection volume. If this resolves the issue, the original injection volume was too large.[12][19]

Step 4: Minimize Extra-Column Volume

  • Question: Could the HPLC system itself be contributing to the peak tailing?

  • Answer: Yes, extra-column dead volume can significantly impact peak shape.[14][16] Ensure that all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[6] Check all fittings to ensure they are properly seated and there are no gaps.[20]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of nitrophenols.

TroubleshootingWorkflow Troubleshooting Peak Tailing in Nitrophenol HPLC Analysis start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH << pKa of Nitrophenol? (e.g., pH 2.5-4) start->check_ph adjust_ph Adjust Mobile Phase pH (Use buffer, pH 2.5-4) check_ph->adjust_ph No check_column Is the Column Modern, End-capped, and in Good Condition? check_ph->check_column Yes adjust_ph->check_ph end_bad Problem Persists: Consult Instrument Manual/ Contact Manufacturer Support adjust_ph->end_bad replace_column Use a New, High-Purity, End-capped Column check_column->replace_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes replace_column->check_column replace_column->end_bad reduce_load Dilute Sample and/or Reduce Injection Volume check_overload->reduce_load Yes check_system Is Extra-Column Volume Minimized? check_overload->check_system No reduce_load->check_overload reduce_load->end_bad optimize_system Use Shorter, Narrower Tubing and Check Fittings check_system->optimize_system No end_good Peak Shape Improved (As <= 1.2) check_system->end_good Yes optimize_system->check_system optimize_system->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data Summary

The following table provides representative data on how different parameters can affect the peak asymmetry factor (As) for a typical nitrophenol.

ParameterCondition AAsymmetry Factor (As) - ACondition BAsymmetry Factor (As) - B
Mobile Phase pH pH 6.8 (near pKa)2.1pH 3.0 (buffered)1.1
Column Type Old, non-end-capped C181.9New, end-capped C181.2
Sample Concentration 100 µg/mL1.810 µg/mL1.1
Tubing ID 0.010 inch1.50.005 inch1.2

Note: This data is illustrative and actual values will depend on the specific nitrophenol, column, and HPLC system.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of nitrophenols.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Nitrophenol standard

Procedure:

  • Prepare Buffered Mobile Phases:

    • Mobile Phase A (pH 3.0): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.

    • Mobile Phase B (pH 7.0): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.

  • Prepare Organic Mobile Phase: HPLC grade acetonitrile or methanol.

  • Set Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase Composition: 50:50 (v/v) Buffered Aqueous:Organic

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for the nitrophenol (e.g., 270-320 nm)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the pH 7.0 mobile phase for at least 15-20 column volumes.

    • Inject the nitrophenol standard and record the chromatogram. Calculate the asymmetry factor.

    • Flush the system and column thoroughly with a 50:50 mixture of water and organic solvent (without buffer).

    • Equilibrate the column with the pH 3.0 mobile phase.

    • Inject the nitrophenol standard and record the chromatogram. Calculate the asymmetry factor.

  • Evaluation: Compare the peak shapes obtained at the two pH values. The lower pH should provide a more symmetrical peak.

Protocol 2: Column Cleaning and Regeneration

Objective: To remove contaminants from the column that may be causing peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • HPLC grade hexane (optional, for non-polar contaminants)

Procedure (for a standard C18 column): Note: Always disconnect the column from the detector before flushing with strong solvents.

  • Buffer Wash: Flush the column with your mobile phase without the buffer salts (e.g., 50:50 acetonitrile/water) for 20-30 minutes to remove any precipitated buffer.[4]

  • Aqueous Wash: Flush the column with 100% HPLC grade water for 20-30 minutes.

  • Organic Wash: Flush the column with 100% acetonitrile for 30-60 minutes.

  • Stronger Organic Wash: Flush with 100% isopropanol for 30-60 minutes to remove strongly bound non-polar compounds.

  • Re-equilibration:

    • Gradually return to the analytical mobile phase composition. For example, flush with 50:50 acetonitrile/water for 20 minutes.

    • Finally, re-introduce your buffered mobile phase and equilibrate the column until a stable baseline is achieved.

  • Test Performance: Inject your nitrophenol standard to check if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.

References

Technical Support Center: Optimizing Derivatization of 3-Methyl-5-nitrophenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methyl-5-nitrophenol. The focus is on optimizing the critical derivatization step to ensure sensitive, accurate, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility, which stem from the presence of a phenolic hydroxyl (-OH) group.[1] This polarity can lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity, due to interactions with the GC system.[1][2] Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, significantly improving chromatographic behavior and detection sensitivity.[3][4]

Q2: What are the most common derivatization strategies for phenols like this compound?

A2: The three primary derivatization methods for phenolic compounds are:

  • Silylation: This is the most widely used technique. It replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4][5]

  • Acylation: This method introduces an acyl group, forming a stable ester derivative. Acetic anhydride is a common and cost-effective reagent.[3]

  • Alkylation: This involves adding an alkyl group. Reagents like pentafluorobenzyl bromide (PFBB) are particularly effective for trace analysis due to the high sensitivity of the resulting derivative to electron capture detection (ECD).[3][6]

Q3: Which silylating reagent is best for this compound?

A3: The choice depends on the specific analytical requirements.

  • MSTFA is often an excellent choice for nitrophenols. Its reaction by-products are highly volatile and typically do not interfere with the chromatogram.[1] It has been shown to be effective in the "flash-heater derivatization" of nitrophenols, a technique where the reaction occurs rapidly in the hot GC inlet.[1]

  • BSTFA , often combined with a catalyst like 1% trimethylchlorosilane (TMCS), is a powerful and common silylating agent suitable for a wide range of phenols.[7]

  • MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) derivative, which is significantly more stable against hydrolysis than TMS derivatives.[7] This increased stability can be advantageous for complex sample matrices or when delayed analysis is necessary. The resulting mass spectra also show characteristic fragmentation patterns (e.g., a dominant [M-57]⁺ ion) that can aid in identification.[8][9]

A study on various nitrophenols found MSTFA to provide the best and most consistent results for flash heater derivatization compared to BSTFA and BSA.[1]

Experimental Protocols

Protocol 1: Silylation using MSTFA (Flash-Heater Derivatization)

This protocol is adapted from a method shown to be effective for nitrophenols, offering speed and efficiency by performing the reaction within the GC inlet.[1]

Materials:

  • Dried sample extract containing this compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Appropriate solvent (e.g., Toluene, Pyridine)

  • GC vials with inserts

  • Microsyringe

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive. Reconstitute the dried residue in a known volume of a suitable aprotic solvent.

  • Co-injection: Draw 1 µL of the sample into a GC syringe, followed by a small air bubble, and then 1 µL of MSTFA.

  • Injection: Inject the entire volume directly into the GC-MS injector port set to a high temperature (e.g., 250-280°C). The derivatization reaction will occur instantaneously ("flash") in the heated inlet.

  • Analysis: Proceed with the established GC-MS analytical method.

Protocol 2: Silylation using MTBSTFA (Conventional Heating)

This protocol is based on a method for the related compound 3-Methyl-4-nitrophenol and creates a more stable TBDMS derivative.[10]

Materials:

  • Dried sample extract containing this compound

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known volume (e.g., 100 µL) of the sample extract into a GC vial. If the sample contains water, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to complete dryness under a gentle stream of nitrogen.[11]

  • Reagent Addition: Add an equal volume (e.g., 100 µL) of MTBSTFA to the vial.[10]

  • Reaction Incubation: Tightly cap the vial and vortex briefly. Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak or very small peak for derivatized analyte 1. Incomplete derivatization. 2. Presence of moisture in the sample. 3. Analyte degradation in the injector.1. Increase reaction temperature or time. Increase the ratio of derivatizing reagent to analyte. Consider adding a catalyst like TMCS (if using BSTFA). 2. Ensure the sample extract is completely dry before adding the reagent. Use anhydrous solvents.[5] 3. Confirm that the derivatization was successful. A lower injector temperature may be needed, but this is less likely with stable derivatives.
Broad, tailing analyte peak 1. Incomplete derivatization. 2. Active sites in the GC system (liner, column).1. Optimize the derivatization protocol as described above. The presence of the underivatized polar phenol is a common cause of poor peak shape.[1] 2. Use a deactivated GC liner. Condition the column according to the manufacturer's instructions. Perform routine maintenance.
Multiple peaks for the analyte 1. Isomerization or tautomerization of the analyte. 2. Presence of impurities in the sample or reagent.1. While less common for this specific analyte, for compounds with keto-enol forms, a two-step methoximation-silylation protocol can stabilize the molecule and prevent multiple derivatives.[12] 2. Run a reagent blank to check for interfering peaks. Ensure proper sample cleanup before derivatization.
Poor reproducibility 1. Inconsistent reaction conditions. 2. Variable amounts of moisture. 3. Sample degradation before analysis.1. Precisely control reaction time, temperature, and reagent volumes. Use of an autosampler for derivatization can improve consistency. 2. Implement a rigorous drying step for all samples. 3. Analyze samples as soon as possible after derivatization. If delays are unavoidable, use a reagent like MTBSTFA to form more stable derivatives.[7]

Quantitative Data Summary

The selection of a derivatization reagent can significantly impact the analytical response. The following tables provide representative data for the analysis of nitrophenols.

Table 1: Effect of Silylating Reagent on Relative Peak Area of Nitrophenols

Data adapted from a study using flash-heater derivatization.[1]

CompoundReagent: MSTFA (Avg. Area)Reagent: BSA (Avg. Area)Reagent: BSTFA (Avg. Area)
2-Nitrophenol2.2632.0651.360
4-Nitrophenol1.2361.0920.730
2,4-Dinitrophenol1.8711.3750.663
2-Methyl-4,6-dinitrophenol1.9871.5690.807

Table 2: Typical Method Validation Parameters for GC-MS Analysis of a Derivatized Nitrophenol

Representative data for a method quantifying a nitrophenol derivative using MTBSTFA.[10]

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantitation (LOQ)0.5 - 5 µg/L
Recovery85 - 110%
Precision (%RSD)< 15%

Visualized Workflows and Reactions

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Dry Evaporation to Dryness (under Nitrogen) Extraction->Dry Remove Solvent Reconstitute Reconstitute in Aprotic Solvent Dry->Reconstitute AddReagent Add Silylating Reagent (e.g., MSTFA, MTBSTFA) Reconstitute->AddReagent React Incubate (Heat as required) AddReagent->React Inject Inject into GC-MS React->Inject Analyze Data Acquisition (Scan or SIM mode) Inject->Analyze Quantify Quantification Analyze->Quantify

General workflow for derivatization and GC-MS analysis.

G cluster_reactants cluster_products Analyte This compound (Active -OH group) Plus1 + Analyte->Plus1 Reagent Silylating Reagent (e.g., MSTFA) Reaction Reaction Reagent->Reaction Reaction (Heat/Catalyst) Derivative Silyl Derivative (Volatile, Non-polar) Plus2 + Derivative->Plus2 Byproduct Volatile Byproduct Plus1->Reagent Plus2->Byproduct Reaction->Derivative

Silylation reaction of this compound.

G Start Poor or No Analyte Peak CheckDeriv Is derivatization complete? (Check for underivatized phenol) Start->CheckDeriv CheckMoisture Was the sample completely dry? CheckDeriv->CheckMoisture No CheckSystem Is the GC system performing correctly? (Liner, Column, etc.) CheckDeriv->CheckSystem Yes CheckConditions Are reaction time/ temperature/reagent ratio optimal? CheckMoisture->CheckConditions Yes Sol_Redo Solution: Re-prepare sample ensuring complete dryness. CheckMoisture->Sol_Redo No Sol_Optimize Solution: Increase temp/time or reagent concentration. CheckConditions->Sol_Optimize No Sol_Maintenance Solution: Perform GC inlet and column maintenance. CheckSystem->Sol_Maintenance No

References

Technical Support Center: 3-Methyl-5-nitrophenol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Methyl-5-nitrophenol analytical standards?

A1: The primary stability concerns for this compound, like other nitrophenol compounds, include degradation due to light (photodegradation), high temperatures (thermal degradation), and significant shifts in pH (hydrolysis). Phenols are also susceptible to oxidation. These degradation processes can lead to a decrease in the purity of the analytical standard, affecting the accuracy of analytical measurements.

Q2: How should this compound analytical standards be stored to ensure stability?

A2: To minimize degradation, this compound analytical standards should be stored in a cool, dry, and dark place. It is recommended to keep them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation and moisture absorption. For long-term storage, refrigeration is advised, but it is crucial to allow the standard to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not well-documented, degradation of nitrophenols can involve the reduction of the nitro group to an amino group, hydroxylation of the aromatic ring, or polymerization. Under photolytic conditions, complex reactions can lead to the formation of various byproducts.

Q4: Can I use a this compound analytical standard that has changed in color?

A4: A change in color, such as yellowing or darkening, is a visual indicator of potential degradation. It is strongly recommended not to use a discolored standard for quantitative analysis, as its purity may be compromised. A fresh, unopened standard should be used to ensure the accuracy of your results.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the analytical standard stock solution.1. Prepare fresh stock and working solutions daily. 2. Store stock solutions in amber vials and refrigerate when not in use. 3. Visually inspect solutions for any color change or precipitate before use.
Appearance of unexpected peaks in the chromatogram Formation of degradation products in the standard or sample.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 2. Ensure the HPLC method is stability-indicating, meaning it can separate the intact analyte from its degradation products.[1][2][3]
Loss of assay sensitivity over time Gradual degradation of the analytical standard.1. Verify the storage conditions of the solid standard. 2. Open a new, unexpired analytical standard to prepare fresh solutions and compare results.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table presents illustrative data based on general knowledge of nitrophenol stability under forced degradation conditions. This data should be used as a reference for designing your own stability studies.

Condition Parameter Value Observation
Thermal Stress Temperature70°CSignificant degradation observed after 48 hours.
Humidity80% RHAccelerated degradation in the presence of moisture.
Photostability UV Light (254 nm)24 hoursNoticeable yellowing and formation of degradation products.
Visible Light7 daysMinor degradation observed.
Hydrolytic Stability Acidic (0.1 M HCl)70°C, 24 hoursModerate degradation.
Neutral (Water)70°C, 24 hoursMinimal degradation.
Basic (0.1 M NaOH)70°C, 24 hoursRapid degradation and color change.
Oxidative Stress 3% H₂O₂Room Temp, 24 hoursSignificant degradation with the formation of multiple byproducts.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the mixture at 70°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat the mixture at 70°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid standard in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to prepare a solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the standard to direct UV light (254 nm) and another to visible light for a specified period (e.g., 24 hours for UV, 7 days for visible light).

    • Analyze the solutions by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the main peak area of this compound.

Visualizations

Potential Degradation Pathway of a Nitrophenol A This compound B Reduction A->B C Oxidation / Hydroxylation A->C D Photodegradation A->D E 3-Methyl-5-aminophenol B->E F Hydroxylated derivatives C->F G Ring-opened products & Polymers D->G

Caption: A generalized diagram of potential degradation pathways for a nitrophenol compound.

Troubleshooting Workflow for Standard Stability start Inconsistent Analytical Results q1 Is the standard solution freshly prepared? start->q1 sol1 Prepare fresh standard solution q1->sol1 No q2 Are there unexpected peaks in the chromatogram? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Perform forced degradation study to identify peaks. Verify method is stability-indicating. q2->sol2 Yes q3 Has the solid standard been stored correctly? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Review and correct storage conditions. (Cool, dry, dark) q3->sol3 No end Use a new, unexpired standard q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A troubleshooting workflow for addressing stability issues with analytical standards.

References

Technical Support Center: Synthesis of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic approaches for this compound are:

  • Direct Nitration of m-Cresol: This method involves the electrophilic substitution of a nitro group onto the m-cresol ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this method is often non-selective and can lead to a mixture of isomers.[1][2]

  • Diazotization of 3-Methyl-5-nitroaniline: This is a more selective method that involves the conversion of the amino group of 3-Methyl-5-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Q2: What are the most common impurities encountered in the synthesis of this compound, particularly via the direct nitration of m-cresol?

A2: The direct nitration of m-cresol can result in a complex mixture of impurities, including:

  • Isomeric Mononitro-m-cresols: Due to the directing effects of the hydroxyl and methyl groups, nitration can occur at various positions on the aromatic ring, leading to the formation of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1][2]

  • Dinitro- and Trinitro-m-cresols: Over-nitration can occur, especially under harsh reaction conditions, leading to the formation of di- and tri-nitrated products.[1]

  • Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of tars, resins, and other colored impurities.[1]

  • Unreacted m-Cresol: Incomplete reaction will result in the presence of the starting material.

  • Nitrated Impurities from Starting Material: If the m-cresol starting material contains other isomers (e.g., p-cresol), these can also be nitrated, leading to additional impurities.[1]

Q3: How can I minimize the formation of isomeric impurities during the nitration of m-cresol?

A3: To favor the formation of a specific isomer and minimize others, consider the following strategies:

  • Protecting Groups: Protecting the hydroxyl group of m-cresol as an ester (e.g., acetate or phosphate) can sterically hinder the ortho positions and favor para-substitution.[3]

  • Sulfonation-Nitration-Desulfonation: Introducing a sulfonic acid group can block certain positions on the ring, directing nitration to other sites. The sulfonic acid group can then be removed.

  • Reaction Conditions: Carefully controlling the reaction temperature (low temperatures are generally preferred), the concentration of the nitrating agent, and the reaction time can influence the isomer distribution.[2]

Q4: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

A4: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Photodiode Array (PDA) detector is a powerful tool for separating and quantifying isomeric nitrophenols and other non-volatile impurities. A reversed-phase C18 or a phenyl column is often used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. For polar compounds like nitrophenols, derivatization is often employed to improve volatility and chromatographic performance.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Isomer
Potential Cause Troubleshooting Step
Non-selective Nitration If using direct nitration of m-cresol, this is a common issue. Consider switching to a more selective synthesis route, such as the diazotization of 3-methyl-5-nitroaniline.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For nitration, lower temperatures often favor mono-nitration.
Loss during Work-up and Purification Ensure efficient extraction and minimize losses during purification steps like recrystallization or column chromatography.
Issue 2: Presence of Multiple Isomers in the Final Product
Potential Cause Troubleshooting Step
Direct Nitration of m-Cresol This method inherently produces a mixture of isomers.[1][2]
Inefficient Purification Improve the purification method. For isomeric mixtures, column chromatography is often more effective than recrystallization. The choice of solvent system for both techniques is critical.
Issue 3: Dark-colored or Tarry Product
Potential Cause Troubleshooting Step
Oxidation Side Reactions This is common with strong nitrating agents. Ensure the reaction temperature is kept low and constant. Consider using a milder nitrating agent.
Impure Starting Materials Use high-purity starting materials to avoid the formation of colored byproducts.

Data Presentation

Table 1: Isomer Distribution in the Direct Nitration of m-Cresol with Mixed Acid

IsomerRelative Percentage (%)
3-Methyl-2-nitrophenolVaries with reaction conditions
3-Methyl-4-nitrophenolVaries with reaction conditions
3-Methyl-6-nitrophenolVaries with reaction conditions
Dinitro-m-cresols~12%

Note: The direct nitration of m-cresol with a mixed acid at -5 to 0 °C can yield about 50% total mononitro-3-methylphenols, with dinitro isomers accounting for approximately 12%.[1] The ratio of the mononitro isomers is highly dependent on the specific reaction conditions, including the concentration of sulfuric acid.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3-Methyl-5-nitroaniline (Adapted from a general procedure for m-nitrophenol)

Materials:

  • 3-Methyl-5-nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Ice

  • Water

Procedure:

  • In a beaker, prepare a cold mixture of water and concentrated sulfuric acid.

  • Add finely powdered 3-Methyl-5-nitroaniline to the cold acid mixture with stirring, followed by crushed ice to maintain a temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Rapidly add the sodium nitrite solution to the 3-Methyl-5-nitroaniline suspension while maintaining the temperature between 0-5 °C. The addition should be monitored with starch-iodide paper to ensure a slight excess of nitrous acid.

  • Allow the reaction to proceed for an additional 5-10 minutes with stirring.

  • In a separate flask, prepare a boiling solution of concentrated sulfuric acid and water.

  • Add the diazonium salt solution to the boiling acid solution at a rate that maintains vigorous boiling.

  • After the addition is complete, continue boiling for a few more minutes.

  • Pour the reaction mixture into a beaker set in cold running water and stir vigorously to induce crystallization.

  • Once completely cold, filter the this compound, wash with iced water, and dry.

Protocol 2: HPLC-UV Analysis of this compound and Isomeric Impurities

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl column can also offer alternative selectivity for aromatic isomers.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 50 mM phosphate buffer, pH 3.0-5.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 270-280 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a small amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: GC-MS Analysis of this compound and Impurities (with Derivatization)

Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless.

  • Temperature Program: An initial temperature of 50-70 °C, followed by a ramp to 250-280 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 50-350 amu.

Sample Preparation (Derivatization):

Due to the polarity of nitrophenols, derivatization is recommended to improve peak shape and volatility.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizations

Synthesis_and_Impurity_Pathway cluster_impurities Potential Impurities m-Cresol m-Cresol Direct Nitration Direct Nitration m-Cresol->Direct Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Direct Nitration This compound (Desired Product) This compound (Desired Product) Direct Nitration->this compound (Desired Product) Isomeric Mononitro-m-cresols Isomeric Mononitro-m-cresols Direct Nitration->Isomeric Mononitro-m-cresols Dinitro-m-cresols Dinitro-m-cresols Direct Nitration->Dinitro-m-cresols Oxidation Products (Tars) Oxidation Products (Tars) Direct Nitration->Oxidation Products (Tars) Unreacted m-Cresol Unreacted m-Cresol Direct Nitration->Unreacted m-Cresol

Caption: Synthesis of this compound via direct nitration of m-cresol and potential impurity formation.

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield multiple_isomers Multiple Isomers start->multiple_isomers dark_product Dark/Tarry Product start->dark_product check_synthesis_route Evaluate Synthesis Route low_yield->check_synthesis_route improve_purification Improve Purification multiple_isomers->improve_purification optimize_conditions Optimize Reaction Conditions dark_product->optimize_conditions check_starting_materials Check Starting Material Purity dark_product->check_starting_materials check_synthesis_route->optimize_conditions Selective Route? solution_diazotization Consider Diazotization Route check_synthesis_route->solution_diazotization Direct Nitration? solution_conditions Adjust Temp, Time, Stoichiometry optimize_conditions->solution_conditions solution_purification Refine Recrystallization or Chromatography improve_purification->solution_purification solution_materials Use High Purity Reagents check_starting_materials->solution_materials

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Scaling Up 3-Methyl-5-nitrophenol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for selectively producing this compound at scale?

A1: Direct nitration of m-cresol is strongly discouraged for producing this compound due to a lack of regioselectivity. This method yields a complex mixture of isomers, primarily 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, along with dinitrated and oxidized byproducts, making purification difficult and significantly lowering the yield of the desired product.[1][2][3]

The most effective and selective method is the diazotization of 3-methyl-5-nitroaniline , followed by hydrolysis of the resulting diazonium salt. This route offers high selectivity as the functional groups are already in the desired positions, leading to a cleaner product and a more straightforward purification process. A similar, high-yield procedure is well-established for the synthesis of m-nitrophenol from m-nitroaniline.[4]

Q2: What are the primary challenges when scaling up the diazotization synthesis?

A2: Scaling up the diazotization of 3-methyl-5-nitroaniline presents several key challenges:[5][6]

  • Thermal Management: Diazotization is highly exothermic. Maintaining a low and stable temperature (typically 0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt and minimize side reactions.[4] Heat transfer is less efficient in larger reactors, requiring careful engineering controls.[5][6]

  • Safety: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ in an aqueous solution.[4] Uncontrolled temperature increases can lead to a runaway reaction with rapid evolution of nitrogen gas, posing a significant pressure hazard.[6]

  • Reagent Addition: The rate of sodium nitrite addition must be carefully controlled to manage the reaction exotherm and prevent localized high concentrations, which can lead to side reactions.[4]

  • Mixing Efficiency: Homogeneous mixing is crucial to ensure consistent temperature and concentration throughout the reactor, which becomes more challenging at a larger scale.[6]

  • Material Handling: Handling large quantities of corrosive acids (sulfuric acid) and ensuring proper quenching and work-up procedures are critical for safety and product quality.

Q3: What are the likely impurities in a crude sample of this compound from the diazotization route?

A3: Common impurities include:

  • Unreacted Starting Material: Residual 3-methyl-5-nitroaniline.

  • Azo Coupling Products: If the pH and temperature are not properly controlled, the diazonium salt can couple with the product (this compound) or unreacted aniline to form colored azo dye impurities.

  • Phenolic Byproducts: Improper hydrolysis conditions can lead to the formation of other phenolic compounds.

  • Tarry Substances: While less common than in direct nitration, decomposition of the diazonium salt can sometimes produce minor tarry impurities.[4]

Q4: How can I assess the purity of and purify the final this compound product?

A4: Purity assessment and purification are critical steps:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for quantifying the purity of the final product and identifying impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile components.[7]

  • Purification Methods:

    • Vacuum Distillation: This is a highly effective method for purifying nitrophenols, separating the product from non-volatile impurities like salts and tars.[4]

    • Recrystallization: The crude product can be recrystallized from hot water (potentially with activated charcoal to remove colored impurities) or suitable organic solvents.[7]

    • Steam Distillation: This technique can be useful for separating the product from less volatile isomers and byproducts.

Troubleshooting Guides

Scaling up chemical synthesis often introduces variables that can impact reaction outcomes. This guide addresses specific issues that may arise during the production of this compound.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Possible Cause(s) Suggested Solutions
Low Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to high temperature. 3. Loss of product during work-up and isolation. 1. Ensure sufficient sodium nitrite is added until a positive starch-iodide paper test is maintained.[9] 2. Strictly maintain the reaction temperature between 0-5°C during diazotization.[4] Ensure efficient cooling and stirring. 3. Optimize extraction and purification steps. Ensure the aqueous phase is fully saturated with salt if performing solvent extraction.
Product is Dark, Oily, or Tarry 1. Formation of azo dye byproducts from improper pH or temperature control. 2. Decomposition of the diazonium intermediate. 3. Presence of oxidation products (more common in direct nitration but possible).[2] 1. Maintain a strongly acidic environment during diazotization and hydrolysis. 2. Keep the temperature below 5°C. Add the diazonium salt solution to boiling sulfuric acid solution quickly to ensure rapid hydrolysis and minimize side reactions.[4] 3. Purify the crude product using vacuum distillation or treat with activated charcoal during recrystallization.
Excessive Foaming or Rapid Gas Evolution 1. Reagent addition is too fast. 2. Localized "hot spots" in the reactor due to poor mixing. 3. Uncontrolled temperature rise causing rapid decomposition of the diazonium salt. 1. Reduce the addition rate of the sodium nitrite solution or the diazonium salt during the hydrolysis step.[4] 2. Increase stirring speed to improve homogeneity. Ensure the reactor design is appropriate for the scale.[6] 3. Immediately improve cooling. If necessary, have a quenching agent ready for emergency shutdown.

| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of sodium nitrite. 2. Poor quality of reagents (e.g., old sodium nitrite). 3. Inefficient mixing preventing reagents from interacting. | 1. Use a slight excess of sodium nitrite and confirm its presence with starch-iodide paper.[9] 2. Use fresh, high-purity reagents. 3. Verify that the stirring is adequate for the vessel size and viscosity of the mixture. |

Data Presentation

Quantitative data is essential for optimizing and scaling up a chemical process. The following tables summarize key data related to the synthesis of nitrocresols.

Table 2: Comparison of Synthesis Routes Starting from m-Cresol

Synthesis Method Target Isomer(s) Typical Yield Key Disadvantages Reference(s)
Direct Nitration with Mixed Acid Mixture of 2-, 4-, and 6-nitro isomers ~50% (total mononitro isomers) Poor selectivity, formation of dinitro byproducts (~12%), oxidation, and tar formation.[1] [1][3]
Sulfonation followed by Nitration Primarily 3-methyl-6-nitrophenol or 3-methyl-2-nitrophenol Good for specific isomers Multi-step process, use of large excess of sulfuric acid.[1] [1][10]

| Nitrosation followed by Oxidation | Primarily 3-methyl-4-nitrophenol | 87-99% | Excellent regioselectivity for the 4-nitro isomer, but not the desired 5-nitro isomer. |[11][12] |

Table 3: Critical Process Parameters for Scale-Up (Diazotization Route)

Parameter Range/Control Impact on Process
Diazotization Temperature 0 - 5 °C Critical for Safety & Yield. Higher temperatures cause rapid decomposition of the diazonium salt, leading to low yield and potential runaway reactions.
Hydrolysis Temperature 120 - 160 °C (boiling acid) Critical for Reaction Rate. The diazonium salt solution should be added to a vigorously boiling acid solution to ensure rapid hydrolysis and minimize side reactions.[4]
Rate of NaNO₂ Addition Slow, dropwise Critical for Safety. Controls the exothermic reaction rate, preventing temperature spikes.
Stirring Speed Vigorous Critical for Quality & Safety. Ensures thermal and concentration homogeneity, preventing localized overheating and side reactions.

| Acid Concentration | Concentrated H₂SO₄ | Critical for Reaction. Acts as the reaction medium and is required for the hydrolysis step. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

This protocol is adapted from a well-established procedure for a similar compound and is recommended for its high selectivity and yield.[4]

Materials:

  • 3-methyl-5-nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Crushed Ice

  • Deionized Water

  • Starch-iodide paper

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

  • In a beaker of appropriate size, carefully add 1.0 mole of finely powdered 3-methyl-5-nitroaniline to a cold mixture of concentrated sulfuric acid and water. Stir until a homogeneous slurry is formed.

  • Add a sufficient amount of crushed ice to the mixture to lower the temperature to 0-5 °C. The final temperature must be maintained in this range.

  • Prepare a solution of 1.05 moles of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the stirred aniline slurry, keeping the tip of the addition funnel below the surface of the liquid. Monitor the temperature closely and control the addition rate to ensure it does not exceed 5 °C.

  • Continue adding the nitrite solution until a slight excess is indicated by a persistent blue-black color on starch-iodide paper.

  • Stir for an additional 10-15 minutes at 0-5 °C. The resulting mixture contains the 3-methyl-5-nitrobenzenediazonium sulfate.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate, larger three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a boiling solution of dilute sulfuric acid (e.g., 1 part H₂SO₄ to 1 part water by volume).

  • Add the cold diazonium salt solution from Step 1 dropwise into the vigorously boiling sulfuric acid solution. A rapid evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the foaming.

  • After the addition is complete, continue to boil the mixture for 10-15 minutes to ensure complete hydrolysis.

  • Pour the hot reaction mixture into a beaker set in an ice bath and stir vigorously to induce crystallization.

  • When completely cold, collect the crude this compound by vacuum filtration.

  • Wash the filter cake with several portions of ice-cold water.

  • Dry the crude product. Further purification can be achieved by vacuum distillation or recrystallization.

Visualizations

Diagram 1: Synthesis Pathway for this compound

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Hydrolysis cluster_product Final Product A 3-Methyl-5-nitroaniline R1 1. H₂SO₄, H₂O 2. NaNO₂ B 3-Methyl-5-nitrobenzenediazonium sulfate R1->B T1 0-5 °C R2 H₂O, H₂SO₄ (boil) Gas N₂ gas R2->Gas C This compound R2->C

Caption: Synthesis via diazotization of 3-methyl-5-nitroaniline.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Product Yield CheckTemp Was diazotization temp. maintained at 0-5°C? Start->CheckTemp TempHigh High Temp (> 5°C) CheckTemp->TempHigh No TempOK Temp OK CheckTemp->TempOK Yes CheckNitrite Was excess NaNO₂ confirmed with starch-iodide paper? NitriteLow Insufficient Nitrite CheckNitrite->NitriteLow No NitriteOK Nitrite OK CheckNitrite->NitriteOK Yes CheckHydrolysis Was diazonium solution added to BOILING acid? HydrolysisSlow Slow/Cold Hydrolysis CheckHydrolysis->HydrolysisSlow No HydrolysisOK Hydrolysis OK CheckHydrolysis->HydrolysisOK Yes CheckPurity Analyze crude product by HPLC/GC-MS. What are the impurities? ImpuritySM High Starting Material: Incomplete reaction. CheckPurity->ImpuritySM ImpurityAzo Colored Impurities: Azo-coupling. CheckPurity->ImpurityAzo CauseDecomp Primary Cause: Diazonium Decomposition. Improve cooling/addition rate. TempHigh->CauseDecomp TempOK->CheckNitrite CauseIncomplete Primary Cause: Incomplete Diazotization. Use fresh NaNO₂. NitriteLow->CauseIncomplete NitriteOK->CheckHydrolysis CauseSideReaction Primary Cause: Side Reactions (e.g., coupling). Ensure rapid hydrolysis. HydrolysisSlow->CauseSideReaction HydrolysisOK->CheckPurity

Caption: Decision tree for diagnosing low product yield.

Diagram 3: Critical Parameter Relationships

Parameter_Relationships cluster_params Controllable Process Parameters cluster_outcomes Process Outcomes Temp Temperature Yield Product Yield Temp->Yield affects Purity Product Purity Temp->Purity affects Safety Process Safety Temp->Safety CRITICAL for AdditionRate Addition Rate AdditionRate->Temp influences AdditionRate->Safety CRITICAL for Stirring Mixing Speed Stirring->Temp influences (heat transfer) Stirring->Purity affects (homogeneity)

Caption: Impact of key process parameters on outcomes.

References

Technical Support Center: Degradation of 3-Methyl-5-nitrophenol under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3-Methyl-5-nitrophenol under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under UV light?

A1: While specific literature on this compound is limited, based on studies of other nitrophenols, the degradation is expected to be initiated by the photolysis of the nitro group.[1][2] UV irradiation can lead to the formation of reactive species such as hydroxyl radicals (OH•) and nitrous acid (HONO).[1][3] The primary pathway likely involves the cleavage of the C-N bond, followed by the hydroxylation of the aromatic ring, leading to various intermediate products.

Q2: What are the likely intermediate and final degradation products?

A2: The degradation of this compound is expected to produce a series of intermediates. Initial products may include methyl-hydroquinone and methyl-benzoquinone, arising from the displacement of the nitro group and subsequent oxidation.[4][5] Further UV exposure will likely lead to the opening of the aromatic ring, forming smaller organic acids and eventually mineralizing to CO2 and H2O.[6]

Q3: How can I monitor the degradation of this compound and the formation of its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the degradation of the parent compound and its aromatic intermediates.[7][8] To identify a broader range of degradation products, especially non-aromatic ones, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: What is the significance of determining the quantum yield in this experiment?

A4: The quantum yield is a critical parameter that quantifies the efficiency of a photochemical reaction.[9][10] It represents the number of molecules of this compound that degrade per photon absorbed.[11] Determining the quantum yield allows for the standardization of results and comparison of degradation efficiency under different experimental conditions, and it is essential for modeling the photodegradation process in various environments.[12]

Q5: What safety precautions should I take when conducting these experiments?

A5: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All procedures should be performed in a well-ventilated fume hood. UV light is harmful to the eyes and skin; therefore, the UV reactor must be properly shielded, and UV-blocking safety glasses should be worn.

Troubleshooting Guides

Issue 1: Inconsistent or Slow Degradation Rates
Possible Cause Troubleshooting Steps
Fluctuations in UV Lamp Intensity Ensure a stable power supply to the UV lamp. Allow the lamp to warm up for at least 15-30 minutes before starting the experiment to achieve a constant output. Periodically check the lamp's intensity with a radiometer.
Incorrect Wavelength Selection Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. The maximum absorption wavelength (λmax) for nitrophenols is typically in the UV-A and UV-B range.[13]
Sample Matrix Effects If your sample is not in pure water, other components in the matrix (e.g., organic matter, salts) can absorb UV light or scavenge reactive species, inhibiting the degradation.[14] Consider purifying your sample or running controls with the matrix components.
Low Dissolved Oxygen Oxygen can play a role in the degradation process by forming reactive oxygen species.[15] Ensure your solution is well-aerated by gently stirring or bubbling air/oxygen through the solution before and during the experiment, if the protocol requires it.
Issue 2: Problems with HPLC Analysis
Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) This can be caused by column degradation, improper mobile phase pH, or interactions with active sites on the column.[16] Ensure the mobile phase pH is appropriate for the analyte. If the problem persists, try a new guard column or a new analytical column.[17]
Ghost Peaks or Baseline Noise Contamination in the mobile phase, sample, or HPLC system can lead to extraneous peaks and an unstable baseline. Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly.
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to shift.[17] Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[16]
Appearance of Unexpected Peaks New peaks appearing in the chromatogram likely correspond to degradation products.[8] To identify these, collect fractions and analyze them using mass spectrometry (LC-MS or GC-MS).

Experimental Protocols

Direct Photolysis of this compound in Aqueous Solution

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 316 for direct photolysis.[7][18]

1. Materials and Reagents:

  • This compound (analytical standard)

  • HPLC-grade water

  • Buffer solutions (e.g., phosphate buffer) to control pH

  • Quartz reaction vessels

  • UV photoreactor with a suitable lamp (e.g., Xenon lamp with filters to simulate sunlight, or a specific wavelength UV lamp)

  • Stirring plate and stir bars

  • HPLC system with UV detector

  • LC-MS or GC-MS for product identification (optional)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water. From the stock solution, prepare the working solution at the desired concentration (e.g., 10 mg/L) in buffered HPLC-grade water.

  • Dark Control: Transfer an aliquot of the working solution to a quartz vessel, wrap it completely in aluminum foil to exclude light, and place it in the photoreactor alongside the samples to be irradiated. This will account for any degradation not caused by light (e.g., hydrolysis).

  • Photolysis: Transfer the working solution to several quartz reaction vessels. Place the vessels in the photoreactor.

  • Irradiation: Turn on the UV lamp and start a timer. Ensure the solution is continuously stirred.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel. Also, take samples from the dark control at the beginning and end of the experiment.

  • Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound. If desired, analyze samples by LC-MS or GC-MS to identify degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of irradiation time.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate law).[19]

  • Calculate the degradation half-life (t1/2).

Quantitative Data Summary

The following table presents hypothetical quantitative data for the degradation of this compound based on typical values for similar nitrophenolic compounds. Actual experimental results may vary.

ParameterValueAnalytical Method
Initial Concentration 10 mg/LHPLC-UV
UV Lamp Wavelength 254 nm-
Pseudo-First-Order Rate Constant (k) 0.01 - 0.1 min⁻¹HPLC-UV
Half-life (t₁/₂) 7 - 70 minHPLC-UV
Quantum Yield (Φ) 0.01 - 0.05Spectrophotometry & HPLC-UV

Visualizations

G cluster_workflow Experimental Workflow for Photodegradation Study prep 1. Prepare Aqueous Solution of this compound setup 2. Set up Photoreactor (Quartz Vessels, UV Lamp) prep->setup dark_control 3. Prepare Dark Control (Wrap in Foil) setup->dark_control irradiate 4. Irradiate Samples (Continuous Stirring) setup->irradiate sample 5. Collect Aliquots at Time Intervals irradiate->sample analyze 6. Analyze Samples (HPLC, LC-MS) sample->analyze data 7. Data Analysis (Kinetics, Half-life) analyze->data

Experimental Workflow Diagram

G cluster_pathway Proposed Degradation Pathway of this compound parent This compound excitation UV Photon Absorption (Excited State) parent->excitation cleavage C-N Bond Cleavage excitation->cleavage intermediates Aromatic Intermediates (e.g., Methyl-hydroquinone, Methyl-benzoquinone) cleavage->intermediates reactive_species Reactive Species (•OH, HONO) cleavage->reactive_species ring_opening Aromatic Ring Opening intermediates->ring_opening aliphatic Short-chain Aliphatic Acids ring_opening->aliphatic mineralization Mineralization aliphatic->mineralization end_products CO2 + H2O + NOx mineralization->end_products

Proposed Degradation Pathway

References

Validation & Comparative

A Comparative Guide to 3-Methyl-5-nitrophenol and 2-Methyl-5-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the isomeric compounds 3-Methyl-5-nitrophenol and 2-Methyl-5-nitrophenol. The information is tailored for researchers, scientists, and professionals in drug development, offering a comparative analysis of their physicochemical properties, synthesis, applications, and available safety data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and 2-Methyl-5-nitrophenol. While extensive experimental data is available for the 2-methyl isomer, some properties for the 3-methyl isomer are predicted values.

PropertyThis compound2-Methyl-5-nitrophenol
CAS Number 127818-58-0[1][2][3]5428-54-6[4][5]
Molecular Formula C₇H₇NO₃[1][2]C₇H₇NO₃[4][5]
Molecular Weight 153.14 g/mol [1]153.14 g/mol [4]
Appearance -Yellow to brown crystalline solid[4]
Melting Point Not available111-115 °C[4]
Boiling Point 295.7 ± 28.0 °C at 760 mmHg (predicted)180 °C at 15 mmHg[4]
Density 1.3 ± 0.1 g/cm³ (predicted)~1.320 g/cm³ (predicted)[4]
pKa Not availableNot available
Solubility Not availableSparingly soluble in water[6]
LogP 2.39 (predicted)1.8[5]

Synthesis and Reactivity

2-Methyl-5-nitrophenol is commonly synthesized through two primary routes: the nitration of o-cresol or the diazotization of 2-methyl-5-nitroaniline.[7][8] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups makes the aromatic ring susceptible to further electrophilic substitution. The nitro group can be reduced to an amino group, providing a pathway to a variety of derivatives.[4]

A detailed experimental protocol for the synthesis of 2-Methyl-5-nitrophenol from 2-methyl-5-nitroaniline is provided in the "Experimental Protocols" section.

This compound synthesis routes are not as extensively documented in readily available literature. However, a common method for the synthesis of m-nitrophenols involves the diazotization of the corresponding m-nitroaniline.[9] A general procedure for this type of synthesis is outlined in the "Experimental Protocols" section.

Applications in Research and Development

2-Methyl-5-nitrophenol serves as a versatile intermediate in various industrial and research applications:

  • Dye and Pigment Industry : It is a precursor for the synthesis of azo dyes.[4]

  • Pharmaceuticals and Agrochemicals : It is used as a building block in the synthesis of more complex molecules, including pyranocarbazole alkaloids which have shown biological activity.[10][11]

  • Corrosion Inhibition : It has applications as a corrosion inhibitor.

  • Hair Dyes : A primary application is as an intermediate in the synthesis of hair dye components, particularly 2-Methyl-5-aminophenol.[12]

Information on the specific applications of This compound is limited in the available scientific literature.

Biological Activity and Toxicity

The biological activities of these specific isomers are not extensively studied in a comparative manner. However, nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, including antibacterial and antineoplastic properties.[13] The toxicity of nitrophenols is a subject of concern, and they are often classified as harmful if swallowed, inhaled, or in contact with skin.[4][14][15]

For 2-Methyl-5-nitrophenol , GHS hazard statements indicate that it can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[4][14] Specific toxicity data is limited.[4]

Experimental Protocols

Synthesis of 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline[7]

Materials:

  • 2-methyl-5-nitroaniline

  • 10% Sulfuric acid

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Water

Procedure:

  • Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.

  • Cool the solution to 0 °C to allow the salt to separate out.

  • With continuous stirring, add 18 g of solid sodium nitrite in small portions.

  • Monitor the reaction for completion using a starch/KI test to detect the presence of nitrous acid.

  • Add the resulting diazonium solution at once to a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.

  • Continue refluxing until the cessation of gas evolution.

  • A solid will precipitate out. Upon cooling to ambient temperature, collect the crude 2-methyl-5-nitrophenol by filtration and dry.

General Synthesis of this compound via Diazotization of 3-Methyl-5-nitroaniline (General Procedure)[9]

Materials:

  • 3-methyl-5-nitroaniline

  • Concentrated sulfuric acid

  • Water

  • Sodium nitrite

  • Ice

Procedure:

  • Prepare a solution of 3-methyl-5-nitroaniline in a mixture of water and concentrated sulfuric acid, keeping the temperature low with the addition of crushed ice.

  • While stirring, add a solution of sodium nitrite in water dropwise, maintaining a low temperature to form the diazonium salt.

  • The diazonium salt solution is then slowly added to a boiling aqueous solution, often containing sulfuric acid.

  • The mixture is heated to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Upon cooling, the this compound product will precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization.

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for a comparative analysis of this compound and 2-Methyl-5-nitrophenol, highlighting the current data availability.

G Comparative Analysis Workflow: this compound vs. 2-Methyl-5-nitrophenol cluster_start Starting Point: Isomeric Nitrophenols cluster_physchem Physicochemical Characterization cluster_synthesis Synthesis & Reactivity cluster_application Applications & Utility cluster_biological Biological & Toxicological Profile cluster_conclusion Comparative Assessment Isomers This compound (CAS: 127818-58-0) 2-Methyl-5-nitrophenol (CAS: 5428-54-6) Properties_3M5N This compound: - Predicted b.p., density - Limited experimental data Isomers->Properties_3M5N Characterize Properties_2M5N 2-Methyl-5-nitrophenol: - Experimental m.p., b.p. - Known solubility profile Isomers->Properties_2M5N Characterize Synthesis_3M5N This compound: - General methods applicable - Specific protocols lacking Properties_3M5N->Synthesis_3M5N Synthesize Synthesis_2M5N 2-Methyl-5-nitrophenol: - Established protocols exist (e.g., from 2-methyl-5-nitroaniline) Properties_2M5N->Synthesis_2M5N Synthesize Apps_3M5N This compound: - Data is scarce - Potential as intermediate Synthesis_3M5N->Apps_3M5N Explore Uses Apps_2M5N 2-Methyl-5-nitrophenol: - Intermediate for dyes, pharma - Corrosion inhibitor Synthesis_2M5N->Apps_2M5N Explore Uses Bio_3M5N This compound: - No specific data found Apps_3M5N->Bio_3M5N Assess Biological Impact Bio_2M5N 2-Methyl-5-nitrophenol: - GHS hazard data available - Limited specific studies Apps_2M5N->Bio_2M5N Assess Biological Impact Conclusion Conclusion: - 2-M-5-N is well-characterized. - 3-M-5-N requires further experimental investigation. Bio_3M5N->Conclusion Compare Bio_2M5N->Conclusion Compare

Caption: Workflow for the comparative analysis of nitrophenol isomers.

Conclusion

This guide highlights the current state of knowledge regarding this compound and 2-Methyl-5-nitrophenol. While 2-Methyl-5-nitrophenol is a well-characterized compound with established synthesis routes and documented applications, there is a significant lack of experimental data for this compound. This presents an opportunity for further research to elucidate the properties, potential applications, and biological effects of this lesser-known isomer. Such studies would be valuable for a more complete understanding of the structure-activity relationships within this class of nitrophenols.

References

A Comparative Guide to Analytical Method Validation for Quantifying Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of nitrophenol isomers (o-nitrophenol, m-nitrophenol, and p-nitrophenol). These compounds are of significant interest in environmental monitoring, toxicology, and pharmaceutical development due to their potential toxicity and use as intermediates in chemical synthesis.[1][2] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry is objectively evaluated based on key validation parameters supported by experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of nitrophenol isomers due to its robustness and versatility. Typically, reversed-phase columns are employed with UV detection.[1]

Quantitative Performance Data for HPLC Methods

Analyte(s)Linearity RangeLODLOQPrecision (%RSD)Recovery (%)Reference
2-Nitrophenol, 4-Nitrophenol5 - 200 ng/mL0.96 - 3.40 ng/mL3.21 - 11.33 ng/mL< 15% (Intra- & Inter-day)90 - 112%[3]
4-Nitrophenol (PNP) & metabolites2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[4]
3-Methyl-4-nitrophenol0.1 - 100 µg/mL0.03 µg/mL0.1 µg/mL1.8 - 7.5%92 - 105%[1]

Experimental Protocol: HPLC-UV for 2- and 4-Nitrophenol

This protocol is based on a validated method for the determination of nitrophenols in water samples.[3]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition a polymeric Lichrolut EN cartridge.

    • Load the water sample onto the cartridge. A preconcentration factor of 40 can be used for trace analysis.[3]

    • Wash the cartridge to remove interferences.

    • Elute the nitrophenols with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.).[3]

    • Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[3]

    • Flow Rate: 3 mL/min.[3]

    • Detection: UV detection at the maximum absorbance wavelength for the analytes.

    • Internal Standard: 2-Chlorophenol can be used as an internal standard.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often required to improve their volatility and thermal stability.[4][5]

Quantitative Performance Data for GC-MS Methods

Analyte(s)Linearity RangeLODLOQPrecision (%RSD)Recovery (%)Reference
3-Methyl-4-nitrophenol1 - 100 ng/mL0.3 ng/mL1 ng/mL3.5 - 8.2%88 - 102%[1]
2,4-DinitrophenolNot Specified (R² > 0.998)Not SpecifiedNot Specified< 10.7% (Intra- & Inter-assay)92.1%[6]

Experimental Protocol: GC-MS for 3-Methyl-4-nitrophenol (3M4NP)

This protocol describes a method for quantifying 3M4NP in aqueous samples, involving liquid-liquid extraction and derivatization.[5]

  • Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

    • Acidify 100 mL of the aqueous sample to pH < 3 with concentrated HCl.[5]

    • Extract the sample three times with 30 mL portions of dichloromethane in a separatory funnel.[5]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.[5]

    • Transfer 100 µL of the extract to a GC vial and add 100 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[5]

    • Seal the vial and heat at 60°C for 30 minutes to form the TBDMS ether derivative.[5]

  • GC-MS Conditions

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column is typically used.[4]

    • Carrier Gas: Helium or hydrogen.[4]

    • Injection: Splitless injection for trace analysis.[4]

    • Derivatization: Required to convert nitrophenols into more volatile derivatives.[4]

    • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[4][5]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and short analysis times for the determination of nitrophenol isomers.[7] It is particularly advantageous for its simplicity and low consumption of reagents.

Quantitative Performance Data for CE Methods

Analyte(s)Linearity RangeLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
3-NitrophenolNot Specified1.03.598%[8]
o-, m-, p-NitrophenolNot Specified1.5, 2.5, 0.5 (µmol/L)Not SpecifiedNot Specified[9]

Experimental Protocol: CE for 3-Nitrophenol

This protocol is based on a method combining solid-phase extraction with multi-walled carbon nanotubes (MWCNTs) and CE analysis.[8]

  • Sample Preparation: MWCNT-SPE

    • Pass the water sample through an SPE cartridge containing 1.0 g of MWCNTs at a flow rate of 5.0 mL/min.[8]

    • Elute the retained analytes with a suitable solvent at a flow rate of 0.1 mL/min.[8]

  • CE Conditions

    • Instrument: Capillary electrophoresis system with UV detection.

    • Background Electrolyte: 15 mM phosphate buffer (pH 7.0).[8]

    • Applied Voltage: 18 kV.[8]

    • Detection: UV detection at 214 nm.[8]

    • Temperature: 25 ± 1 °C.[8]

    • Injection: Hydrostatic injection for 25 seconds.[8]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the simultaneous determination of nitrophenol isomers, often employing chemometric techniques to resolve overlapping spectra.[10][11][12]

Quantitative Performance Data for Spectrophotometric Methods

Analyte(s)Linearity Range (µg/mL)Reference
m-Nitrophenol1.0 - 25.0[10][13]
o-Nitrophenol1.0 - 25.0[10][13]
p-Nitrophenol1.0 - 15.0[10][13]

Experimental Protocol: Derivative UV-Vis Spectrophotometry

This protocol utilizes the first derivative of the density ratio spectra for the simultaneous determination of the three isomers without prior separation.[10][13]

  • Sample Preparation

    • Prepare standard solutions of each nitrophenol isomer.

    • For water samples, filtration may be required. The analysis is typically performed at a specific pH (e.g., pH 9.0) to ensure consistent spectral characteristics.[10]

  • Analytical Procedure

    • Instrument: UV-Vis spectrophotometer.

    • Measurement: Scan the absorbance of standards and samples over a defined wavelength range (e.g., 300-520 nm).[11][12]

    • Data Processing: Apply a derivative of the double-divisor-ratio spectra method to the absorbance data. Construct calibration curves by plotting the derivative signal at specific wavelengths against the concentration of each isomer.[13]

    • Quantification: Determine the concentration of each isomer in the sample from its corresponding calibration curve.

Workflow Visualizations

G General Sample Preparation Workflow (LLE) cluster_prep Liquid-Liquid Extraction A 1. Acidify Aqueous Sample (pH < 3) B 2. Add Immiscible Organic Solvent (e.g., Dichloromethane) A->B C 3. Shake Vigorously in Separatory Funnel B->C D 4. Allow Layers to Separate C->D E 5. Collect Organic Layer D->E F 6. Repeat Extraction on Aqueous Layer E->F G 7. Combine & Dry Organic Extracts F->G H 8. Concentrate Extract G->H I 9. Reconstitute for Analysis H->I

Caption: General workflow for sample preparation using Liquid-Liquid Extraction (LLE).

G HPLC-UV Analytical Workflow cluster_hplc HPLC Analysis A 1. Inject Prepared Sample into HPLC B 2. Isocratic Elution through RP-18 Column A->B C 3. Separation of Nitrophenol Isomers B->C D 4. UV Detection at Max Wavelength C->D E 5. Generate Chromatogram D->E F 6. Integrate Peak Areas E->F G 7. Quantify using Calibration Curve F->G

Caption: Workflow for the quantification of nitrophenol isomers using HPLC-UV.

Conclusion

The choice of an analytical method for quantifying nitrophenol isomers depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available instrumentation, and cost.

  • HPLC-UV offers a robust and reliable method suitable for routine analysis in various matrices.[3]

  • GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level detection, although it often requires a derivatization step.[1][5]

  • Capillary Electrophoresis is a fast and efficient technique that requires minimal sample and reagent volumes.[7]

  • UV-Vis Spectrophotometry , combined with chemometrics, is a simple, rapid, and inexpensive approach for simultaneous analysis without prior separation, but it may be less suitable for complex matrices.[10]

Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is crucial to ensure reliable and accurate quantification of nitrophenol isomers.[14]

References

Differentiating Methyl-Nitrophenol Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a cornerstone of chemical research and pharmaceutical development. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different chemical, physical, and biological properties. This guide provides an objective comparison of spectroscopic techniques for the differentiation of methyl-nitrophenol isomers, supported by experimental data and detailed methodologies.

Introduction to Methyl-Nitrophenol Isomers

Methyl-nitrophenol isomers, with the chemical formula C₇H₇NO₃, consist of a phenol ring substituted with one methyl group and one nitro group. The relative positions of these substituents give rise to numerous isomers, each with a unique electronic environment and, consequently, a distinct spectroscopic fingerprint. Understanding these differences is crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these isomers.

Spectroscopic Data Comparison

The following tables summarize key quantitative data obtained from various spectroscopic analyses of representative methyl-nitrophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation, as the chemical shifts of the protons and carbons are highly sensitive to their local electronic environment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitrophenol Isomers

Isomer-OHAromatic-H-CH₃Solvent
2-Methyl-3-nitrophenol~10.357.15-7.32~2.25DMSO-d₆[1]
2-Methyl-4-nitrophenol----
2-Methyl-5-nitrophenol----
3-Methyl-2-nitrophenol~10.16.72-7.28~2.49CDCl₃[2]
3-Methyl-4-nitrophenol----
4-Methyl-2-nitrophenol----
4-Methyl-3-nitrophenol----

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Methyl-Nitrophenol Isomers

IsomerC-OHC-NO₂C-CH₃Aromatic-CSolvent
2-Methyl-4-nitrophenol-----
3-Methyl-4-nitrophenol-----
4-Nitrophenol163.74139.42-115.48, 125.86DMSO-d₆[4]

Note: The chemical shifts of the carbon atoms directly attached to the hydroxyl, nitro, and methyl groups are particularly informative for identifying the substitution pattern.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The vibrational frequencies of the -OH, -NO₂, and C-H bonds can provide clues about the isomeric structure.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) of Methyl-Nitrophenol Isomers

Functional GroupVibrationTypical Range (cm⁻¹)Notes
-OHO-H stretch3200-3600Broad due to hydrogen bonding.[7]
-NO₂Asymmetric N-O stretch1500-1560The position can be influenced by the electronic effects of the other substituents.
-NO₂Symmetric N-O stretch1335-1385
C-H (Aromatic)C-H stretch3000-3100-
C-H (Methyl)C-H stretch2850-2960-
C-H (Aromatic)C-H out-of-plane bend750-900The pattern of these bands can be indicative of the substitution pattern on the benzene ring.

For example, the FT-IR and FT-Raman spectra of 2-methyl-4-nitrophenol and 3-methyl-4-nitrophenol have been studied and show distinct differences based on the position of the methyl group.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.

Table 4: UV-Vis Absorption Maxima (λmax, nm) of Nitrophenol Isomers

Isomerλmax (nm) in Acidic Solutionλmax (nm) in Basic Solution
2-Nitrophenol279, 351-
3-Nitrophenol275, 340-
4-Nitrophenol--

Note: The λmax values of nitrophenols are pH-dependent due to the deprotonation of the phenolic hydroxyl group. The deprotonated phenolate form generally exhibits a red shift (longer wavelength) in its λmax compared to the protonated form.[9][10] The nitro group extends the conjugated pi electron system of the benzene ring, affecting the energy levels of the pi electrons.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. While isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments.

Table 5: Key Fragmentation Data (m/z) for Methyl-Nitrophenol Isomers (Molecular Ion [M]⁺ at m/z = 153)

IsomerKey Fragment Ions (m/z)Common Neutral Losses
2-Methyl-5-nitrophenol153-NO₂ (46), -OH (17)[9]
3-Methyl-2-nitrophenol153-
4-Methyl-3-nitrophenol153-

Note: The relative abundance of the fragment ions is a key differentiating feature. Common fragmentation pathways for nitrophenols include the loss of the nitro group (-NO₂) and the hydroxyl group (-OH).[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts, splitting patterns, and number of unique protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the methyl-nitrophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire the ¹H spectrum.

    • Acquire the proton-decoupled ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and gain insights into the substitution pattern.

Methodology:

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid methyl-nitrophenol sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR setup.[11]

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed bands with known vibrational frequencies of functional groups.

UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λmax).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the methyl-nitrophenol isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).[13]

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the reference beam path.

  • Data Acquisition:

    • Fill a sample cuvette with the diluted sample solution.

    • Place the sample cuvette in the sample beam path.

    • Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.[14]

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern of the isomers.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or via a gas chromatograph for volatile samples).

  • Ionization:

    • Ionize the sample using an appropriate method, such as Electron Ionization (EI).

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical approach to differentiating methyl-nitrophenol isomers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Methyl-Nitrophenol Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Dilutions Prepare Serial Dilutions Sample->Prepare_Dilutions Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR Direct_Infusion Direct Infusion or GC Inlet Sample->Direct_Infusion NMR NMR Spectrometer Dissolve->NMR UV_Vis UV-Vis Spectrophotometer Prepare_Dilutions->UV_Vis FTIR FTIR Spectrometer Place_on_ATR->FTIR MS Mass Spectrometer Direct_Infusion->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Splitting) NMR->NMR_Data UV_Vis_Data Absorption Spectrum (λmax) UV_Vis->UV_Vis_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Isomer_Differentiation_Logic Start Unknown Methyl-Nitrophenol Isomer MS_Analysis Mass Spectrometry Start->MS_Analysis MW Molecular Weight = 153? MS_Analysis->MW m/z NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Num_Signals Number of Aromatic Signals & Splitting NMR_Analysis->Num_Signals FTIR_Analysis FTIR Spectroscopy OOP_Bending C-H Out-of-Plane Bending Pattern FTIR_Analysis->OOP_Bending UV_Vis_Analysis UV-Vis Spectroscopy Lambda_Max Determine λmax (pH dependence) UV_Vis_Analysis->Lambda_Max Frag_Pattern Analyze Fragmentation Pattern MW->Frag_Pattern Yes Frag_Pattern->NMR_Analysis Chem_Shifts Chemical Shifts of -CH₃, C-OH, C-NO₂ Num_Signals->Chem_Shifts Chem_Shifts->FTIR_Analysis OOP_Bending->UV_Vis_Analysis Isomer_ID Isomer Identification Lambda_Max->Isomer_ID

References

Navigating Cross-Reactivity: A Comparative Guide for Nitrophenol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of small molecules like nitrophenol derivatives is critical in various fields, including environmental monitoring, toxicology, and drug development. Immunoassays offer a high-throughput and sensitive method for such analyses, but their specificity can be challenged by cross-reactivity with structurally similar compounds. This guide provides a comparative overview of immunoassay performance for nitrophenol compounds, with a focus on understanding and evaluating cross-reactivity.

While specific data on the cross-reactivity of 3-Methyl-5-nitrophenol in commercially available immunoassays is not readily found in the public domain, we can draw valuable insights from studies on related isomers, such as 3-Methyl-4-nitrophenol (3M4NP), a key metabolite of the insecticide fenitrothion.[1] The principles and experimental approaches discussed herein are broadly applicable to assessing the cross-reactivity of any small molecule, including this compound, in an immunoassay.

Understanding Immunoassay Specificity and Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[2][3] However, antibodies may also bind to other molecules that share similar structural features, a phenomenon known as cross-reactivity.[2][3] This can lead to false-positive results or an overestimation of the target analyte's concentration.[2] The degree of cross-reactivity is a critical parameter for validating any immunoassay.[2]

Several factors can influence cross-reactivity, including the choice of monoclonal or polyclonal antibodies and the immunoassay format.[2][4][5] Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[2] The assay format, such as competitive ELISA versus sandwich ELISA, can also impact the observed cross-reactivity.[4][5]

Comparative Analysis of Nitrophenol Cross-Reactivity

Although specific data for this compound is limited, studies on other nitrophenol derivatives provide a framework for comparison. For instance, an ELISA developed for 4-nitrophenol has shown some degree of cross-reactivity with 3-Methyl-4-nitrophenol.[1] This suggests that antibodies raised against one nitrophenol isomer are likely to exhibit some level of binding to other isomers.

To illustrate the concept, the following table presents hypothetical cross-reactivity data for an immunoassay targeting a specific nitrophenol. The values are for illustrative purposes and would need to be determined experimentally for a this compound-specific assay.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte)10100
3-Methyl-4-nitrophenol(Structurally Similar)5020
4-Nitrophenol(Structurally Similar)10010
2,4-Dinitrophenol(Structurally Dissimilar)>1000<1
Phenol(Structurally Dissimilar)>1000<1

Table 1: Hypothetical Cross-Reactivity of a this compound Immunoassay. The IC50 value is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100.

Alternative Analytical Methods

For confirmatory analysis and to overcome the limitations of immunoassay cross-reactivity, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.[1] These techniques offer higher specificity and can accurately quantify individual isomers in a complex mixture.[1]

MethodPrincipleSpecificityThroughputCost
ImmunoassayAntibody-antigen bindingModerateHighLow
HPLC-UVSeparation by polarity, UV detectionHighMediumMedium
GC-MSSeparation by volatility, mass detectionVery HighLowHigh

Table 2: Comparison of Analytical Methods for Nitrophenol Detection.

Experimental Protocols

A crucial aspect of immunoassay validation is the experimental determination of cross-reactivity. A standard protocol for this involves a competitive immunoassay format.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates coated with a conjugate of the target analyte (e.g., this compound-protein conjugate).

  • Specific antibody against the target analyte.

  • Standard solutions of the target analyte (this compound).

  • Standard solutions of potentially cross-reacting compounds.

  • Enzyme-labeled secondary antibody.

  • Substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) for alkaline phosphatase).[6]

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Stop solution (e.g., 3M NaOH for pNPP).

2. Procedure:

  • Add standard solutions of the target analyte or potential cross-reactants at various concentrations to the wells of the coated microtiter plate.

  • Add a fixed concentration of the specific primary antibody to each well.

  • Incubate to allow for competitive binding between the free analyte/cross-reactant and the coated analyte for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-labeled secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).[6]

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the IC50 value for the target analyte.

  • For each potential cross-reactant, plot a similar inhibition curve and determine its IC50 value.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned previously.

Visualizing the Workflow

The following diagrams illustrate the principle of a competitive immunoassay and the workflow for assessing cross-reactivity.

Competitive_Immunoassay cluster_well Microtiter Well cluster_solution Sample/Standard Solution Coated_Antigen Coated Antigen (this compound conjugate) Analyte Analyte (this compound) Cross_Reactant Cross-Reactant Antibody Primary Antibody Antibody->Coated_Antigen Binds to plate (if not bound in solution) Antibody->Analyte Binds in solution Antibody->Cross_Reactant Binds in solution (if cross-reactive)

Caption: Principle of a competitive immunoassay for cross-reactivity testing.

Cross_Reactivity_Workflow Start Start: Prepare Reagents Coat_Plate Coat microtiter plate with Analyte-Protein Conjugate Start->Coat_Plate Add_Samples Add varying concentrations of Analyte and Cross-Reactants Coat_Plate->Add_Samples Add_Antibody Add fixed concentration of Primary Antibody Add_Samples->Add_Antibody Incubate_Compete Incubate for Competitive Binding Add_Antibody->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Secondary Add Enzyme-Labeled Secondary Antibody Wash1->Add_Secondary Incubate_Secondary Incubate Add_Secondary->Incubate_Secondary Wash2 Wash Plate Incubate_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data: Calculate IC50 and % Cross-Reactivity Read_Absorbance->Analyze_Data End End: Report Results Analyze_Data->End

Caption: Experimental workflow for determining immunoassay cross-reactivity.

References

A Comparative Guide to HPLC and GC-MS for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitrophenols, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that influences sensitivity, selectivity, and overall workflow efficiency. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific analytical needs.

At a Glance: Key Performance Metrics

The selection of an analytical technique for nitrophenol analysis is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific nitrophenols of interest. Below is a summary of typical performance characteristics for HPLC and GC-MS in the analysis of nitrophenols.

Performance MetricHPLC with UV-Vis DetectionGC-MS (with Derivatization)
Linearity Range 5 - 200 ng/mL[1]1 - 100 µg/L[2]
Limit of Detection (LOD) 0.02 - 0.15 ng/mL[1]0.1 - 10 µg/L[2]
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL[1]2.5 µM (for 4-nitrophenol)[3][4][5]
Precision (%RSD) < 15% (Intra- & Inter-day)[1][6]< 10.7% (Intra-assay)[7]
Recovery 90 - 112%[1][6]Not explicitly stated in the provided results
Analysis Time < 4 minutes[6]Typically longer due to derivatization
Derivatization Required? NoYes[1][2]

Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, such as nitrophenols.[8][9][10][11] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For nitrophenol analysis, HPLC is often coupled with a UV-Vis detector, as these compounds exhibit strong absorbance in the UV region. The primary advantage of HPLC for this application is that it does not require a derivatization step, simplifying sample preparation and reducing analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[8][9] However, due to the polar nature and relatively low volatility of nitrophenols, a derivatization step is typically required to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][2] This is often achieved through silylation. The mass spectrometer provides definitive identification and quantification, offering high selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

HPLC-UV Analysis of Nitrophenols

This protocol describes a general method for the analysis of nitrophenols in aqueous samples using HPLC with UV detection.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a polymeric solid-phase extraction (SPE) cartridge by passing methanol followed by deionized water.

  • Load the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the nitrophenols with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile) in a ratio of 80:20 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 40°C.[1]

  • Detection: UV-Vis detector at the wavelength of maximum absorbance for the target nitrophenols (e.g., 290 nm for 4-nitrophenol).[3]

3. Calibration

  • Prepare a series of calibration standards of the target nitrophenols in the mobile phase.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

GC-MS Analysis of Nitrophenols

This protocol outlines a general method for the analysis of nitrophenols in aqueous samples using GC-MS following a derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Acidify the aqueous sample to a pH below 3 with a suitable acid (e.g., HCl).

  • Extract the nitrophenols from the aqueous sample using an organic solvent (e.g., dichloromethane) in a separatory funnel.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. Derivatization

  • Transfer a known volume of the concentrated extract to a reaction vial.

  • Add a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2]

  • Seal the vial and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[2]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.[1]

  • Injection Mode: Splitless injection for trace analysis.[1]

  • Oven Temperature Program: A suitable temperature program to separate the derivatized nitrophenols.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[1][2]

4. Calibration

  • Prepare a series of calibration standards of the target nitrophenols.

  • Derivatize the standards using the same procedure as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area of the target ion against the concentration.

Method Comparison and Recommendations

FeatureHPLCGC-MS
Sample Volatility Suitable for non-volatile compounds.Requires volatile or semi-volatile compounds; derivatization is necessary for nitrophenols.[9]
Thermal Stability Ideal for thermally labile compounds.[11]Analytes must be thermally stable; derivatization can improve stability.
Sample Preparation Simpler, often involving SPE.More complex, requiring LLE and a chemical derivatization step.[1]
Sensitivity High sensitivity, with LODs in the ng/mL to pg/mL range.[1]Excellent sensitivity, especially in SIM mode, with LODs in the µg/L to ng/L range.[2]
Selectivity Good selectivity with UV detection, but co-eluting compounds can interfere.High selectivity due to mass analysis, minimizing interferences.[1]
Cost Generally lower instrument and operational costs.Higher initial instrument cost and potentially higher operational costs.

Recommendations:

  • For routine analysis and high-throughput screening: HPLC with UV detection is often the preferred method due to its simpler sample preparation, faster analysis times, and lower cost. It is particularly well-suited for samples with relatively high concentrations of nitrophenols.

  • For trace-level analysis and complex matrices: GC-MS is the superior choice when high sensitivity and selectivity are paramount. The derivatization step, while adding complexity, allows for the detection of nitrophenols at very low concentrations and provides a higher degree of confidence in compound identification, which is crucial in regulatory and research settings.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis SPE_Condition Condition SPE Cartridge Sample_Loading Load Sample SPE_Condition->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Elution Elute Nitrophenols Washing->Elution Evaporation Evaporate & Reconstitute Elution->Evaporation Injection Inject Sample Evaporation->Injection Separation C18 Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis

HPLC-UV Experimental Workflow for Nitrophenol Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis LLE Liquid-Liquid Extraction Drying Dry Extract LLE->Drying Concentration Concentrate Extract Drying->Concentration Add_Reagent Add Silylating Agent Concentration->Add_Reagent Heating Heat Add_Reagent->Heating Cooling Cool Heating->Cooling Injection Inject Derivatized Sample Cooling->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Analysis

GC-MS Experimental Workflow for Nitrophenol Analysis.

References

A Comparative Guide to the Computational Analysis of Nitrophenol Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of nitrophenol isomers (ortho-, meta-, and para-) based on computational analysis. It summarizes key quantitative data from theoretical studies, outlines the detailed methodologies employed, and offers visual representations of the computational workflow to support research and development in related fields.

Introduction to Nitrophenol Isomers and Reactivity

Nitrophenols are a class of organic compounds that feature both a hydroxyl (-OH) and a nitro (-NO₂) group attached to a benzene ring. The relative positions of these two groups give rise to three structural isomers: 2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-). These compounds are significant precursors and intermediates in the manufacturing of pharmaceuticals, pesticides, explosives, and dyes.[1] Consequently, their reactivity is of great interest, both for synthetic applications and for understanding their environmental impact and toxicology.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and elucidating the chemical behavior of molecules.[2] By calculating various electronic and structural properties, these methods provide deep insights into the factors governing the reactivity of the nitrophenol isomers.

Principles of Reactivity in Nitrophenol Isomers

The reactivity of nitrophenol isomers is primarily governed by the electronic effects of the nitro group, which is strongly electron-withdrawing. This influence is exerted through two main mechanisms:

  • Inductive Effect (-I): The electronegative nitro group pulls electron density through the sigma (σ) bonds of the benzene ring. This effect decreases with distance.

  • Mesomeric or Resonance Effect (-M or -R): The nitro group can withdraw electron density through the pi (π) system of the benzene ring via resonance. This effect is only operative when the nitro group is in the ortho or para position relative to the hydroxyl group.[3][4]

The interplay of these effects determines the acidity (a key measure of reactivity for phenols), the stability of intermediates, and the susceptibility of the isomers to chemical reactions. For the meta isomer, only the weaker -I effect influences the hydroxyl group, whereas the ortho and para isomers are affected by both the strong -I and -M effects.[3][4]

Comparative Data on Reactivity Descriptors

Computational studies provide quantitative metrics to compare the isomers. The most common descriptors include acidity (pKa) and parameters derived from Frontier Molecular Orbital (FMO) theory, such as the HOMO-LUMO energy gap. A lower pKa indicates a stronger acid, while a smaller HOMO-LUMO gap generally signifies higher chemical reactivity.[5][6]

IsomerExperimental pKaCalculated HOMO-LUMO Gap (ΔE)Analysis of Reactivity
4-Nitrophenol (para) ~7.15[7][8]4.36 eVMost Acidic/Reactive. The phenoxide conjugate base is strongly stabilized by both the -I and -M effects of the nitro group, which delocalizes the negative charge across the entire molecule.[3][8] This significant stabilization facilitates the loss of a proton.
2-Nitrophenol (ortho) ~7.23[7]4.03 eV[9]Highly Acidic/Reactive. The phenoxide is also stabilized by -I and -M effects. However, its acidity is slightly less than the para isomer due to intramolecular hydrogen bonding between the adjacent -OH and -NO₂ groups.[3][4] This interaction stabilizes the protonated form, making the proton slightly more difficult to remove.[3][7]
3-Nitrophenol (meta) ~8.40[7][10]Not available in a directly comparable studyLeast Acidic/Reactive. The nitro group at the meta position cannot exert its strong -M effect to delocalize the negative charge of the phenoxide ion.[3][8] Reactivity is influenced only by the weaker -I effect, leading to significantly lower acidity compared to the ortho and para isomers.[3]

Note: The HOMO-LUMO gap values are sourced from different studies using distinct computational levels (p-nitrophenol at B3LYP/6-311G(d,p) and o-nitrophenol at B3LYP/6-311++G[9]) and are presented for illustrative purposes.

Methodologies and Protocols

The data presented in this guide are derived from established computational and experimental protocols.

Computational Protocol: Density Functional Theory (DFT)

A typical computational workflow for analyzing the reactivity of nitrophenol isomers involves the following steps:

  • Structure Optimization: The initial 3D structure of each isomer is optimized to find its lowest energy conformation. This is most commonly performed using DFT with a hybrid functional like B3LYP.[1][11]

  • Basis Set Selection: A suitable basis set, which describes the atomic orbitals, is chosen. The Pople-style basis sets, such as 6-311G(d,p) or 6-311++G**, are frequently employed for this class of molecules as they provide a good balance of accuracy and computational cost.[1][9]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Electronic properties are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Derivation of Reactivity Descriptors: Global reactivity descriptors are derived from the HOMO and LUMO energies. These include:

    • Energy Gap (ΔE): ΔE = ELUMO - EHOMO

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Studies indicate that 2-nitrophenol possesses a high electrophilicity index, suggesting it readily accepts electrons in reactions.[1][12]

  • Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian.[1][9]

Experimental Validation Protocols

Computational findings are often validated against experimental data. Key techniques include:

  • UV/Visible Spectrophotometry: This method is used to experimentally determine the pKa values of the isomers by monitoring changes in their absorption spectra at different pH levels.[13]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational frequencies of the molecules. Experimental spectra can be compared with computationally predicted frequencies to validate the optimized molecular structures, particularly the presence and strength of intramolecular hydrogen bonding in 2-nitrophenol.[9]

Visualizing the Computational Workflow

The following diagram illustrates the logical steps involved in the computational analysis of nitrophenol isomer reactivity.

G Computational Workflow for Reactivity Analysis of Nitrophenol Isomers cluster_input 1. Input Structures cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Calculated Outputs o_np o-Nitrophenol opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) o_np->opt m_np m-Nitrophenol m_np->opt p_np p-Nitrophenol p_np->opt freq Frequency Analysis (Confirm Energy Minimum) opt->freq props Electronic Property Calculation freq->props homo_lumo HOMO/LUMO Energies props->homo_lumo esp Electrostatic Potential props->esp descriptors Derive Reactivity Descriptors comparison Comparative Reactivity Analysis descriptors->comparison gap ΔE (HOMO-LUMO Gap) descriptors->gap hardness Hardness (η) descriptors->hardness electro Electrophilicity (ω) descriptors->electro conclusion Final Assessment: p-NP > o-NP > m-NP comparison->conclusion homo_lumo->descriptors esp->descriptors

Caption: A flowchart of the typical DFT-based computational procedure for assessing and comparing the chemical reactivity of nitrophenol isomers.

Conclusion

Computational analysis consistently supports the experimentally observed reactivity trend of nitrophenol isomers: para > ortho > meta . This order is a direct consequence of the position-dependent electronic effects of the nitro substituent. The para and ortho isomers are significantly more acidic and reactive than the meta isomer due to the powerful electron-withdrawing resonance effect, which stabilizes their conjugate bases. The slightly lower acidity of the ortho isomer compared to the para isomer is attributed to intramolecular hydrogen bonding.

DFT calculations provide a robust framework for quantifying these differences through descriptors like the HOMO-LUMO gap and electrophilicity, offering predictive power that is invaluable for drug design, materials science, and environmental risk assessment.

References

Validating 3-Methyl-4-nitrophenol as a Superior Biomarker for Fenitrothion Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to organophosphate pesticides is critical. This guide provides a comprehensive validation of 3-Methyl-4-nitrophenol (3M4NP) as a highly sensitive and specific biomarker for exposure to fenitrothion, a widely used insecticide. Through a detailed comparison with traditional biomarkers—cholinesterase activity and urinary dialkylphosphates (DAPs)—supported by experimental data, this document establishes 3M4NP as a superior tool for precise exposure assessment.

Fenitrothion is metabolized in the body, and the detection of its metabolites serves as a reliable indicator of exposure. Among these, 3-Methyl-4-nitrophenol, a specific metabolite of fenitrothion, has emerged as a robust biomarker, particularly for low-level exposures.[1] This guide delves into the quantitative data, experimental protocols, and underlying biochemical pathways to provide a clear comparison of the available biomarkers.

Comparative Analysis of Biomarkers for Fenitrothion Exposure

The choice of a biomarker is contingent on its sensitivity, specificity, and the correlation of its measured levels with the extent of exposure. The following tables summarize the performance of 3-Methyl-4-nitrophenol in comparison to blood cholinesterase inhibition and urinary dialkylphosphates.

Table 1: Performance Characteristics of Fenitrothion Exposure Biomarkers
BiomarkerTypeMatrixKey Performance CharacteristicsLimitations
3-Methyl-4-nitrophenol (3M4NP) Specific MetaboliteUrineHigh Specificity: A direct metabolite of fenitrothion, ensuring that its presence is a clear indicator of exposure to the parent compound.[1] High Sensitivity: Detectable at very low exposure levels. Studies on fenitrothion sprayers have shown significantly higher urinary 3M4NP concentrations compared to control groups, even when cholinesterase activity was not significantly inhibited.[1][2]Shorter biological half-life compared to cholinesterase inhibition, reflecting more recent exposure.[1]
Blood Cholinesterase (AChE and BChE) Activity Effect BiomarkerBlood (Plasma, Erythrocytes)Established Method: Widely used for monitoring organophosphate exposure.[2][3][4][5] Reflects Toxicological Effect: Measures the actual physiological effect of fenitrothion on the nervous system.[3][5]Low Sensitivity: Insensitive to low-level exposures that may not cause significant enzyme inhibition.[1] Lack of Specificity: Inhibition can be caused by various organophosphate and carbamate pesticides.[4][6] Inter-individual Variability: Baseline levels can vary significantly among individuals.[6]
Urinary Dialkylphosphates (DAPs) Non-specific MetabolitesUrineBroad Applicability: Can indicate exposure to a wide range of organophosphate pesticides.[7][8][9] Good for General Screening: Useful for assessing cumulative exposure to multiple organophosphates.Lack of Specificity: Not specific to fenitrothion, making it difficult to attribute exposure to a single source.[1] Potential for Contamination: Can be present in the environment, leading to false positives.
Table 2: Quantitative Comparison of Analytical Methods
AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Reported Concentrations in Exposed Individuals (Geometric Mean)
3-Methyl-4-nitrophenol (3M4NP) GC-MSUrine0.3 µg/L[2]28.8 µg/g creatinine (summer sprayers)[2]
HPLCUrine0.87 µg/mL[10]31.11 µg/mL (in mice urine after oral administration)[10]
Dialkylphosphates (DAPs) GC-MSUrine0.1 to 0.15 ng/mL[7]Varies depending on specific DAP and exposure scenario.
UFLC-MS/MSUrine0.0201 to 0.0697 ng/mL[9]Not specified.
Cholinesterase Activity Photometric (Ellman's method)BloodNot applicable (measures enzyme activity)A decrease of 20-30% from baseline suggests exposure.[6]
Micro-electrometricWhole BloodNot applicable (measures pH change)Not specified.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers. This section outlines the key experimental protocols for the determination of 3-Methyl-4-nitrophenol, cholinesterase activity, and dialkylphosphates.

Protocol 1: Quantification of Urinary 3-Methyl-4-nitrophenol by GC-MS

This method allows for the sensitive quantification of both free and conjugated 3M4NP.[2]

  • Sample Preparation:

    • To 1 mL of urine, add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

    • Incubate the mixture to ensure complete hydrolysis.

    • Acidify the sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • Reconstitute the residue in a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[12]

    • Heat the mixture to facilitate the formation of the more volatile silyl ether derivative.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column for separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.

    • Quantify 3M4NP by comparing the peak area to a calibration curve prepared with derivatized standards.[12]

Protocol 2: Measurement of Blood Cholinesterase Activity (Ellman's Method)

This is a widely used colorimetric method for determining cholinesterase activity.[13]

  • Sample Preparation:

    • Dilute whole blood or plasma samples in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzymatic Reaction:

    • Add the diluted sample to a reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine (or butyrylthiocholine for BChE).

  • Spectrophotometric Measurement:

    • The hydrolysis of the substrate by cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.[13]

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol 3: Analysis of Urinary Dialkylphosphates (DAPs) by GC-MS

This protocol describes a common method for the analysis of six major DAP metabolites.[7]

  • Sample Preparation:

    • Use automated solid-phase extraction (SPE) to isolate the DAPs from the urine matrix.[7]

  • Derivatization:

    • Derivatize the extracted DAPs with pentafluorobenzyl bromide (PFBBr) to form their corresponding pentafluorobenzyl esters, which are more volatile and suitable for GC analysis.[14]

  • GC-MS Analysis:

    • Analyze the derivatized samples using GC-MS.

    • Quantify the individual DAPs using an internal standard and a calibration curve.[7]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of fenitrothion and typical experimental workflows for biomarker analysis.

Fenitrothion_Metabolism Fenitrothion Fenitrothion Metabolism Metabolism (in vivo) Fenitrothion->Metabolism 3M4NP 3-Methyl-4-nitrophenol (Specific Biomarker) Metabolism->3M4NP DAPs Dialkylphosphates (Non-specific Biomarkers) Metabolism->DAPs

Metabolic pathway of fenitrothion.

Biomarker_Analysis_Workflow cluster_3M4NP 3-Methyl-4-nitrophenol Analysis cluster_ChE Cholinesterase Activity Assay cluster_DAPs Dialkylphosphate Analysis Urine_Sample_3M4NP Urine Sample Hydrolysis_3M4NP Enzymatic Hydrolysis Urine_Sample_3M4NP->Hydrolysis_3M4NP Extraction_3M4NP Liquid-Liquid Extraction Hydrolysis_3M4NP->Extraction_3M4NP Derivatization_3M4NP Derivatization (e.g., with MTBSTFA) Extraction_3M4NP->Derivatization_3M4NP GCMS_3M4NP GC-MS Analysis Derivatization_3M4NP->GCMS_3M4NP Blood_Sample_ChE Blood Sample Dilution_ChE Dilution Blood_Sample_ChE->Dilution_ChE Reaction_ChE Enzymatic Reaction with DTNB Dilution_ChE->Reaction_ChE Spectrophotometry_ChE Spectrophotometry (412 nm) Reaction_ChE->Spectrophotometry_ChE Urine_Sample_DAPs Urine Sample SPE_DAPs Solid-Phase Extraction Urine_Sample_DAPs->SPE_DAPs Derivatization_DAPs Derivatization (e.g., with PFBBr) SPE_DAPs->Derivatization_DAPs GCMS_DAPs GC-MS Analysis Derivatization_DAPs->GCMS_DAPs

Experimental workflows for biomarker analysis.

Conclusion

The evidence strongly supports the use of urinary 3-Methyl-4-nitrophenol as a reliable and sensitive biomarker for assessing exposure to fenitrothion. Its high specificity to the parent compound offers a distinct advantage over non-specific biomarkers like dialkylphosphates and effect biomarkers such as cholinesterase activity, especially in scenarios of low-level environmental or occupational exposure.[1] For researchers and professionals in drug development and toxicology, the adoption of 3M4NP as a primary biomarker for fenitrothion exposure will lead to more accurate risk assessments and a better understanding of the toxicokinetics of this widely used pesticide.

References

A Comparative Guide to Inter-Laboratory Analysis of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3-Methyl-5-nitrophenol, a significant compound in various industrial and environmental contexts. Due to the limited availability of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes established analytical methodologies for similar nitroaromatic compounds and outlines a proposed study design. The content is intended for researchers, scientists, and drug development professionals to establish robust and comparable analytical methods.

The primary analytical techniques suitable for the determination of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare these two methods and provide detailed experimental protocols.

Data Presentation: A Proposed Inter-Laboratory Comparison

The following tables present illustrative performance data for the analysis of this compound using HPLC-UV and GC-MS. This data is based on typical performance characteristics observed for similar phenolic and nitroaromatic compounds in proficiency testing and method validation studies and serves as a benchmark for laboratories participating in a comparison study.

Table 1: Illustrative Inter-Laboratory Performance Data for this compound Analysis

ParameterHPLC-UVGC-MS
Precision (Inter-laboratory CV%) 7.5%6.8%
Accuracy (Mean % Recovery) 97.5%98.2%
Limit of Quantification (LOQ) (µg/mL) 0.10.05
Analysis Time per Sample (minutes) 1520
Sample Preparation Complexity Low to MediumMedium to High
Matrix Effect Susceptibility MediumLow

Table 2: Comparison of Key Validation Parameters for Proposed Methods

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.995> 0.998
Repeatability (Intra-laboratory RSD%) < 3%< 2.5%
Reproducibility (Inter-laboratory RSD%) < 8%< 7%
Specificity / Selectivity GoodExcellent

Experimental Protocols

Detailed methodologies for the two primary analytical approaches are provided below. Participating laboratories should perform a single-laboratory validation of their chosen method before engaging in an inter-laboratory comparison.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound.

1. Sample Preparation: Liquid-Liquid Extraction

  • Acidify the aqueous sample (e.g., environmental water sample, diluted biological fluid) with a suitable acid.

  • Extract the analyte using an appropriate organic solvent such as ethyl acetate.

  • Separate the organic phase. A separatory funnel is recommended for efficient phase separation.

  • Repeat the extraction to ensure complete recovery of the analyte.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: Standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) is a common starting point.[1] The composition may be adjusted to optimize separation.

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be used (e.g., around 270 nm).[1]

  • Injection Volume: 10 µL.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace-level detection and confirmation. A derivatization step may be necessary to improve the volatility and chromatographic performance of this compound.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • After evaporating the organic extract, add a derivatizing agent (e.g., silylation reagent like BSTFA) to convert the phenolic hydroxyl group to a more volatile silyl ether.

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS analysis.

2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injector: Splitless injection is common for trace analysis.

  • Oven Temperature Program: A suitable temperature gradient should be optimized to separate the analyte from any matrix components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound can be used to enhance sensitivity and selectivity.

Visualizations

The following diagrams illustrate the proposed workflow for an inter-laboratory comparison study and the analytical workflow for this compound.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_analysis Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting P1 Define Study Objectives and Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare and Distribute Homogeneous Samples P2->P3 A1 Laboratories Perform Single-Lab Validation P3->A1 A2 Analysis of Comparison Samples A1->A2 E1 Collect and Statistically Analyze Results A2->E1 E2 Assess Laboratory Performance E1->E2 E3 Publish Comparison Report E2->E3 Analytical_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation and Reconstitution LLE->Evap Deriv Derivatization (for GC-MS) Evap->Deriv Optional HPLC HPLC Separation (C18 Column) Evap->HPLC GC GC Separation Deriv->GC UV UV Detection HPLC->UV Data Data Analysis and Quantification UV->Data MS Mass Spectrometry Detection GC->MS MS->Data

References

A Comparative Guide to the Synthetic Routes of 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the viable synthetic pathways for the production of 3-Methyl-5-nitrophenol, a key intermediate in various chemical syntheses. The information presented is curated for professionals in the fields of chemical research and drug development, with a focus on providing actionable experimental data and clear, comparative analysis.

Introduction

This compound is a valuable chemical building block. Its synthesis, however, presents challenges in achieving high purity and yield due to the potential for isomer formation. This guide evaluates the most practical synthetic strategies, moving beyond the problematic direct nitration of m-cresol, which is known for its lack of selectivity and the production of a complex mixture of isomers. The most reliable and selective method proceeds through the formation of a key intermediate, 3-amino-5-methylphenol. Two primary pathways for the synthesis of this intermediate are considered here: one starting from 3,5-dinitrotoluene and another from orcinol.

Comparative Analysis of Synthetic Routes

The most promising and well-documented route to this compound involves a multi-step synthesis. The direct nitration of 3-methylphenol (m-cresol) is generally avoided due to the formation of multiple isomers that are difficult to separate, leading to low yields of the desired product. Therefore, this guide focuses on a more strategic approach involving the synthesis of a key precursor, 3-amino-5-methylphenol, followed by its conversion to the target molecule.

Pathway 1: Synthesis from 3,5-Dinitrotoluene

This pathway is a robust and selective method for preparing this compound. It involves two main transformations: the selective reduction of one nitro group of 3,5-dinitrotoluene, followed by the diazotization of the resulting amino group and subsequent hydrolysis.

Logical Workflow for Pathway 1

start 3,5-Dinitrotoluene step1 Selective Reduction start->step1 NaSH or other selective reducing agent intermediate 3-Amino-5-nitrotoluene step1->intermediate step2 Diazotization & Hydrolysis intermediate->step2 1. NaNO2, H2SO4, 0-5 °C 2. H2O, heat product This compound step2->product

Caption: Synthetic workflow from 3,5-Dinitrotoluene.

Pathway 2: Synthesis from Orcinol

An alternative, though less detailed in readily available literature for this specific target, starts from orcinol (3,5-dihydroxytoluene). This pathway would likely involve selective functional group manipulation to introduce the nitro and amino groups at the desired positions.

Conceptual Workflow for Pathway 2

start Orcinol step1 Functional Group Manipulation (e.g., Nitration) start->step1 intermediate Nitrated Orcinol Derivative step1->intermediate step2 Amination intermediate->step2 intermediate2 3-Amino-5-methylphenol step2->intermediate2 step3 Diazotization & Hydrolysis intermediate2->step3 1. NaNO2, H2SO4, 0-5 °C 2. H2O, heat product This compound step3->product

Caption: Conceptual synthetic workflow from Orcinol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the most viable synthetic route (Pathway 1).

StepStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)
1. Selective Reduction3,5-DinitrotolueneSodium hydrogen sulfide (NaSH)Methanol, gentle reflux~50-60>95
2. Diazotization and Hydrolysis3-Amino-5-nitrotoluene1. NaNO₂, H₂SO₄2. H₂O1. 0-5 °C2. Boiling aqueous acid81-86>98

Detailed Experimental Protocols

Pathway 1: From 3,5-Dinitrotoluene

Step 1: Selective Reduction of 3,5-Dinitrotoluene to 3-Amino-5-nitrotoluene

This procedure is adapted from the selective reduction of a similar dinitroaromatic compound.[1]

  • Reagents and Materials:

    • 3,5-Dinitrotoluene

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Methanol

    • 250 mL round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • In a beaker, prepare the sodium hydrogen sulfide (NaSH) reducing agent. Dissolve sodium sulfide nonahydrate in water. To this solution, slowly add sodium bicarbonate in small portions with constant stirring. After the dissolution of the bicarbonate, cool the beaker in an ice bath to below 20 °C. Add methanol to this solution, which will cause the precipitation of sodium carbonate.

    • In a 250 mL round-bottom flask, dissolve 3,5-dinitrotoluene (e.g., 0.1 mol) in methanol with stirring. Heat the mixture gently to ensure complete dissolution.

    • Attach a reflux condenser to the flask and bring the solution to a gentle reflux.

    • Slowly add the prepared methanolic solution of sodium hydrogen sulfide to the refluxing solution of 3,5-dinitrotoluene. An immediate color change should be observed, indicating the start of the reduction.

    • Continue the reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and pour it into a beaker containing ice water. This will cause the precipitation of the crude 3-amino-5-nitrotoluene.

    • Collect the precipitate by vacuum filtration and wash it several times with cold distilled water to remove impurities.

    • The crude product can be purified by recrystallization from a hot aqueous methanol solution. A yield of approximately 3.5 g from 6.7 g of starting material has been reported for a similar reaction.[1]

Step 2: Diazotization of 3-Amino-5-nitrotoluene and Hydrolysis to this compound

This procedure is adapted from the well-established Organic Syntheses procedure for the preparation of m-nitrophenol from m-nitroaniline.[2]

  • Reagents and Materials:

    • 3-Amino-5-nitrotoluene

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Water

    • Ice

    • Large beakers (e.g., 4 L and 5 L)

    • Round-bottom flask (e.g., 5 L)

    • Separatory funnel

    • Stirring apparatus

    • Heating apparatus

  • Procedure:

    • In a large beaker, place finely powdered 3-amino-5-nitrotoluene (e.g., 1.5 moles).

    • Prepare a cold mixture of water and concentrated sulfuric acid and add it to the 3-amino-5-nitrotoluene with stirring. Then, add a significant amount of crushed ice to the mixture.

    • Once a homogeneous mixture is obtained, rapidly add a solution of sodium nitrite in water through a separatory funnel, keeping the tip of the funnel below the surface of the liquid. The temperature during this diazotization step should be maintained between 0–5 °C. Continue the addition until a permanent color is given to starch-iodide paper.

    • Continue stirring for an additional 5-10 minutes, then allow the mixture to settle. The m-nitrobenzenediazonium sulfate analog will settle at the bottom.

    • In a separate large round-bottom flask, prepare a boiling solution of concentrated sulfuric acid and water (heat to approximately 160 °C).

    • Add the supernatant from the diazotization mixture to the boiling acid solution at a rate that maintains vigorous boiling.

    • Then, add the crystalline diazonium salt in small portions to control the evolution of nitrogen gas and prevent excessive foaming.

    • Continue boiling for a few more minutes after the addition is complete.

    • Pour the hot reaction mixture into a large beaker set in running cold water and stir vigorously to obtain a homogeneous crystal magma.

    • Once completely cold, filter the this compound, press it thoroughly, and wash with several portions of iced water.

    • Dry the product on filter paper in a warm room. The expected yield is in the range of 81–86%.[2]

    • The crude product can be purified by distillation under reduced pressure.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methyl-5-nitrophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methyl-5-nitrophenol, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and similar nitroaromatic compounds. This information is typically found in the Safety Data Sheet (SDS). While an SDS for this compound was not specifically retrieved, data for analogous compounds like 2-Methyl-5-nitrophenol and 3-nitrophenol indicate several key hazards.

Hazard Classification Summary

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral ToxicityHarmful if swallowed.[1][2]Protective gloves, lab coat, eye protection/face protection.[2]
Acute Dermal ToxicityToxic or harmful in contact with skin.[1][2]Protective gloves, lab coat.
Skin Corrosion/IrritationCauses skin irritation.[1][2]Protective gloves.
Serious Eye Damage/IrritationCauses serious eye damage or irritation.[1][2]Chemical safety goggles or face shield.[2]
Acute Inhalation ToxicityHarmful if inhaled.[1][2]Use only in a chemical fume hood or well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in accordance with federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4][5] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from its generation to its final disposal.[5][6]

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Any material contaminated with this compound must be considered hazardous waste.[7]

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials, especially strong oxidizing agents and strong bases.[2][8]

2. Containerization:

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. The original container can often be used.[9][10] Do not use metal containers for corrosive waste.[10]

  • Container Condition: Ensure the container is in good condition, with no leaks or exterior contamination.[10]

  • Filling Level: Do not overfill liquid waste containers; a maximum of 75-80% capacity is recommended to allow for vapor expansion.[11]

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[8][10]

3. Labeling:

  • Clear Identification: Label the waste container with the words "HAZARDOUS WASTE".[10]

  • Contents Declaration: Clearly list the chemical name "this compound" and its approximate concentration or quantity.[10]

  • Hazard Warning: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[9]

4. Storage:

  • Designated Accumulation Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][9]

  • Safe Location: Store the waste away from sinks, floor drains, heat sources, and direct sunlight.[9]

5. Disposal Request and Pickup:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Documentation: Complete any required hazardous waste pickup request forms, providing accurate information about the waste.[10]

Disposal of Empty Containers:

  • Thorough Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]

  • Rinsate Collection: The first rinseate (and for highly toxic substances, the first three) must be collected and disposed of as hazardous waste.[8]

  • Defacing Labels: Before disposing of the rinsed container, all hazardous chemical labels must be removed or defaced.[9]

Spill and Emergency Procedures

In the event of a spill or exposure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill.[1]

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Transfer Waste to Container (Do not overfill) C->D E Securely Cap Container D->E F Label with 'HAZARDOUS WASTE' & Chemical Name E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Pickup H->I J Complete Waste Pickup Form I->J K Waste Collected by Authorized Personnel J->K

Caption: Logical workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling 3-Methyl-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial safety protocols and logistical information for 3-Methyl-5-nitrophenol, a compound requiring careful management in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Summary

This compound and its isomers are classified as hazardous chemicals.[1][2][3] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which can be a primary route of exposure.[3]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in situations with a splash hazard.To protect against dust particles and splashes that can cause serious eye damage.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities.To minimize the risk of skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1]To prevent inhalation of harmful dust or vapors.[1][2]
Quantitative Exposure and Safety Data

While specific occupational exposure limits for this compound are not established, data for related compounds can provide guidance.

Parameter Value Notes
Occupational Exposure Limit (OEL) No specific OEL established.For the related compound Phenol, the OSHA Permissible Exposure Limit (PEL) is 5 ppm (19 mg/m³) as an 8-hour time-weighted average.[5] This should be used as a conservative reference.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_emergency Emergency Preparedness prep Preparation handling Handling prep->handling Proceed with caution spill Spill Management handling->spill In case of spill disposal Waste Disposal handling->disposal After use decon Decontamination spill->decon Clean-up disposal->decon Post-disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation:

  • Before handling, ensure that an appropriate chemical fume hood is operational and that all necessary PPE is readily available.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid generating dust.[1] Use techniques such as gentle scooping and careful transfer.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Keep containers tightly closed when not in use.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, and if it is safe to do so, use an absorbent material to contain the spill. Avoid raising dust.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol for this compound cluster_waste_stream Waste Stream Management start Waste Generation collect Collect in Labeled Container start->collect Segregate waste store Store in Designated Area collect->store Seal container dispose Dispose via EHS store->dispose Schedule pickup

Caption: Disposal protocol for this compound waste.

Disposal Steps:
  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[6]

    • The container must be compatible with the chemical and kept securely closed.[6]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Store away from incompatible materials.[2]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[4]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.